n-Methyloxan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyloxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPPRONALWRIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556540 | |
| Record name | N-Methyloxan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120811-33-8 | |
| Record name | Tetrahydro-N-methyl-2H-pyran-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120811-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyloxan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloxan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methyloxan-3-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyloxan-3-amine, a chiral amine derivative of tetrahydropyran, is a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a saturated oxane (tetrahydropyran) ring—a common motif in biologically active molecules—and a methylamine substituent, makes it a valuable scaffold for synthesizing more complex compounds.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of this compound is the tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom. A methylamine group is attached to the third carbon of this ring. The presence of a chiral center at the C-3 position and the ethereal oxygen imparts unique stereochemical properties and hydrogen bonding capabilities, which are crucial in influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives.[1]
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C6H13NO | [1] |
| CAS Number | 120811-33-8 | [2] |
| Molecular Weight | 115.17 g/mol | [3] |
| InChI | InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | [1] |
| SMILES | CNC1CCCOC1 | PubChem |
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, data for structurally similar compounds, such as N-methyloxolan-3-amine (the five-membered ring analogue), can provide useful estimations.
| Property | N-methyloxolan-3-amine (Analogue) | Source |
| Molecular Weight | 101.15 g/mol | [4] |
| XLogP3-AA | -0.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 101.084063974 Da | [4] |
| Topological Polar Surface Area | 21.3 Ų | [4] |
Part 2: Synthesis and Reactivity
The synthesis of this compound typically involves the N-methylation of the corresponding primary amine, tetrahydro-2H-pyran-3-amine. Several methodologies can be employed for this transformation.
Synthetic Pathways
A common and effective method for the N-methylation of primary amines is reductive amination.[1] This process generally involves the reaction of the primary amine with an appropriate methylating agent.
Reductive Amination Workflow
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol: General Reductive Amination
-
Imine Formation: Dissolve tetrahydro-2H-pyran-3-amine in a suitable solvent (e.g., methanol, dichloromethane).
-
Add an aqueous solution of formaldehyde (or another suitable methylating agent) and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by distillation or column chromatography.
Chemical Reactivity
The reactivity of this compound is primarily governed by the secondary amine functionality.
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It can react with alkyl halides in an SN2 fashion to form tertiary amines and subsequently quaternary ammonium salts (Menshutkin reaction).[1][5] This reactivity is fundamental for further functionalization of the molecule.
-
Acylation: Reaction with acid chlorides or anhydrides will yield the corresponding amides.
-
Reaction with Carbonyls: this compound can react with aldehydes and ketones to form enamines, which are useful synthetic intermediates.[6]
General Reactivity of the Amine Group
Caption: Key reactions of the secondary amine in this compound.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton, which is often broad and can appear over a wide chemical shift range (typically 0.5-5.0 ppm).[7][8] The addition of D2O would cause this signal to disappear due to proton-deuterium exchange, confirming its identity.[8] The N-methyl group should appear as a sharp singlet at approximately 2.2-2.6 ppm.[8][9] The protons on the oxane ring would appear as a series of multiplets in the upfield region.
-
13C NMR: The carbon atom of the N-methyl group is expected to resonate in the 30-45 ppm range. Carbons of the oxane ring attached to the nitrogen and oxygen atoms will be deshielded and appear further downfield compared to the other ring carbons.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound, being a secondary amine, should exhibit a single, relatively sharp N-H stretching absorption band in the region of 3300-3500 cm-1.[8][9] This helps to distinguish it from primary amines, which show two bands in this region, and tertiary amines, which show none. A C-N stretching absorption is expected in the 1000-1250 cm-1 range for aliphatic amines.[7]
Mass Spectrometry (MS)
According to the "nitrogen rule" in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Therefore, the molecular ion peak (M+) for this compound (C6H13NO) should appear at an m/z of 115. A common fragmentation pattern for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Part 4: Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.
Part 5: Analytical Methods
The analysis of this compound can be performed using standard chromatographic techniques.
Analytical Workflow
Caption: General workflow for the analysis of this compound.
General Analytical Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary to improve chromatographic performance and detection sensitivity.[11]
-
Injection: Inject a small volume of the prepared sample into the gas chromatograph.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection and Identification: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparison with spectral libraries or known standards.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is accessible through established methods like reductive amination, and its reactivity, centered on the secondary amine, allows for diverse chemical modifications. A thorough understanding of its chemical properties, structure, and analytical characterization is crucial for its effective utilization in the development of novel therapeutic agents.
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An In-Depth Technical Guide to n-Methyloxan-3-amine: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of n-Methyloxan-3-amine, a valuable heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, reflecting field-proven expertise in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of the Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) motif is a privileged scaffold in drug discovery, present in numerous natural products and synthetic bioactive molecules. Its saturated, non-planar structure provides an excellent framework for introducing three-dimensional diversity into drug candidates, a critical factor for enhancing binding affinity and specificity to biological targets. The incorporation of an amine functionality, particularly a secondary amine like this compound, introduces a key site for interaction with biological macromolecules through hydrogen bonding and ionic interactions. Furthermore, the N-methyl group can modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making it a crucial element in lead optimization.[1]
This guide will focus on the specific isomer (3S)-N-methyltetrahydropyran-3-amine hydrochloride , providing its identification, sourcing, synthetic strategies, and potential applications in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's identity is paramount for reproducible research. The compound of interest is formally named (3S)-N-methyltetrahydropyran-3-amine hydrochloride.
Table 1: Chemical Identifiers for (3S)-n-Methyloxan-3-amine hydrochloride
| Identifier | Value | Source |
| CAS Number | 2772476-22-7 | [2] |
| Molecular Formula | C6H14ClNO | [3] |
| Molecular Weight | 151.64 g/mol | [3] |
| IUPAC Name | (3S)-N-methyltetrahydro-2H-pyran-3-amine hydrochloride | |
| Synonyms | (S)-Methyl-(tetrahydro-pyran-3-yl)-amine hydrochloride | [2] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Notes |
| pKa | ~9.5 - 10.5 | Estimated based on similar secondary amines. The pKa is crucial for determining the ionization state at physiological pH, which influences solubility, permeability, and target binding. |
| LogP | ~0.5 - 1.5 | Estimated for the free base. This value suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for orally bioavailable drugs. |
| Solubility | Soluble in water (as hydrochloride salt), methanol, and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility, facilitating formulation and biological testing. |
| Appearance | Typically an off-white to white solid. |
Sourcing and Procurement
(3S)-N-methyltetrahydropyran-3-amine hydrochloride (CAS 2772476-22-7) is available from several specialized chemical suppliers. When sourcing this building block, it is crucial to verify the enantiomeric purity and obtain a certificate of analysis.
Table 3: Representative Suppliers
| Supplier | Product Number | Purity |
| Aaron Chemistry | AR024U16 | 97% |
| Ark Pharm, Inc. | AK-39502 | 97% |
| J & W Pharmlab LLC | JWPH96F162CD | 96% |
| Sigma-Aldrich | Inquire for availability |
Note: Availability and product codes are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method will depend on the starting material availability, scalability, and desired stereochemical purity. A common and efficient approach is the reductive amination of a ketone precursor.
Experimental Protocol: Reductive Amination of Dihydro-2H-pyran-3(4H)-one
This protocol outlines a robust method for the synthesis of this compound via a one-pot reductive amination procedure. This method is widely applicable and can be adapted for the synthesis of a variety of secondary and tertiary amines.[4][5][6]
Step 1: Imine Formation To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, is added a solution of methylamine (1.1 eq, typically as a solution in a solvent or as the hydrochloride salt with a base). The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.
Causality: The initial step involves the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the ketone. This is followed by dehydration to form the C=N double bond of the imine. The reaction is often catalyzed by mild acid.
Step 2: Reduction of the Imine Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) are commonly used as they are mild enough not to reduce the starting ketone but are effective at reducing the iminium ion in situ.[5] The reaction is typically stirred at room temperature overnight.
Causality: These specialized hydride reagents selectively reduce the protonated imine (iminium ion), which is more electrophilic than the ketone. This selectivity is key to the success of the one-pot reaction.
Step 3: Work-up and Purification The reaction is quenched by the addition of water or a dilute aqueous acid. The product is then extracted with an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the free base of this compound.
Step 4: Salt Formation (Optional) To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same or a compatible solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.
Diagram 1: Synthetic Workflow for this compound
Caption: Reductive amination workflow.
Applications in Drug Discovery and Medicinal Chemistry
While specific patents citing CAS number 2772476-22-7 are not prevalent in publicly accessible databases, the strategic importance of the N-methylated aminotetrahydropyran scaffold is well-documented in medicinal chemistry literature. This building block is particularly valuable for the synthesis of compounds targeting a range of therapeutic areas.
1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Aryl aminotetrahydropyrans have been identified as potent inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[7] The tetrahydropyran ring serves to orient substituents in a defined three-dimensional space, while the amine functionality often forms a critical interaction with the active site of the enzyme. N-methylation can be employed to fine-tune the potency and pharmacokinetic properties of these inhibitors.
2. Kinase Inhibitors: The rigid conformation of the tetrahydropyran ring makes it an attractive scaffold for the design of kinase inhibitors, where precise positioning of pharmacophoric groups is essential for high-affinity binding to the ATP-binding pocket. The amine group can serve as an attachment point for hinge-binding motifs.
3. Central Nervous System (CNS) Agents: The physicochemical properties of this compound, particularly its predicted LogP and the presence of a basic nitrogen, make it a suitable building block for CNS-active compounds, which must cross the blood-brain barrier. The N-methyl group can also influence the interaction with CNS targets and impact metabolic stability by cytochrome P450 enzymes.
Diagram 2: Logical Relationship in Drug Design
Caption: Influence of scaffold properties on drug outcomes.
Safety and Handling
As a reactive amine, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is corrosive and can cause skin and eye burns. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound, and specifically its (3S)-enantiomer, represents a high-value building block for contemporary drug discovery. Its inherent three-dimensionality, coupled with the modulatory effects of the N-methyl group, provides medicinal chemists with a powerful tool to explore chemical space and optimize the properties of lead compounds. The synthetic accessibility via robust methods like reductive amination further enhances its utility in the rapid generation of compound libraries for high-throughput screening. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-defined, three-dimensional scaffolds will undoubtedly play a pivotal role in the future of medicine.
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An In-Depth Technical Guide to the Spectroscopic Characterization of n-Methyloxan-3-amine
This guide provides a detailed exploration of the spectroscopic profile of n-Methyloxan-3-amine (IUPAC Name: this compound), a chiral amine derivative of the tetrahydropyran ring system. As a versatile building block in medicinal chemistry, particularly for developing ligands targeting the central nervous system, a thorough understanding of its structural and electronic properties is paramount.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.
This document is structured to provide not just raw data, but a cohesive narrative that explains the causality behind spectral features, grounded in the fundamental principles of chemical physics. While experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures. This predictive analysis serves as a powerful benchmark for researchers synthesizing or working with this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its combination of a secondary amine, an N-methyl group, and a tetrahydropyran (oxane) ring, dictates a unique spectroscopic fingerprint. The presence of two heteroatoms (Nitrogen and Oxygen) significantly influences the chemical environment of adjacent protons and carbons, leading to predictable patterns in NMR, characteristic vibrational modes in IR, and defined fragmentation pathways in MS.
Caption: Predicted major alpha-cleavage fragmentation pathways for this compound in EI-MS.
Predicted Major Fragment Ions
| m/z | Proposed Structure | Fragmentation Pathway |
| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 114 | [M-H]⁺ | Loss of a hydrogen atom |
| 86 | [M-C₂H₅]⁺ | Alpha-cleavage: loss of ethyl radical from C4-C5 bond cleavage |
| 58 | [M-C₃H₅O]⁺ | Alpha-cleavage: loss of oxanyl radical from C2-C3 bond cleavage (likely base peak) |
Authoritative Grounding: The base peak (most abundant ion) in the spectrum of a secondary amine is almost always the result of alpha-cleavage. [2]For this compound, cleavage of the C2-C3 bond (path b) results in the formation of a stable, resonance-stabilized iminium cation with m/z = 58. This fragment is expected to be highly abundant. Cleavage of the C3-C4 bond (path a) would yield a fragment at m/z = 86. The relative abundance of these fragments provides definitive evidence for the substitution pattern on the oxane ring.
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of this compound is a process of synergistic data integration. No single technique provides the complete picture, but together, they offer an unambiguous confirmation of the molecular structure.
Caption: Integrated workflow for the complete spectroscopic confirmation of this compound.
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An In-Depth Technical Guide to the Biological Activity of Tetrahydropyran Amine Derivatives
Abstract: The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive bioisostere for carbocyclic rings. The incorporation of an amine functional group onto this scaffold generates a diverse chemical space of tetrahydropyran amine derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the pharmacological significance of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their biological effects. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
The Tetrahydropyran Scaffold: A Privileged Structure in Drug Discovery
The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, offers distinct advantages in drug design. As a bioisostere of cyclohexane, the THP ring can reduce the lipophilicity of a molecule, which often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The ring oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity.[1]
The addition of an amine group introduces a basic center, allowing for salt formation to improve solubility and providing a key interaction point for engaging with target proteins, such as kinases, proteases, and G-protein coupled receptors (GPCRs). The combination of the THP core and an amine functional group has proven to be a powerful strategy in developing potent and selective therapeutic agents across various disease areas.
Key Therapeutic Applications and Biological Activities
Tetrahydropyran amine derivatives have demonstrated remarkable versatility, exhibiting a broad range of pharmacological activities. This section highlights their application in several key therapeutic areas.
Anticancer Activity
The THP amine motif is prominently featured in a number of potent anticancer agents. These compounds often function as inhibitors of critical signaling proteins that drive tumor growth and survival.[2]
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are targeted by THP amine derivatives. For instance, Gilteritinib (Xospata®), an approved treatment for acute myeloid leukemia (AML), features an amino-THP substituent and acts as an inhibitor of FLT3 and AXL receptor tyrosine kinases.[1] Similarly, AZD0156, a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, incorporates a THP-amine fragment to achieve its desired profile.[1] The nitrogen of the amine often forms a key hydrogen bond in the hinge region of the kinase active site, while the THP ring occupies adjacent hydrophobic pockets.
-
Other Anticancer Mechanisms: Beyond kinase inhibition, these derivatives have shown efficacy in other anticancer applications. Some have been investigated as topoisomerase inhibitors and have been conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]
Neurodegenerative and Central Nervous System (CNS) Disorders
The ability of small molecules to cross the blood-brain barrier is a critical challenge in developing drugs for CNS disorders. The physicochemical properties of THP amine derivatives can be optimized to achieve brain penetration, making them promising candidates for neurological diseases.
-
Monoamine Transporter Inhibition: Certain THP amine derivatives have been identified as potent inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3] By blocking the reuptake of these neurotransmitters, these compounds can modulate synaptic concentrations and have potential as antidepressant agents.[3]
-
Neuroprotection: The role of heterocyclic aromatic amines in neurodegeneration is an active area of research.[4] While some amines can be neurotoxic, carefully designed THP amine structures are being explored for their potential to protect neurons from damage associated with diseases like Alzheimer's and Parkinson's disease.[5][6] This can involve mechanisms such as reducing oxidative stress or inhibiting protein aggregation.[7][8][9]
Antiviral Activity
The THP scaffold has been successfully incorporated into potent antiviral agents, most notably in the context of HIV/AIDS.
-
HIV Protease Inhibition: HIV protease is an essential enzyme for viral replication. Potent inhibitors have been designed that incorporate THP rings as P2 ligands.[10] These cyclic ethers can effectively fill the enzyme's hydrophobic binding pocket and form optimized hydrogen-bonding interactions, leading to high potency against both wild-type and drug-resistant viral strains.[10]
Antidiabetic Activity
Emerging research has highlighted the potential of THP derivatives in managing metabolic disorders like type 2 diabetes.
-
Enzyme Inhibition: Dihydropyrimidinone derivatives, which can be related to THP structures, have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage post-prandial blood glucose levels.
-
Glucose Transport Modulation: Some THP derivatives have been explored for their ability to modulate glucose transporters, such as SGLT1 and GLUT2, which are key targets in diabetes therapy.[12][13]
Methodologies for Evaluating Biological Activity
A multi-tiered approach involving biochemical and cell-based assays is essential to fully characterize the biological activity of tetrahydropyran amine derivatives.
Biochemical Assays: Direct Target Engagement
Biochemical assays measure the direct interaction of a compound with its purified molecular target, such as an enzyme or receptor. They are crucial for determining potency (e.g., IC50, Ki) and understanding the mechanism of inhibition.
This protocol describes a general method for assessing the inhibition of a target kinase using a luminescent ATP detection assay format (e.g., Kinase-Glo®).
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (containing MgCl2, DTT, etc.)
-
ATP solution
-
Test compound (THP amine derivative) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells for 0% inhibition (high activity) and wells without enzyme for 100% inhibition (background) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate kinase reaction buffer. Add this mix to all wells except the background controls.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[14]
-
Reaction Termination and Signal Generation: Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.
-
Signal Detection: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Causality and Self-Validation:
-
Why use ATP at Km? Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Km) allows for the sensitive detection of competitive inhibitors.[14]
-
Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical to validate the assay window and ensure that the observed signal changes are due to specific enzyme inhibition.
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are vital for confirming that a compound's activity at a molecular target translates into a desired biological effect in a more complex physiological system.[15] They provide insights into cell permeability, off-target effects, and general cytotoxicity.
This protocol outlines a common colorimetric method to assess the effect of a compound on cell viability and proliferation.
Principle: This assay relies on the reduction of a tetrazolium salt (e.g., MTT or MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (THP amine derivative)
-
Tetrazolium salt solution (e.g., MTT or MTS reagent)
-
Solubilization solution (for MTT assay)
-
Clear, flat-bottomed 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Return the plates to the incubator and incubate for a specified duration (e.g., 72 hours).
-
Assay Development: Add the tetrazolium salt reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the salt to the colored formazan. If using MTT, a solubilization solution (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: After subtracting the blank reading, calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Causality and Self-Validation:
-
Why 72 hours? A 72-hour incubation period typically allows for multiple cell doublings, making it a sensitive timeframe for detecting antiproliferative effects.[17]
-
Vehicle Control: The vehicle control is essential to ensure that the solvent (DMSO) does not have a significant effect on cell viability at the concentrations used.
Visualizing Workflows and Pathways
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.
Signaling Pathway Example: PI3K/Akt Pathway
Many THP amine derivatives target kinases within critical cell survival pathways. The diagram below illustrates a simplified PI3K/Akt signaling cascade, a common target for anticancer agents.
Caption: Simplified PI3K/Akt signaling pathway targeted by THP amine kinase inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
The process of discovering and characterizing a novel bioactive compound follows a logical progression, as depicted in the workflow below.
Caption: General workflow for the discovery and optimization of bioactive compounds.
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.[3][18] For THP amine derivatives, several general trends have been observed.
| R-Group Position | Modification | General Impact on Activity |
| Amine Substituent | Alkylation, Arylation | Modulates potency and selectivity; can influence CNS penetration.[3] |
| THP Ring C4-Position | Hydroxyl, Azido groups | Can serve as a handle for further functionalization and library synthesis.[19] |
| THP Ring C2/C6-Position | Bulky aromatic groups | Often critical for occupying hydrophobic pockets in the target protein.[3] |
| Stereochemistry | (R) vs. (S) isomers | Can have a profound impact on binding affinity and biological activity. |
Table 1: General Structure-Activity Relationship Trends for Tetrahydropyran Amine Derivatives.
Subtle structural changes to the THP ring or its substituents can dramatically influence enzyme selectivity and inhibitory potency.[20] For example, replacing a phenyl ring with a heterocyclic moiety like thiophene can shift the activity profile from a broad triple reuptake inhibitor to a more selective dopamine-norepinephrine reuptake inhibitor.[3]
Conclusion and Future Directions
Tetrahydropyran amine derivatives represent a rich and versatile class of compounds with proven success in drug discovery. Their favorable physicochemical properties and ability to engage a wide variety of biological targets ensure their continued importance in the development of new therapeutics. Future research will undoubtedly focus on exploring novel biological targets, developing more efficient and stereoselective synthetic methods, and applying computational tools to guide the rational design of next-generation THP-based drugs.[21] The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, neurodegeneration, and beyond.
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The Strategic Incorporation of n-Methyloxan-3-amine: A Technical Guide for Medicinal Chemists
Abstract
In the contemporary landscape of drug discovery, the deliberate introduction of three-dimensional (3D) structural motifs is a paramount strategy for escaping "flatland" and achieving superior pharmacological profiles. Saturated heterocyclic scaffolds have emerged as indispensable tools in this endeavor, prized for their ability to confer improved physicochemical properties such as aqueous solubility and metabolic stability, while providing refined vectors for target engagement. Among these, n-Methyloxan-3-amine, a chiral tetrahydropyran derivative, represents a particularly valuable building block. This technical guide provides an in-depth examination of this compound, detailing its synthesis, key reactivity, and strategic application in medicinal chemistry, exemplified by its role in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage saturated heterocycles to overcome challenges in modern drug design.
The Imperative for Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in early-stage drug discovery has often led to candidates with suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including poor solubility and high metabolic turnover. The incorporation of saturated heterocyclic rings, such as the oxane (tetrahydropyran) system, directly addresses these liabilities.[1] The advantages are manifold:
-
Enhanced Solubility: The ether oxygen within the oxane ring acts as a hydrogen bond acceptor, improving interactions with water and increasing aqueous solubility compared to carbocyclic analogues.[2]
-
Improved Metabolic Stability: Saturated rings often lack the sites for oxidative metabolism common to aromatic systems, leading to greater stability in vivo.[1]
-
Vectorial Diversity: The defined stereochemistry of chiral amines on a saturated ring provides precise vectors for probing interactions within a protein binding site, enabling the optimization of potency and selectivity.[2]
-
Reduced Lipophilicity: Compared to their cyclohexyl counterparts, tetrahydropyran substituents can lower the lipophilicity of a molecule, a critical factor in mitigating off-target toxicity and improving overall drug-like properties.[2]
This compound encapsulates these benefits, offering a pre-functionalized, chiral scaffold ready for integration into discovery programs.[2]
Synthesis of the this compound Building Block
The most direct and reliable method for the synthesis of this compound is the reductive amination of a commercially available ketone precursor, tetrahydropyran-3-one. This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Diagram of Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on well-established reductive amination procedures.[3][4]
Materials:
-
Tetrahydropyran-3-one
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-3-one (1.0 eq) and 1,2-dichloroethane (DCE, approx. 0.2 M).
-
Imine Formation: Add a solution of methylamine in THF (1.2 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as the final product.
Case Study: The Discovery of ATM Kinase Inhibitor AZD0156
The value of a building block is best demonstrated through its successful application. The discovery of AZD0156, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase by scientists at AstraZeneca, provides a compelling case study for the strategic use of a tetrahydropyran amine scaffold.[2]
ATM is a critical protein kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and other DNA-damaging agents.[5] The discovery program for AZD0156 focused on optimizing an imidazo[4,5-c]quinolin-2-one core.[2]
Structure-Activity Relationship (SAR) and the Choice of the Tetrahydropyran Moiety
During the lead optimization phase, extensive SAR studies were conducted to identify the optimal substituent at the N1 position of the imidazoquinolinone core to improve potency and drug-like properties.[2] The data clearly demonstrated the superiority of the tetrahydropyran (THP) group over other cyclic and acyclic analogues.
| Compound | N1-Substituent | ATM IC₅₀ (nM) | Aqueous Solubility (pH 7.4, µM) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Lipophilic Ligand Efficiency (LLE) |
| 28 | Cyclohexyl | 1.8 | 1 | 24 | 5.3 |
| 29 | Cyclopentyl | 3.2 | 2 | 26 | 5.2 |
| 30 | Tetrahydro-2H-pyran-4-yl | 0.7 | 18 | 12 | 6.4 |
| 31 | 1-Methylpiperidin-4-yl | 1.1 | >250 | 1 | 5.3 |
| 32 | Isopropyl | 4.8 | 1 | 35 | 5.5 |
Table adapted from data presented in J. Med. Chem. 2018, 61, 15, 6902-6919.[2]
Analysis of Experimental Choices:
-
Potency: The tetrahydropyran-substituted compound 30 (which would become part of the final AZD0156 structure) exhibited the highest potency, with an IC₅₀ of 0.7 nM.[2] This suggests an optimal fit within the ATP-binding pocket of the ATM kinase.
-
Solubility: The introduction of the ether oxygen in the THP ring led to a dramatic 18-fold increase in aqueous solubility compared to the direct carbocyclic analogue, cyclohexyl (compound 28 ).[2] This is a textbook example of leveraging a saturated heterocycle to overcome a critical ADME liability.
-
Lipophilic Ligand Efficiency (LLE): LLE is a measure of the quality of a compound, balancing potency and lipophilicity. Compound 30 displayed the highest LLE of 6.4, indicating that it achieves its high potency in a more physicochemically efficient manner than its analogues.[2] This is a key indicator of a higher quality lead compound with a greater probability of downstream success.
The causality is clear: the replacement of a simple carbocycle (cyclohexyl) with the tetrahydropyran ring provided a superior balance of potency, solubility, and overall drug-like properties, directly validating the strategic choice of this scaffold.[2]
Diagram of AZD0156 Synthesis Logic
Caption: High-level logic of the key bond-forming steps in the synthesis of AZD0156.
Protocol: Incorporation of the Tetrahydropyran-Amine Moiety in the Synthesis of an AZD0156 Precursor
The following protocol is adapted from the synthetic schemes reported for AZD0156 and illustrates a common method for coupling an amine building block to a heterocyclic core via nucleophilic aromatic substitution (SNAr).[2]
Materials:
-
Functionalized imidazo[4,5-c]quinolin-2-one core (with a suitable leaving group, e.g., chlorine)
-
Tetrahydropyran-4-amine (or this compound)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Equipment:
-
Microwave synthesis vial or sealed reaction tube
-
Microwave reactor or heating block
-
Standard laboratory glassware for work-up and purification (e.g., HPLC)
Procedure:
-
Reaction Setup: In a microwave vial, combine the chlorinated imidazo[4,5-c]quinolin-2-one core (1.0 eq), tetrahydropyran-4-amine (or this compound, 1.5 eq), and DIPEA (3.0 eq).
-
Solvent Addition: Add NMP or DMSO as the solvent to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction Conditions: Seal the vial and heat the mixture to 120-150 °C for 1-4 hours. The use of a microwave reactor can significantly accelerate this step.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water to precipitate the crude product.
-
Purification: Collect the solid by filtration. The crude product is then typically purified by preparative HPLC or column chromatography to yield the desired coupled product, a direct precursor to the final methylation and Suzuki coupling steps to form AZD0156.[2]
Conclusion
This compound and its related analogues are not merely passive scaffolds but are active design elements in modern medicinal chemistry. They provide a validated solution for enhancing aqueous solubility and metabolic stability while offering precise stereochemical control for optimizing target engagement. The successful development of the clinical candidate AZD0156, where the tetrahydropyran amine moiety was instrumental in achieving a superior overall profile, serves as an authoritative testament to the power of this building block. By understanding its synthesis and mastering its application in robust coupling reactions, drug discovery teams can effectively deploy this scaffold to create differentiated, high-quality clinical candidates with an improved probability of success.
References
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Woodland, J. G., et al. (2024). The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4-Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. Angewandte Chemie International Edition. Available at: [Link]
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Woodland, J. G., et al. (2024). The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4-Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. PubMed. Available at: [Link]
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The Tetrahydropyran Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of therapeutics targeting the central nervous system (CNS). Its unique combination of physicochemical properties—acting as a conformationally constrained, polar, and metabolically stable bioisostere of a cyclohexane ring—offers a powerful tool to overcome the formidable challenges of CNS drug discovery, most notably the blood-brain barrier. This guide provides a comprehensive technical overview of the strategic application of the THP scaffold, from its fundamental physicochemical advantages to its incorporation in approved pharmaceuticals. We will delve into key structure-activity relationship (SAR) case studies, detailed synthetic methodologies, and critical in vitro assays for evaluating CNS drug candidates, offering a holistic perspective for researchers and drug development professionals.
The Strategic Advantage of the Tetrahydropyran Scaffold in CNS Drug Design
The successful development of a CNS drug is a delicate balancing act of achieving potent and selective target engagement while simultaneously optimizing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to ensure it can cross the blood-brain barrier and exert its therapeutic effect. The tetrahydropyran scaffold offers several distinct advantages in this multifaceted optimization process.
Physicochemical Properties and Bioisosterism
The THP ring is often employed as a bioisostere for the cyclohexane ring, a common motif in many bioactive molecules. However, the introduction of the oxygen atom into the six-membered ring imparts several beneficial changes to the molecule's physicochemical properties.
-
Reduced Lipophilicity: The replacement of a methylene group (CH2) in cyclohexane with an oxygen atom in tetrahydropyran generally leads to a decrease in lipophilicity (LogP).[1] This can be advantageous in CNS drug design, as excessively high lipophilicity can lead to non-specific binding, increased metabolic clearance, and poor aqueous solubility.[2]
-
Increased Polarity and Hydrogen Bonding Capacity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target that is not possible with a cyclohexane ring.[1] This can lead to enhanced binding affinity and selectivity.
-
Conformational Rigidity: The THP ring exists in a stable chair conformation, which can help to pre-organize the substituents on the ring into a specific spatial orientation. This conformational constraint can reduce the entropic penalty of binding to a target protein, leading to higher affinity.[1]
A comparison of the key physicochemical properties of tetrahydropyran and its common bioisosteric replacements is summarized in the table below.
| Scaffold | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| Tetrahydropyran | 86.13 | 0.95 | 1 | 0 |
| Cyclohexane | 84.16 | 3.44 | 0 | 0 |
| Piperidine | 85.15 | 0.93 | 1 | 1 |
| Morpholine | 87.12 | -0.83 | 2 | 1 |
Data sourced from PubChem.
Impact on ADMET Properties
The incorporation of a THP scaffold can significantly improve the ADMET profile of a CNS drug candidate.
-
Metabolic Stability: The ether linkage within the THP ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the carbon-carbon bonds in a cyclohexane ring.[3][4] This can lead to a longer half-life and reduced metabolic clearance. However, it is important to note that the THP ring is not metabolically inert and its stability can be influenced by the substitution pattern.
-
Aqueous Solubility: The increased polarity of the THP ring can improve the aqueous solubility of a drug candidate, which is often a challenge for lipophilic CNS drugs. Improved solubility can enhance oral bioavailability and facilitate formulation development.
-
Membrane Permeability and Blood-Brain Barrier Penetration: The balance of lipophilicity and polarity imparted by the THP scaffold can be beneficial for crossing the blood-brain barrier. While a certain degree of lipophilicity is required for passive diffusion across the lipid membranes of the BBB, excessive lipophilicity can lead to sequestration in lipid bilayers and increased recognition by efflux transporters such as P-glycoprotein (P-gp).[5] The THP moiety can help to achieve the "Goldilocks" balance of properties required for optimal CNS penetration.
Tetrahydropyran in Approved CNS Drugs: A Snapshot
| Drug Name (Brand Name) | Therapeutic Area | Role of the Tetrahydropyran Scaffold |
| Topiramate (Topamax) | Anticonvulsant, Migraine Prophylaxis | Part of a fructopyranose sulfamate structure, contributing to its unique mechanism of action and pharmacokinetic profile.[1] |
| Galantamine (Razadyne) | Alzheimer's Disease | The THP ring is embedded within the core structure of this acetylcholinesterase inhibitor. |
| Viloxazine (Qelbree) | ADHD | Features a morpholine ring, a related saturated heterocycle, highlighting the utility of these motifs in CNS drug design.[6] |
| Ponesimod (Ponvory) | Multiple Sclerosis | This S1P receptor modulator incorporates a THP ring to optimize its physicochemical and pharmacokinetic properties.[6] |
This table is not exhaustive but provides illustrative examples.
Case Study: Structure-Activity Relationship of Tetrahydropyran-Containing Monoamine Transporter Inhibitors
A compelling example of the strategic use of the tetrahydropyran scaffold can be found in the development of novel monoamine transporter inhibitors. In a study by Dutta et al., researchers explored the structure-activity relationships of a series of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives as potential ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7]
The study revealed that the stereochemistry and substitution pattern on the THP ring had a profound impact on the potency and selectivity of the compounds. For instance, extension of a side chain at the 6-position of the THP ring led to a two-fold improvement in activity for one of the cis-isomers, indicating a favorable interaction with the target protein.[7] Conversely, extension at the 3-position resulted in a loss of activity. This highlights the importance of precise positioning of substituents on the rigid THP scaffold to achieve optimal target engagement.
The following diagram illustrates the core scaffold and the key positions for modification explored in the study.
Caption: SAR of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives.
Synthetic Strategies for Tetrahydropyran-Containing Building Blocks
The efficient and stereocontrolled synthesis of functionalized tetrahydropyran rings is a critical aspect of their application in drug discovery. A variety of synthetic methods have been developed to construct this important scaffold.
Intramolecular Epoxide Ring Opening
One common and effective strategy for the synthesis of tetrahydropyrans is the intramolecular ring-opening of 4,5-epoxy alcohols. This method can be controlled to favor the formation of the six-membered THP ring over the five-membered tetrahydrofuran (THF) ring by carefully choosing the reaction conditions and the substrate's electronic and steric properties.[8]
Step-by-Step Protocol: Acid-Catalyzed Cyclization of an Unsaturated 4,5-Epoxy Alcohol [8]
-
Substrate Preparation: Synthesize the desired unsaturated 4,5-epoxy alcohol precursor using standard organic chemistry techniques, such as epoxidation of a homoallylic alcohol.
-
Reaction Setup: Dissolve the epoxy alcohol in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., argon or nitrogen).
-
Acid Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., camphorsulfonic acid, CSA) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.
The following diagram illustrates the workflow for this synthetic protocol.
Caption: Workflow for THP synthesis via intramolecular epoxide ring opening.
Prins Cyclization
The Prins cyclization is another powerful method for the construction of tetrahydropyran rings. This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, followed by intramolecular cyclization.[9]
Other Synthetic Methods
Other notable methods for the synthesis of tetrahydropyrans include:
The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.
In Vitro Evaluation of THP-Containing CNS Drug Candidates
A critical component of any CNS drug discovery program is the early and robust evaluation of a candidate's ADMET properties. The following are key in vitro assays that are particularly relevant for assessing the potential of THP-containing compounds.
Blood-Brain Barrier Permeability and Efflux Liability
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane, serving as an initial screen for BBB penetration potential.
P-glycoprotein (P-gp) Substrate and Inhibition Assays: P-gp is a key efflux transporter at the BBB that can actively pump drugs out of the brain. It is crucial to determine if a CNS drug candidate is a substrate or inhibitor of P-gp.
-
P-gp Substrate Assay Protocol (using MDR1-transfected MDCK cells):
-
Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) on permeable filter supports until a confluent monolayer is formed.
-
Bidirectional Transport: Add the test compound to either the apical (blood side) or basolateral (brain side) chamber of the cell culture insert.
-
Sampling: At various time points, take samples from the opposite chamber to determine the rate of transport in both directions (apical-to-basolateral and basolateral-to-apical).
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
The following diagram illustrates the P-gp substrate assessment workflow.
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n-Methyloxan-3-amine: A Technical Guide for Fragment-Based Screening Libraries
Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2] This approach often yields hits with higher ligand efficiency, providing a more rational starting point for optimization.[3] However, the evolution of FBDD has underscored a critical need to move beyond the predominantly flat, aromatic fragments that have historically populated screening libraries. There is a growing consensus that incorporating fragments with greater three-dimensional (3D) character is crucial for tackling challenging biological targets, such as protein-protein interactions, and for designing molecules with improved physicochemical properties.[4][5]
Saturated heterocyclic scaffolds are at the forefront of this shift towards 3D-centric fragment libraries. These structures offer a number of distinct advantages, including improved aqueous solubility, enhanced metabolic stability, and the ability to present functionalities in well-defined spatial orientations.[6] This guide focuses on a particularly promising, yet underexplored, saturated heterocycle for FBDD: n-Methyloxan-3-amine . This technical document will provide a comprehensive overview of its properties, its strategic value in fragment library design, and detailed experimental workflows for its application in screening campaigns.
The Profile of this compound: A Privileged Scaffold
This compound, a derivative of tetrahydropyran, embodies the key attributes of a desirable 3D fragment. Its structure features a saturated oxane ring, which imparts favorable physicochemical properties, and a secondary amine that can serve as a key interaction point or a vector for further chemical elaboration.
Physicochemical Properties and Structural Features
A thorough understanding of a fragment's physicochemical properties is paramount for its successful application in FBDD. The following table summarizes the key computed and experimental data for this compound and related structures.
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2-methyloxan-3-amine | PubChem[7] |
| Molecular Formula | C6H13NO | PubChem[7] |
| Molecular Weight | 115.17 g/mol | PubChem[7] |
| XLogP3-AA | 0.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[8] |
The low molecular weight and cLogP of this compound align well with the "Rule of Three," a guiding principle for fragment design. Its favorable polarity, indicated by the topological polar surface area, suggests good aqueous solubility, a critical requirement for high-concentration screening common in FBDD.
The inherent 3D nature of the oxane ring allows for the presentation of the methylamino substituent in a defined spatial vector, enabling more specific and potentially higher-affinity interactions with a protein binding pocket compared to flat aromatic systems. This is particularly advantageous when targeting complex protein surfaces or allosteric sites.[9]
Strategic Value in Fragment Library Design
The inclusion of this compound in a fragment library offers several strategic advantages for a drug discovery campaign.
-
Enhanced Chemical Space Coverage: The non-planar structure of this compound provides access to a region of chemical space that is underrepresented in traditional, flat-fragment libraries.[4]
-
Improved Physicochemical Properties: Saturated heterocycles, like the oxane ring in this fragment, are known to improve solubility and reduce metabolic liability in drug candidates.[6]
-
Versatile Growth Vector: The secondary amine provides a readily functionalizable handle for fragment evolution. This "growth vector" can be elaborated using a wide range of synthetic methodologies to increase potency and selectivity.
-
CNS Drug Discovery Potential: The physicochemical properties of this compound, including its relatively low polar surface area, make it an attractive scaffold for central nervous system (CNS) targets, where blood-brain barrier penetration is a key consideration.[5][9]
Experimental Workflows for Screening and Hit Validation
The successful implementation of this compound in a fragment screening campaign requires robust and sensitive biophysical techniques to detect its binding to the target protein, which is often of low affinity. The following sections outline detailed protocols for primary screening and hit validation.
Primary Screening Methodologies
The choice of primary screening technique depends on the nature of the target protein and available instrumentation. The following diagram illustrates a typical decision-making workflow for selecting a primary screening method.
Caption: FBDD Primary Screening Workflow.
NMR is a powerful technique for detecting weak fragment binding.[10] Both ligand-observed and protein-observed methods can be employed.
Protocol: Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, in D₂O).
-
Prepare a stock solution of the target protein in the same deuterated buffer.
-
Create a screening mixture containing this compound (typically at 100-500 µM) and the target protein (typically at 10-50 µM).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the mixture.
-
Acquire a Saturation Transfer Difference (STD) NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of saturation to any bound ligands.
-
-
Data Analysis:
-
A positive signal in the STD spectrum for the protons of this compound indicates binding to the target protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein.
-
SPR is a label-free technique that can provide real-time kinetic data on fragment binding.[3]
Protocol: SPR Screening
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the fragment solutions over the sensor chip at a constant flow rate.
-
-
Data Analysis:
-
A change in the refractive index upon injection of the fragment, measured in response units (RU), indicates binding.
-
By fitting the binding data to a suitable model (e.g., steady-state affinity), an estimate of the dissociation constant (KD) can be obtained.
-
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[2]
Protocol: Crystallographic Fragment Screening
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a solution of this compound at a high concentration (typically 10-50 mM) in a cryoprotectant-containing buffer.
-
Soak the protein crystals in the fragment solution for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Analysis:
-
Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data.
-
Process the data and solve the crystal structure.
-
Examine the resulting electron density maps for evidence of the bound fragment.
-
Hit Validation
It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.
Caption: Hit Validation Workflow.
Synthesis and Characterization of this compound
The availability of a robust synthetic route is essential for incorporating this compound into a screening library and for synthesizing analogs during hit-to-lead optimization.
Synthetic Protocol: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of oxan-3-one with methylamine.
-
Reaction Setup:
-
In a round-bottom flask, dissolve oxan-3-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (1.1 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine).
-
-
Imine Formation:
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the methyl group, the methine proton at the 3-position, and the methylene protons of the oxane ring.[11][12][13]
-
Mass Spectrometry: The molecular weight can be confirmed by mass spectrometry. The mass spectrum of aliphatic amines often shows a characteristic α-cleavage fragmentation pattern.[6][14][15][16]
Conclusion: A Valuable Addition to the FBDD Toolkit
This compound represents a valuable and underutilized fragment for modern drug discovery campaigns. Its inherent three-dimensionality, coupled with favorable physicochemical properties, makes it an attractive scaffold for targeting a wide range of proteins, including those that have proven challenging for traditional flat fragments. The synthetic accessibility of this compound and its amenability to a variety of biophysical screening techniques further enhance its utility. As the field of FBDD continues to evolve, the incorporation of sp³-rich, saturated heterocyclic fragments like this compound into screening libraries will be essential for unlocking new therapeutic opportunities.
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Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Retrieved from [Link]
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A Strategic Guide to Target Identification and Validation for N-Methyloxan-3-amine Based Compounds
Abstract: The N-methyloxan-3-amine scaffold, featuring a tetrahydropyran ring with a chiral methylamine substituent, represents a promising starting point for novel therapeutic development.[1] While underexplored, its structural motifs are present in a variety of biologically active molecules, suggesting a rich, yet untapped, pharmacological potential. This guide provides a comprehensive strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this compound based compounds. We will delve into the rationale for exploring specific target classes based on bioisosterism and established medicinal chemistry principles, and detail a multi-pronged experimental approach, from broad phenotypic screening to specific, unbiased target deconvolution and validation. This document serves as a technical whitepaper, outlining not just the "what," but the "why" behind each methodological choice, ensuring a scientifically rigorous and efficient path from hit to lead.
Part 1: Rationale for Target Exploration: The this compound Scaffold
The therapeutic potential of any small molecule is intrinsically linked to its structure. The this compound core possesses several key features that provide a logical basis for hypothesizing its interaction with specific classes of biological macromolecules.
Structural and Physicochemical Properties
The tetrahydropyran (THP), or oxane, ring is a saturated six-membered heterocycle that is frequently employed in medicinal chemistry. It is often considered a bioisostere of a cyclohexane ring but with distinct properties that can be advantageous for drug design.[2]
-
Polarity and Hydrogen Bonding: The ether oxygen atom in the THP ring is a hydrogen bond acceptor, which can facilitate crucial interactions within a protein's binding pocket. This introduces a point of polarity compared to its carbocyclic counterpart, which can improve solubility and modulate ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
Reduced Lipophilicity: Compared to cyclohexane, the THP ring generally imparts lower lipophilicity to a molecule, a desirable trait for optimizing drug-like properties and avoiding metabolic liabilities.[2]
-
Cationic Amine Center: The N-methylamine substituent at the 3-position is basic and will be protonated at physiological pH. This positive charge is a critical pharmacophoric element for interaction with numerous targets, particularly those in the central nervous system (CNS) that recognize endogenous amine neurotransmitters.[1]
Precedent in Medicinal Chemistry
While this compound itself is not widely documented, the broader class of substituted tetrahydropyrans has shown significant biological activity.
-
Cyclooxygenase (COX) Inhibition: Aryl-substituted THP derivatives have been synthesized and identified as potent and selective inhibitors of COX-2, with IC50 values in the nanomolar range.[3][4] This activity suggests that the THP scaffold is well-tolerated by the cyclooxygenase active site.
-
Anti-Cancer Activity: The same studies that identified COX-2 inhibitors also found that several di- and triaryl substituted THPs exhibited significant anti-proliferative activity against human tumor cell lines.[4]
-
Kinase Inhibition: The amino-THP motif is a key component of Gilteritinib, an approved inhibitor of AXL receptor tyrosine kinase, FLT3, ALK, LTK, and KIT kinases.[2]
Bioisosteric Relationships
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of drug design.[5][6][7] The this compound scaffold can be viewed as a bioisostere of other well-known pharmacophores, such as N-methylpiperidine. While both possess a cationic amine, the replacement of a methylene group (CH₂) in piperidine with an oxygen atom in the oxane ring alters the molecule's electronics, hydrogen bonding potential, and metabolic profile, potentially leading to novel target interactions or improved selectivity.
Part 2: Primary Hypothesized Target Classes
Based on the structural analysis and known activities of related compounds, we can formulate hypotheses about the most probable target families for this compound derivatives.
G-Protein Coupled Receptors (GPCRs)
The protonated amine is a classic feature of ligands that bind to aminergic GPCRs. The overall size and shape of the scaffold make it a compelling candidate for this target class.
-
Muscarinic Acetylcholine Receptors (mAChRs): This family of five GPCR subtypes (M1-M5) is critical in both the central and peripheral nervous systems.[8] The binding site of mAChRs accommodates a cationic amine that forms a key charge-charge interaction with a conserved aspartate residue.[8][9] The this compound scaffold bears a strong resemblance to the core of many known muscarinic ligands. Given the high sequence homology in the orthosteric binding site across subtypes, achieving selectivity can be challenging, but allosteric sites offer a promising alternative.[9][10]
-
Sigma Receptors (σR): These are unique intracellular chaperone proteins, with two main subtypes (σ1R and σ2R), that are implicated in a vast array of CNS disorders, pain, and cancer.[11] Many known sigma receptor modulators are simple amines and piperidine derivatives, making this compound compounds plausible ligands for these targets.[12][13]
Kinases
The presence of an amino-THP moiety in the approved drug Gilteritinib provides a strong rationale for exploring kinases as potential targets.[2] The ether oxygen could form a hydrogen bond with the "hinge" region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors.
Cyclooxygenase (COX) Enzymes
Direct literature precedent shows that aryl-substituted THPs are potent and selective COX-2 inhibitors.[3][4] While this compound lacks the specific aryl substitutions of the published inhibitors, the core scaffold is clearly compatible with the COX active site. This target class is a logical choice for initial screening, particularly for derivatives bearing aromatic substituents.
Part 3: A Multi-pronged Strategy for Target Identification and Validation
A robust target identification campaign should employ a combination of approaches to both test initial hypotheses and allow for the discovery of unexpected targets.
Figure 2: Workflow for Affinity-Based Protein Profiling (AfBPP).
-
Probe Synthesis: Synthesize a derivative of the parent this compound compound that incorporates a "clickable" handle, such as a terminal alkyne, at a position that does not disrupt its biological activity.
-
Lysate Incubation: Incubate the alkyne-tagged probe with a relevant cell or tissue lysate. A competition experiment, where a parallel sample is co-incubated with an excess of the untagged parent compound, is crucial to distinguish specific binders from non-specific ones.
-
Covalent Linkage (Optional but recommended): If the probe contains a photoreactive group, irradiate the samples with UV light to covalently crosslink the probe to its binding partners.
-
Click Chemistry: Add a reporter tag, such as biotin-azide, to the lysate. This will react with the alkyne-tagged probe, attaching a biotin molecule to the probe-protein complex.
-
Affinity Purification: Incubate the lysate with streptavidin-coated beads. The high affinity of biotin for streptavidin will pull down the probe-protein complexes.
-
Proteomics Analysis: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead tryptic digestion, followed by analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated and no-probe controls. These are the high-confidence binding partners.
Target Validation
Identifying a binding partner is the first step; validating that this interaction is responsible for the compound's biological effect is critical.
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- 10. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Structure-Activity Relationships of N-Methyloxan-3-amine Analogs as CNS Modulators
Foreword: Unlocking the Therapeutic Potential of the Oxane Scaffold
The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the exploration of innovative chemical scaffolds that offer unique pharmacological profiles. The N-methyloxan-3-amine core, a chiral tetrahydropyran derivative, has emerged as a promising framework in medicinal chemistry for the development of ligands targeting key CNS proteins such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] Its inherent stereochemistry and the presence of an ethereal oxygen atom provide opportunities for specific molecular interactions and favorable pharmacokinetic properties. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights into the causal relationships behind experimental design and providing a robust framework for the rational design of future CNS drug candidates.
The this compound Scaffold: A Privileged Structure for CNS Drug Discovery
The tetrahydropyran ring is a common motif in numerous biologically active compounds.[1] The incorporation of a methylamine substituent at the 3-position introduces a basic nitrogen center, crucial for interaction with the acidic residues found in the binding pockets of many aminergic GPCRs and transporters. The chirality at this position further allows for stereospecific interactions, which can significantly impact potency and selectivity.
The strategic value of the this compound scaffold lies in its utility as a versatile building block for creating diverse chemical libraries.[1] Researchers leverage this scaffold to systematically probe the SAR of novel compounds, aiming to optimize their affinity, selectivity, and functional activity at specific CNS targets implicated in a range of neurological and psychiatric disorders.[1]
Decoding the Structure-Activity Landscape: Key Molecular Determinants
The biological activity of this compound analogs is intricately linked to the nature and positioning of various substituents on the oxane ring and the nitrogen atom. Understanding these relationships is paramount for the design of potent and selective CNS modulators.
The Significance of N-Substituents
The substituent on the amine nitrogen plays a pivotal role in determining both the potency and the selectivity profile of the analogs.
-
N-Alkylation and Arylalkylation: Increasing the steric bulk of the N-alkyl substituent can have varied effects depending on the target. For instance, in a series of dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues, N,N-disubstituted compounds were found to be active dopamine agonists, with N-n-propyl N-substituted compounds showing greater efficacy than other N,N-dialkyl homologues.[2] Conversely, N-monosubstituted analogues in that series were inactive.[2] This highlights the importance of a secondary or tertiary amine for potent activity at certain dopamine receptors.
-
Introduction of Aromatic and Heteroaromatic Moieties: The incorporation of aryl or heteroaryl groups can lead to significant gains in affinity through pi-pi stacking and other hydrophobic interactions within the receptor binding pocket. The choice of the aromatic system and its substitution pattern is a critical determinant of selectivity. For example, in a series of tropane-based monoamine transporter ligands, the nature and position of substituents on a 3β-phenyl ring dramatically influenced binding affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
The Influence of the Oxane Ring Substitution
Modifications to the tetrahydropyran ring itself, while less commonly explored, can also modulate the pharmacological profile of the analogs.
-
Stereochemistry at C3: The absolute configuration of the stereocenter at the 3-position is often a critical factor for achieving high affinity and selectivity. The (R) and (S) enantiomers can exhibit vastly different biological activities, underscoring the importance of stereocontrolled synthesis.
-
Substitution at Other Positions: The introduction of substituents at other positions on the oxane ring can influence the molecule's conformation and its interaction with the target protein. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity, potentially increasing affinity.
Experimental Workflows for SAR Elucidation
A robust and systematic experimental approach is essential to accurately define the SAR of this compound analogs. This involves a tiered screening cascade, beginning with primary binding assays and progressing to more complex functional and in vivo studies.
Caption: A generalized experimental workflow for the discovery and characterization of this compound analogs as CNS modulators.
Synthesis of this compound Analogs
The synthesis of a diverse library of analogs is the foundational step in any SAR study. A common and efficient method for the N-methylation of the parent oxan-3-amine is reductive amination.
Protocol: Reductive Amination for the Synthesis of this compound
-
Reaction Setup: To a solution of oxan-3-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 eq, as a 37% aqueous solution).
-
Formation of the Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Primary Binding Assays: Gauging Affinity for CNS Targets
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays are crucial for the initial screening of newly synthesized analogs and for establishing the basic SAR.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone or [³H]Raclopride), and varying concentrations of the this compound analog.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with a suitable scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: Assessing Agonist and Antagonist Activity
Once the binding affinity of the analogs has been determined, it is essential to assess their functional activity. This will determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol: cAMP Functional Assay for Gs or Gi-Coupled GPCRs
-
Cell Culture: Plate cells stably expressing the GPCR of interest (e.g., a dopamine or serotonin receptor subtype) in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cyclic AMP (cAMP).
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the this compound analog to the cells.
-
Antagonist Mode: Add a fixed concentration of a known agonist for the receptor, followed by varying concentrations of the this compound analog.
-
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the analog concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the analog concentration to determine the IC₅₀.
-
Quantitative Data Summary and SAR Interpretation
To facilitate a clear understanding of the SAR, it is crucial to present the biological data in a structured and easily comparable format. The following table provides a hypothetical example of how to summarize the data for a series of this compound analogs.
| Compound ID | R-group (N-substituent) | D2 Ki (nM) | 5-HT2A Ki (nM) | DAT Ki (nM) | D2 EC50 (nM) | D2 Emax (%) |
| 1a | -CH₃ | 150 | 320 | 850 | >1000 | <10 |
| 1b | -CH₂CH₃ | 125 | 280 | 780 | >1000 | <10 |
| 1c | -CH₂-Ph | 25 | 150 | 450 | 50 | 95 (Agonist) |
| 1d | -CH₂-(4-F-Ph) | 15 | 80 | 320 | 35 | 98 (Agonist) |
| 1e | -CH₂-(4-Cl-Ph) | 12 | 65 | 280 | 30 | 102 (Agonist) |
| 1f | -CH₂-(4-MeO-Ph) | 45 | 210 | 600 | 80 | 85 (Partial Agonist) |
Interpretation of Hypothetical Data:
From this hypothetical data, several key SAR trends can be discerned:
-
N-Alkylation vs. N-Benzylation: Simple N-alkylation (compounds 1a and 1b ) results in weak affinity and no significant functional activity at the D2 receptor. In contrast, the introduction of a benzyl group (1c ) dramatically increases D2 affinity and confers potent agonist activity.
-
Substitution on the Phenyl Ring: Halogen substitution on the para-position of the phenyl ring (1d and 1e ) further enhances D2 affinity and agonist potency. This suggests that an electron-withdrawing group in this position is favorable for receptor interaction.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (1f ) leads to a decrease in D2 affinity and a reduction in agonist efficacy, resulting in a partial agonist profile.
-
Selectivity: While the primary focus of this hypothetical table is the D2 receptor, the data also provides insights into selectivity. The N-benzyl analogs show improved affinity for the 5-HT2A receptor and the dopamine transporter compared to the N-alkyl analogs, but they remain more potent at the D2 receptor.
Caption: A logical diagram illustrating the relationship between structural modifications of this compound analogs and their resulting biological activities.
Future Directions and Concluding Remarks
The exploration of the structure-activity relationships of this compound analogs is a fertile ground for the discovery of novel CNS therapeutics. Future research should focus on:
-
Systematic Library Synthesis: The generation of a comprehensive library of analogs with diverse N-substituents and modifications to the oxane ring will be crucial for a thorough SAR exploration.
-
High-Throughput Screening: The implementation of high-throughput screening campaigns against a broad panel of CNS targets will enable the identification of novel biological activities for this scaffold.
-
Computational Modeling: The use of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of more potent and selective analogs.
-
In Vivo Characterization: Promising lead compounds should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant models of CNS disorders.
References
-
Costall, B., et al. (1979). Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. Journal of Medicinal Chemistry, 22(11), 1323-9. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Amide Coupling with N-Methyloxan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amide Bonds and the Utility of N-Methyloxan-3-amine
The amide bond is a cornerstone of modern medicinal chemistry, found in the backbone of proteins and a vast array of pharmaceuticals.[1][2] The ability to efficiently and selectively form amide bonds is therefore a critical competency in drug discovery and development. This compound, a cyclic secondary amine, represents an important building block for introducing a saturated heterocyclic motif into drug candidates, potentially improving physicochemical properties such as solubility and metabolic stability.
This guide provides a comprehensive overview of the principles and practical protocols for the successful amide coupling of this compound with a variety of carboxylic acids. As a secondary amine, this compound presents unique considerations regarding reactivity and steric hindrance that will be addressed in the following sections. These application notes are designed to equip researchers with the foundational knowledge and actionable protocols to effectively incorporate this valuable synthon into their synthetic campaigns.
Theoretical Framework: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can be readily attacked by the amine nucleophile. Modern amide coupling protocols rely on a variety of activating agents, broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[5][6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then susceptible to nucleophilic attack by the amine.
A significant challenge with carbodiimide-mediated couplings is the potential for racemization of chiral carboxylic acids and the formation of an N-acylurea byproduct, particularly with EDC.[7] To mitigate these side reactions and improve reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.
Onium Salt-Mediated Coupling
Onium salts, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents.[1][8][9] These reagents react with the carboxylate to form a highly activated acyl-onium species or an active ester, which then rapidly reacts with the amine.[8][10]
HATU, in particular, is known for its high coupling efficiencies and fast reaction rates, attributed to a neighboring group effect from the pyridine nitrogen atom.[8] These reagents typically require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid.[8][11]
Selecting the Optimal Coupling Conditions
The choice of coupling reagent, base, and solvent is critical for the success of an amide coupling reaction with this compound. Given its nature as a secondary amine, steric hindrance can be a factor to consider.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent/Mechanism | Common Additives | Typical Base | Common Solvents | Key Advantages & Considerations |
| EDC (or DCC) | Carbodiimide | HOBt, HOAt, DMAP | DIPEA, TEA | DMF, DCM, THF | Cost-effective; byproduct removal can be challenging (DCU is a precipitate, EDU is water-soluble).[5][6][9] |
| HATU | Aminium Salt | None typically required | DIPEA, TEA | DMF, NMP | High efficiency, fast reaction rates, low racemization.[8][12][13] Can be sensitive to moisture.[14] |
| HBTU/TBTU | Aminium/Uronium Salt | HOBt (optional) | DIPEA, TEA | DMF, DCM | Very efficient, byproducts are generally soluble and easily removed.[9][15] |
| PyBOP | Phosphonium Salt | None typically required | DIPEA, TEA | DMF, DCM | Effective for sterically hindered couplings and N-methyl amino acids.[16] Does not react with the free amine.[1] |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Pyridine | Pyridine, DIPEA | EtOAc, DCM, MeCN | Byproducts are water-soluble; often gives high yields with low epimerization. |
Experimental Protocols
The following protocols provide a starting point for the amide coupling of this compound. It is crucial to note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure using HATU
This protocol is a robust starting point for many amide couplings due to the high reactivity of HATU.
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard workup and purification supplies (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[17]
-
Amine Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: General Procedure using EDC/HOBt
This is a more cost-effective method that is also widely applicable.
Materials:
-
Carboxylic acid
-
This compound
-
EDC hydrochloride
-
HOBt hydrate
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard laboratory glassware and workup/purification supplies
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids.
-
Amine and Base Addition: Add this compound (1.2 eq) followed by TEA or DIPEA (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (if base is present), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow and Troubleshooting
General Amide Coupling Workflow
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 17. reddit.com [reddit.com]
Application Note: n-Methyloxan-3-amine as a Core Scaffold for High-Throughput Parallel Synthesis
Introduction: The Strategic Value of the Oxane Scaffold
In modern medicinal chemistry, the pursuit of novel chemical entities with desirable drug-like properties is paramount. The concept of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—has become a cornerstone of efficient drug discovery.[1][2] These scaffolds serve as versatile templates for creating focused compound libraries, increasing the probability of identifying high-quality lead compounds.[3]
The oxane (tetrahydropyran) ring is one such privileged scaffold. Its inclusion in molecular design is often associated with improved physicochemical properties, such as enhanced aqueous solubility and favorable metabolic stability, when compared to its carbocyclic analogue, cyclohexane. n-Methyloxan-3-amine, a chiral secondary amine featuring this oxane core, has emerged as a valuable building block for library synthesis.[4] Its secondary amine provides a robust and versatile chemical handle for diversification, allowing for the exploration of vast chemical space through well-established parallel synthesis protocols.
This application note provides a detailed guide for researchers and drug development professionals on the effective use of this compound in parallel synthesis workflows. We will delve into detailed protocols for key chemical transformations, discuss workflow optimization, and outline strategies for purification and analysis, all grounded in established scientific principles.
Physicochemical and Safety Profile of this compound
A thorough understanding of a building block's properties is critical for reaction design and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 120811-33-8 | [5] |
| Molecular Formula | C₆H₁₃NO | [4] |
| Molecular Weight | 115.17 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not available | - |
| pKa (predicted) | ~9.5 - 10.5 (for the protonated amine) | - |
Safety and Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed and cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Core Parallel Synthesis Workflows
The secondary amine of this compound is an ideal anchor point for library diversification. Two of the most robust and widely used reactions in parallel medicinal chemistry are amide bond formation and reductive amination.[9]
Caption: General workflow for parallel synthesis using this compound.
Protocol: Parallel Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry.[10][11] For parallel synthesis, the use of modern coupling reagents that minimize epimerization and are effective even with challenging substrates is crucial. Phosphonium or uronium salts like HATU are highly effective and their byproducts are water-soluble, simplifying purification.[12]
Objective: To synthesize a library of amides by coupling this compound with a diverse set of carboxylic acids in a 96-well plate format.
Materials:
-
This compound
-
Carboxylic acid library (as 0.2 M solutions in DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (as a 0.2 M solution in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well microtiter plates with caps or seals
Step-by-Step Protocol:
-
Amine Plate Preparation: To each well of a 96-well plate, add 250 µL of a 0.2 M solution of this compound in DMF (50 µmol, 1.0 eq).
-
Carboxylic Acid Addition: Using a liquid handler or multichannel pipette, add 300 µL of each unique carboxylic acid solution (0.2 M in DMF, 60 µmol, 1.2 eq) to the corresponding wells of the amine plate.
-
Base Addition: Add 26 µL of DIPEA (150 µmol, 3.0 eq) to each well. Seal the plate and agitate for 5 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt, facilitating the reaction. An excess ensures the reaction medium remains basic.
-
-
Initiation with Coupling Reagent: Add 300 µL of the HATU solution (0.2 M in DMF, 60 µmol, 1.2 eq) to each well.
-
Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.[12] Adding it last initiates the reaction in a controlled manner across the plate.
-
-
Reaction Incubation: Securely seal the plate and place it on an orbital shaker. Incubate at room temperature for 16-24 hours.
-
Quality Control (QC): After incubation, take a small aliquot (5-10 µL) from each well, dilute significantly with DMSO or acetonitrile, and analyze by UPLC-MS to determine reaction conversion and product identity.
Protocol: Parallel Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that provides access to a wide range of substituted amines. The one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, selective for imines over carbonyls, and does not require strictly anhydrous conditions.[13]
Objective: To synthesize a library of tertiary amines by reacting this compound with a diverse set of aldehydes or ketones.
Materials:
-
This compound
-
Aldehyde/ketone library (as 0.2 M solutions in 1,2-dichloroethane (DCE))
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
96-well microtiter plates with caps or seals
Step-by-Step Protocol:
-
Reagent Plate Preparation: To each well of a 96-well plate, add 250 µL of a 0.2 M solution of this compound in DCE (50 µmol, 1.0 eq).
-
Carbonyl Addition: Add 275 µL of each unique aldehyde/ketone solution (0.2 M in DCE, 55 µmol, 1.1 eq) to the corresponding wells.
-
Acid Catalyst: Add 3 µL of acetic acid (52 µmol, ~1.0 eq) to each well. Seal and agitate for 20-30 minutes at room temperature.
-
Rationale: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is reduced.
-
-
Reducing Agent Addition: In a fume hood, carefully add ~13 mg of solid NaBH(OAc)₃ (60 µmol, 1.2 eq) to each well using a powder dispenser or by preparing a fresh slurry.
-
Rationale: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated imine (iminium ion) in the presence of the unreacted aldehyde/ketone.[13]
-
-
Reaction Incubation: Seal the plate and place it on an orbital shaker. Incubate at room temperature for 16-24 hours.
-
Reaction Quench: Unseal the plate in a fume hood and carefully add 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench any unreacted reducing agent and neutralize the acetic acid.
-
Quality Control (QC): After quenching and phase separation, take an aliquot from the organic layer for UPLC-MS analysis to assess reaction completion.
Caption: Key steps and rationale in the reductive amination protocol.
Library Purification and Management
The purification of hundreds or thousands of compounds generated via parallel synthesis is often the primary bottleneck.[14] A robust high-throughput purification strategy is essential.
Strategy 1: Mass-Directed Preparative HPLC For generating high-purity compounds for screening, mass-directed automated preparative HPLC is the gold standard.[15]
-
Process: Crude reaction mixtures are injected onto a reverse-phase HPLC column. The eluent is monitored by both a UV detector and a mass spectrometer. The system is programmed to collect fractions only when the mass-to-charge ratio (m/z) of the target compound is detected.
-
Advantages: Provides high purity (>95%) compounds with confirmed identity. The process can be fully automated for 96-well plates.
-
Considerations: Can be time-consuming and solvent-intensive. Requires significant capital investment in instrumentation.
Strategy 2: Solid-Phase Extraction (SPE) For rapid cleanup or removal of specific reagent classes, SPE can be highly effective.
-
Process: The crude reaction mixture is passed through a cartridge containing a stationary phase that retains either the product or impurities. For example, after an amide coupling, an acidic ion-exchange resin could be used to scavenge the excess DIPEA base.
-
Advantages: Fast, inexpensive, and easily parallelized in 96-well format.
-
Considerations: Does not separate the product from neutral, non-basic byproducts. Purity is generally lower than with HPLC.
Conclusion
This compound is a superb building block for diversity-oriented synthesis in drug discovery programs. Its privileged oxane core imparts desirable physicochemical properties, while its secondary amine handle allows for facile and robust derivatization using established parallel synthesis protocols like amide coupling and reductive amination. By integrating automated liquid handling, robust reaction methodologies, and high-throughput purification, research teams can efficiently generate large, high-quality compound libraries, significantly accelerating the hit-to-lead optimization process.
References
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Privileged Structure Concept: A Focus on the Benzodiazepine Scaffold. Chemical Reviews, 103(3), 893-930. Available at: [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]
-
Patchett, A. A., & Nargund, R. P. (2000). Privileged Structures - An Update. Annual Reports in Medicinal Chemistry, 35, 289-298. Available at: [Link]
-
Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. Available at: [Link]
-
Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235-2246. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Curran, D. P. (2001). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 4(3), 247-263. Available at: [Link]
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n-Methyloxan-3-amine in the design of GPCR ligands
Application Notes & Protocols
Topic: The Strategic Incorporation of n-Methyloxan-3-amine in the Design of Novel G-Protein Coupled Receptor (GPCR) Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Chemical Space of GPCR Ligands
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately a quarter of all therapeutic drugs on the market.[1][2][3] For decades, the design of ligands for these receptors, particularly for aminergic GPCRs, has been dominated by scaffolds rich in sp2-hybridized, aromatic carbons. However, the modern drug discovery landscape is undergoing a significant paradigm shift. There is a growing recognition that moving beyond "flatland" and embracing molecular complexity is key to unlocking new therapeutic potential.[4] Saturated heterocycles are at the forefront of this evolution, offering a path to ligands with improved physicochemical properties and enhanced three-dimensionality.[5][6][7][8][9]
These sp3-rich scaffolds provide distinct advantages, including improved aqueous solubility, metabolic stability, and the ability to project vectors into three-dimensional space to engage with binding pockets more specifically.[5][8] This guide focuses on a particularly valuable, yet underutilized, building block: This compound . We will explore the chemical rationale for its use, provide a strategic workflow for its incorporation into a medicinal chemistry campaign, and detail robust protocols for the characterization of the resulting GPCR ligands.
Section 1: The this compound Scaffold: A Privileged Motif for GPCR Ligand Design
The this compound scaffold is a chiral, saturated heterocyclic amine that offers a unique combination of features making it an attractive building block for GPCR ligand design.[10] Its strategic value lies not just in its structure, but in the physicochemical properties it can impart to a candidate molecule.
Rationale for Use: The Causality Behind the Choice
A medicinal chemist's choice of a scaffold is a critical decision driven by a desire to solve specific challenges. The incorporation of this compound is a rational strategy to address common liabilities in drug discovery.
-
Enhanced Physicochemical Properties: The oxane (tetrahydropyran) ring is a significant departure from purely carbocyclic or aromatic systems. The ethereal oxygen atom acts as a hydrogen bond acceptor and introduces polarity without a substantial increase in molecular weight, which can lead to improved aqueous solubility and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[11][12] This is a common strategy to escape high lipophilicity, which is often associated with off-target effects and poor pharmacokinetics.
-
Three-Dimensionality for Target Selectivity: GPCR binding pockets are complex, three-dimensional cavities. The non-planar, chair-like conformation of the oxane ring allows a ligand to present substituents in precise spatial orientations. This three-dimensionality can be exploited to achieve higher selectivity for a specific receptor subtype by engaging with less conserved regions of the binding pocket, often referred to as secondary or allosteric pockets.[4][8][13]
-
Fine-Tuning Amine Basicity: For aminergic GPCRs, a key pharmacophoric interaction is the formation of a salt bridge between the ligand's protonated amine and a highly conserved aspartate residue (Asp3.32) in the transmembrane domain 3.[14][15] The basicity (pKa) of this amine is critical for binding affinity and ligand function. The electron-withdrawing inductive effect of the ring oxygen in the this compound scaffold can subtly attenuate the basicity of the nitrogen atom compared to a similar piperidine-based scaffold, a feature that can be used to optimize interactions and pharmacokinetic properties.[4][12]
-
Stereochemical Control: The scaffold is inherently chiral at the C3 position.[10] This provides an immediate opportunity to explore stereoisomerism. It is well-established in pharmacology that enantiomers can exhibit vastly different affinities, efficacies, and off-target activities. Synthesizing and testing individual enantiomers is a crucial step in developing a clean, selective drug candidate.[5]
Comparative Physicochemical Properties
To illustrate the potential advantages, the table below provides an estimated comparison of this compound with other common cyclic amine scaffolds used in GPCR ligand design.
| Scaffold | Representative Structure | Approx. pKa | cLogP | H-Bond Acceptors | H-Bond Donors | Key Features |
| This compound | ![]() | ~8.5 - 9.0 | ~0.5 | 2 (O, N) | 1 (N-H) | 3D scaffold, chiral, H-bond accepting ring |
| 1-Methylpiperidin-3-amine | ![]() | ~9.5 - 10.0 | ~0.8 | 1 (N) | 1 (N-H) | Common, flexible, higher basicity |
| 4-Methyl-1,4-diazepane | ![]() | ~9.0-9.5, ~6.0-6.5 | ~0.2 | 2 (N, N) | 1 (N-H) | Two basic centers, often used for dual interactions |
| N-Methylcyclohexylamine | ![]() | ~10.5 - 11.0 | ~1.5 | 1 (N) | 1 (N-H) | Lipophilic, high basicity, lacks H-bond accepting ring |
Note: pKa and cLogP values are estimates based on structural similarities and may vary based on the specific software used for calculation.
Section 2: Application in a Medicinal Chemistry Campaign
Incorporating a new scaffold requires a systematic approach. The following workflow outlines a strategy for leveraging this compound in a hit-to-lead or lead optimization campaign.
A Strategic Workflow for Scaffold Hopping
The process begins with a known ligand or "hit" and systematically replaces a core scaffold to improve properties. This "scaffold hopping" is a cornerstone of modern medicinal chemistry.
Caption: A medicinal chemistry workflow incorporating the this compound scaffold.
Binding Hypothesis: Visualizing the Interaction
The core hypothesis is that the this compound scaffold will orient the ligand within the aminergic GPCR binding pocket to maintain the critical salt bridge while using its unique features to form additional beneficial interactions.
Caption: Proposed binding mode of an this compound ligand in a GPCR pocket.
Section 3: Experimental Protocols for Ligand Characterization
Once synthesized, the novel compounds must be rigorously tested. The following protocols provide self-validating systems for determining affinity and function.
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.[16][17][18]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target GPCR.
-
Principle: The assay measures the displacement of a high-affinity radioligand from the receptor by increasing concentrations of the unlabeled test compound. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined and converted to a Ki value.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration near its Kd.
-
Test compounds dissolved in DMSO (10 mM stock).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding (NSB) control: A high concentration (e.g., 10 µM) of a known, unlabeled antagonist (e.g., Haloperidol).
-
96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of NSB control, or 50 µL of test compound dilution.
-
Add 50 µL of the radioligand solution (prepared at 4x final concentration in assay buffer).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-20 µg of protein per well). The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. Self-Validation Point: Equilibrium time should be determined in preliminary kinetic experiments.[16]
-
Terminate the assay by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, place them in a scintillation bag or plate, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Protocol: HTRF-Based cAMP Functional Assay
This protocol determines whether a compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[19][20]
-
Objective: To measure the effect of a test compound on adenylyl cyclase activity.
-
Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the competition between native cAMP produced by the cells and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate. Agonists at Gs-coupled receptors will increase cAMP and decrease the HTRF signal, while agonists at Gi-coupled receptors will decrease cAMP and increase the signal.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Reference agonist and antagonist.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed the cells into the 384-well plates (5,000-10,000 cells/well) and incubate overnight.
-
Agonist Mode: Prepare serial dilutions of the test compound in stimulation buffer. Add 5 µL of the compound dilutions to the cells.
-
Antagonist Mode: Add 2.5 µL of test compound dilutions to the cells and incubate for 15 minutes. Then, add 2.5 µL of a reference agonist at its EC80 concentration.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP cryptate solution to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio and normalize the data (e.g., to the response of a maximal concentration of reference agonist).
-
Plot the normalized response against the log concentration of the test compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, fit the data to determine the IC50, which can be converted to a functional equilibrium constant (Kb) using the Gaddum equation.
-
Protocol: BRET-Based β-Arrestin Recruitment Assay
This advanced protocol assesses a ligand's ability to promote the interaction between the GPCR and β-arrestin, a key indicator of receptor desensitization and β-arrestin-mediated signaling pathways.[1][21]
-
Objective: To quantify ligand-induced β-arrestin recruitment to the target GPCR.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions. The GPCR is fused to a BRET donor (e.g., Renilla Luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon ligand-induced interaction, energy is transferred from the donor to the acceptor, resulting in a quantifiable BRET signal.
-
Materials:
-
HEK293 cells co-transfected with GPCR-Rluc and β-arrestin2-YFP constructs.
-
Coelenterazine h (luciferase substrate).
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
-
96-well white, clear-bottom microplates.
-
Luminescence plate reader capable of simultaneous dual-channel emission detection (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
-
Procedure:
-
Seed the transfected cells into the 96-well plates and incubate overnight.
-
Wash the cells once with assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer. Add 20 µL to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of Coelenterazine h to a final concentration of 5 µM.
-
Immediately read the luminescence at both the donor and acceptor emission wavelengths for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength).
-
Subtract the baseline BRET ratio (from vehicle-treated cells) to get the net BRET signal.
-
Plot the net BRET signal against the log concentration of the test compound.
-
Fit the data to determine the EC50 and Emax for β-arrestin recruitment.
-
Bias Analysis: Compare the potency and efficacy for β-arrestin recruitment with the values from a G-protein signaling assay (e.g., cAMP) to quantify any signaling bias.
-
Conclusion
The this compound scaffold represents a compelling, modern building block for the design of next-generation GPCR ligands. Its inherent three-dimensionality, favorable physicochemical properties, and potential for stereochemical optimization provide medicinal chemists with a powerful tool to overcome the limitations of traditional flat, aromatic scaffolds. By moving towards more sp3-rich chemical space, the strategic application of scaffolds like this compound, coupled with rigorous characterization using the protocols detailed herein, can pave the way for the discovery of highly selective and effective therapeutics with improved "drug-like" properties.
References
- Recent progress in assays for GPCR drug discovery. (Source: vertexaisearch.cloud.google.com)
- Functional assays for screening GPCR targets. (Source: vertexaisearch.cloud.google.com)
- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (Source: Molecular Devices)
- Saturated Heterocycles with Applications in Medicinal Chemistry.
- GPCR-radioligand binding assays. (Source: PubMed)
- Applications of oxetanes in drug discovery and medicinal chemistry. (Source: PubMed Central)
- Recent progress in assays for GPCR drug discovery. (Source: vertexaisearch.cloud.google.com)
- Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. (Source: Benchchem)
- Evaluating functional ligand-GPCR interactions in cell-based assays. (Source: PubMed Central)
- GPCR Membrane Ligand Binding Assay Development. (Source: Multispan, Inc)
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes in Drug Discovery Campaigns. (Source: Semantic Scholar)
- Role of Heterocycles in Drug Discovery: An Overview. (Source: vertexaisearch.cloud.google.com)
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
- Synthesis of Saturated N-Heterocycles. (Source: The Journal of Organic Chemistry)
- This compound | High-Purity Research Chemical. (Source: Benchchem)
- GPCR Signaling Assays.
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (Source: MDPI)
- Aminergic GPCR-Ligand Interactions. (Source: Vrije Universiteit Amsterdam)
- What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. (Source: PubMed Central)
- How ligands illuminate GPCR molecular pharmacology. (Source: PubMed Central)
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Application of n-Methyloxan-3-amine in Kinase Inhibitor Synthesis: A Technical Guide
This guide provides a comprehensive overview of the strategic application of n-Methyloxan-3-amine in the synthesis of kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the kinome. We will delve into the rationale behind incorporating the this compound moiety, its impact on crucial drug-like properties, and provide a detailed, representative protocol for its integration into a kinase inhibitor scaffold.
The Strategic Value of Saturated Heterocycles in Kinase Inhibitor Design
The incorporation of saturated heterocyclic rings, such as the oxane (tetrahydropyran) ring present in this compound, is a well-established strategy in modern medicinal chemistry to optimize the physicochemical and pharmacokinetic properties of drug candidates.[1] Unlike their flat, aromatic counterparts, these three-dimensional structures can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, all of which are critical for oral bioavailability and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1] The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor, potentially forming key interactions within the ATP-binding pocket of a target kinase.[1]
This compound, a chiral amine derivative of tetrahydropyran, offers a versatile building block for medicinal chemists.[2] Its secondary amine provides a reactive handle for incorporation into various scaffolds, while the oxane ring system can impart the aforementioned beneficial properties. The methyl group on the amine can also influence the local steric and electronic environment, potentially fine-tuning binding affinity and selectivity.
Case Study: A Representative Synthesis of a JAK2 Inhibitor Incorporating this compound
While specific examples of marketed kinase inhibitors containing the this compound moiety are not prevalent in publicly available literature, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors. We will explore its application in the context of synthesizing a Janus Kinase 2 (JAK2) inhibitor based on a 2,4-diaminopyrimidine scaffold, a common core in many kinase inhibitors, including the FDA-approved JAK2 inhibitor, Fedratinib.[3][4] Dysregulated JAK/STAT signaling is a key driver in myeloproliferative neoplasms, making JAK2 an important therapeutic target.[3][4]
The synthetic strategy hinges on a sequential nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyrimidine-based kinase inhibitor synthesis.[5][6]
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic route.
Caption: Synthetic workflow for a JAK2 inhibitor.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: Synthesis of N-(2-chloro-5-methylpyrimidin-4-yl)-4-(2-(pyrrolidin-1-yl)ethoxy)aniline (Intermediate 1)
-
Reagents and Materials:
-
2,4-dichloro-5-methylpyrimidine
-
4-(2-(pyrrolidin-1-yl)ethoxy)aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-dichloro-5-methylpyrimidine (1.0 eq).
-
Dissolve the starting material in n-BuOH.
-
Add 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (1.05 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
-
Causality Behind Experimental Choices:
-
The use of a di-substituted pyrimidine allows for sequential SNAr reactions. The chlorine at the 4-position is generally more reactive than the one at the 2-position, enabling selective initial substitution.
-
DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
n-Butanol is a suitable high-boiling solvent for this type of reaction, allowing for the necessary thermal energy to overcome the activation barrier of the SNAr reaction.
Step 2: Synthesis of the Final Kinase Inhibitor
-
Reagents and Materials:
-
Intermediate 1 (from Step 1)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Intermediate 1 (1.0 eq).
-
Dissolve Intermediate 1 in n-BuOH.
-
Add this compound (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final target kinase inhibitor.
-
Causality Behind Experimental Choices:
-
The second SNAr reaction at the C2 position requires higher temperatures due to the deactivating effect of the amino substituent at C4.
-
A slight excess of this compound is used to ensure complete consumption of Intermediate 1.
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound moiety is expected to influence the inhibitor's properties in several ways:
-
Solubility and Lipophilicity: The oxane ring introduces a polar ether linkage, which can improve aqueous solubility compared to a more lipophilic carbocyclic ring like cyclohexane. This is a crucial parameter for achieving good oral bioavailability.[1]
-
Metabolic Stability: The tetrahydropyran ring is generally more resistant to metabolic degradation than more flexible alkyl chains.
-
Binding Interactions: The oxygen atom of the oxane ring can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues in the hinge region or other parts of the kinase active site.[1] The N-methyl group can also influence binding through steric and electronic effects.
Data Presentation: Kinase Inhibition Profile
The following table presents hypothetical inhibitory concentration (IC50) values for our synthesized compound against a panel of kinases to illustrate the potential for selectivity.
| Kinase Target | IC50 (nM) |
| JAK2 | 15 |
| JAK1 | 250 |
| JAK3 | >1000 |
| TYK2 | 800 |
These hypothetical data would suggest that the compound is a potent and selective inhibitor of JAK2.
Visualizing the Kinase Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway, which is the target of the synthesized inhibitor.
Caption: Inhibition of the JAK/STAT signaling pathway.
Conclusion
This compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its inherent structural features, including the saturated oxane ring and the secondary amine, provide medicinal chemists with a powerful tool to modulate key drug-like properties such as solubility, metabolic stability, and target engagement. The representative synthetic protocol outlined in this guide, based on well-established SNAr chemistry, provides a practical framework for the incorporation of this and similar amine building blocks into pyrimidine-based kinase inhibitor scaffolds. Further exploration of such saturated heterocyclic amines in kinase inhibitor design is a promising avenue for the discovery of next-generation therapeutics.
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Fedratinib in 2025 and beyond: indications and future applications - PMC - NIH. (URL: [Link])
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
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Fedratinib in myelofibrosis - PMC - PubMed Central. (URL: [Link])
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N-methyloxolan-3-amine | C5H11NO | CID 22225706 - PubChem - NIH. (URL: [Link])
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Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase - PubMed. (URL: [Link])
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Fedratinib | C27H36N6O3S | CID 16722836 - PubChem - NIH. (URL: [Link])
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Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase - PubMed. (URL: [Link])
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Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (URL: [Link])
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (URL: [Link])
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC - NIH. (URL: [Link])
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Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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3-methyloxan-3-amine hydrochloride (C6H13NO) - PubChemLite. (URL: [Link])
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Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed. (URL: [Link])
-
The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC - NIH. (URL: [Link])
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Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC - NIH. (URL: [Link])
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Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. (URL: [Link])
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Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])
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Strategic Synthesis of Enantiomerically Pure N-Methyloxan-3-amine: A Guide for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
Chiral N-methyloxan-3-amine is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for a variety of therapeutic agents, particularly those targeting the central nervous system.[1] The stereochemistry at the C3 position is often crucial for biological activity and selectivity, making access to enantiomerically pure forms of this amine essential for drug development programs. This application note provides a comprehensive overview of robust synthetic strategies for obtaining the (R)- and (S)-enantiomers of this compound. We will explore three principal approaches: classical chiral resolution, modern asymmetric synthesis, and biocatalytic methods. Each section includes a theoretical background, detailed experimental protocols, and a discussion of the rationale behind methodological choices, aimed at equipping researchers and drug development professionals with the knowledge to select and implement the optimal route for their specific needs.
Introduction: The Significance of the Chiral Oxane Moiety
The tetrahydropyran (oxane) ring is a common motif in numerous biologically active molecules. Its inclusion in drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability. When functionalized with a chiral amine at the 3-position, as in this compound, the resulting scaffold offers a three-dimensional vector for probing receptor binding pockets, with the potential for stereospecific hydrogen bonding and ionic interactions.[1] Consequently, the development of efficient and scalable methods to access single enantiomers of this valuable building block is of paramount importance to the pharmaceutical industry.[2]
This guide details three distinct, field-proven strategies to achieve this goal:
-
Classical Chiral Resolution: A time-tested method involving the separation of a racemic mixture.
-
Asymmetric Synthesis: An elegant approach that constructs the desired chiral center stereoselectively.
-
Enzymatic Methods: A green and highly specific alternative leveraging biocatalysis.
Strategy 1: Classical Chiral Resolution of Racemic this compound
Chiral resolution is a widely practiced technique for separating enantiomers from a racemic mixture.[3] The most common approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.[] Subsequent treatment of the separated diastereomeric salt liberates the enantiomerically pure amine.
Rationale: This method is often employed in early-stage discovery due to its procedural simplicity and the commercial availability of various resolving agents. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can potentially be racemized and recycled.[3]
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 2.1: Resolution using (+)-Tartaric Acid
This protocol describes the resolution of racemic this compound using the readily available and inexpensive chiral resolving agent, (+)-tartaric acid.
Materials:
-
Racemic this compound
-
(+)-Tartaric Acid
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus
-
Chiral HPLC or GC system for enantiomeric excess (e.e.) determination
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.
-
Expertise Note: Using 0.5 equivalents of the resolving agent is a common starting point, as it can lead to the precipitation of one diastereomeric salt in high purity, leaving the other in solution.
-
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether to aid in drying. This solid is the diastereomeric salt of one enantiomer.
-
Enantiomeric Purity Check: A small sample of the crystalline salt should be treated with 2 M NaOH and extracted with DCM. The organic layer is then analyzed by chiral HPLC or GC to determine the enantiomeric excess of the amine.
-
Recrystallization (if necessary): If the e.e. is not satisfactory (>98%), recrystallize the salt from fresh methanol until the desired purity is achieved.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution until the pH is >12.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Isolation of the Other Enantiomer: The mother liquor from step 3 contains the other enantiomer. It can be concentrated and subjected to the same liberation, extraction, and drying procedure to recover the other amine enantiomer, which can then be purified or resolved with (-)-tartaric acid.
Strategy 2: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereocenter selectively, offering a more elegant and potentially higher-yielding route compared to resolution.[5] One powerful strategy for synthesizing chiral amino-heterocycles is the intramolecular aminoetherification of an olefin.
Rationale: This approach builds the heterocyclic ring and sets the stereochemistry in a single, highly controlled transformation. A rhodium-catalyzed domino reaction involving aziridination of an unsaturated alcohol followed by intramolecular ring-opening provides a stereocontrolled route to 2,3-disubstituted aminoethers like the target molecule.[6]
Reaction Pathway for Asymmetric Aminoetherification
Caption: Conceptual workflow for asymmetric synthesis of the target scaffold.
Protocol 3.1: Rh-Catalyzed Intramolecular N-Me Aminoetherification
This protocol is based on the methodology developed for the synthesis of cyclic unprotected N-Me aminoethers.[6] It provides a pathway to a related tetrahydrofuran scaffold, which can serve as a precursor to the desired tetrahydropyran system through subsequent synthetic manipulations.
Materials:
-
Appropriate unsaturated alcohol precursor (e.g., hex-5-en-1-ol derivative)
-
Rh₂(esp)₂ catalyst
-
TsONHMe (N-methyl-O-(p-tolylsulfonyl)hydroxylamine)
-
Magnesium oxide (MgO)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To an oven-dried flask under an inert atmosphere, add the unsaturated alcohol substrate (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Add magnesium oxide (2.0 eq) followed by the Rh₂(esp)₂ catalyst (1 mol%).
-
Expertise Note: MgO acts as an acid scavenger, preventing side reactions and decomposition of the sensitive aziridine intermediate. The Rh₂(esp)₂ catalyst is highly effective for nitrene transfer reactions.
-
-
Initiation: Add a solution of TsONHMe (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature over 1 hour using a syringe pump.
-
Trustworthiness: Slow addition is critical to maintain a low concentration of the reactive nitrene species, which minimizes dimerization and other side reactions, ensuring a clean conversion to the desired product.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove MgO and the catalyst. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-methyl-3-aminooxane product. The stereochemistry is dictated by the geometry of the starting olefin and the reaction mechanism.[6]
Strategy 3: Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally friendly approach to producing chiral amines.[2] Transaminases (TAs), in particular, are powerful enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high stereoselectivity.[7]
Rationale: This method can directly convert a prochiral ketone (oxan-3-one) into a single enantiomer of the desired amine in a single step. The reaction proceeds under mild aqueous conditions, avoiding harsh reagents and complex protecting group manipulations. The primary challenge is often enzyme discovery and optimization for a specific non-natural substrate.[2][7]
Biocatalytic Asymmetric Amination
Caption: Transaminase-catalyzed synthesis of a chiral 3-aminooxane intermediate.
Protocol 4.1: Transaminase-Mediated Reductive Amination of Oxan-3-one
This protocol outlines a general procedure for the enzymatic amination of a ketone precursor. Specific enzyme selection (e.g., an (R)- or (S)-selective transaminase) will determine the product's absolute stereochemistry.[8]
Materials:
-
Oxan-3-one (or a suitable precursor)
-
A commercially available transaminase screening kit (containing various (R)- and (S)-selective enzymes)
-
Isopropylamine (amine donor)[9]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (co-solvent)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (to final volume)
-
PLP (1 mM final concentration)
-
Oxan-3-one (10-50 mM final concentration, may be added as a solution in DMSO)
-
Isopropylamine (0.5-1.0 M final concentration)
-
Transaminase enzyme (typically 1-5 mg/mL)
-
Trustworthiness: A well-defined buffer system and the inclusion of the essential PLP cofactor are critical for optimal enzyme activity and stability.
-
-
Incubation: Secure the tubes in an incubator shaker set to an optimal temperature for the enzyme (e.g., 30-40 °C) and shake for 24-48 hours.
-
Reaction Quenching & Analysis: Quench the reaction by adding a strong base (e.g., 1 M NaOH) and extract with an organic solvent like ethyl acetate. Analyze the organic extract by chiral GC or HPLC to determine conversion and enantiomeric excess (e.e.).
-
Preparative Scale-Up: Once an optimal enzyme is identified, the reaction can be scaled up. After the reaction, the enzyme can be removed by centrifugation or filtration. The product is isolated from the supernatant by extraction.
-
N-Methylation: The resulting chiral 3-aminooxane can be converted to the final product via standard reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
Summary and Comparison of Synthetic Routes
The choice of synthetic route depends on various factors including scale, cost, available equipment, and the stage of the drug development process.
| Feature | Chiral Resolution | Asymmetric Synthesis | Enzymatic Synthesis |
| Principle | Separation of enantiomers | Stereoselective creation of chiral center | Biocatalytic stereoselective transformation |
| Max. Yield | 50% (without racemization) | Potentially >90% | Potentially >95% |
| Stereocontrol | Depends on separation efficiency | High (catalyst/reagent controlled) | Excellent (enzyme controlled) |
| Key Reagents | Chiral acid/base, solvents | Chiral catalyst, metal complexes | Enzyme, buffer, amine donor |
| Conditions | Standard organic synthesis | Often requires inert atmosphere, specific catalysts | Mild, aqueous conditions |
| Advantages | Procedurally simple, reliable | High theoretical yield, elegant | Environmentally friendly, high selectivity |
| Disadvantages | Inherent 50% loss, can be laborious | Requires catalyst development, expensive reagents | Requires specific enzyme, substrate scope can be limited |
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct strategies. Classical resolution offers a straightforward, albeit lower-yielding, path suitable for initial studies. Asymmetric synthesis provides a more efficient and intellectually elegant solution for constructing the molecule with high stereocontrol, which is ideal for larger-scale manufacturing. Finally, enzymatic synthesis represents a modern, green chemistry approach that leverages the exquisite selectivity of biocatalysts to deliver the target enantiomer with exceptional purity under mild conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and accelerate their drug discovery programs.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22225706, N-methyloxolan-3-amine. Available from: [Link]
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Ma, L., et al. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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Reddy, P. V., et al. (2008). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. Organic Letters. Available from: [Link]
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Simal, C., et al. (2015). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Holt, G. E., et al. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Development. Available from: [Link]
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Gruber, P., et al. (2019). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering. Available from: [Link]
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Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. Available from: [Link]
-
List, B., et al. (2015). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Angewandte Chemie International Edition. Available from: [Link]
-
PubChemLite. 3-ethyl-n-methyloxetan-3-amine (C6H13NO). Available from: [Link]
-
Patil, M., et al. (2023). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Available from: [Link]
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-
ResearchGate. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]
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Andrés, C., et al. (2014). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Lebedev, A., & Krasavin, M. (2014). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
Ho, Y., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]
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-
Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. Available from: [Link]
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-
Roussi, F., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Organic & Biomolecular Chemistry. Available from: [Link]
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Chang, M., et al. (2017). Routes for the synthesis of chiral tertiary amines. Chemical Communications. Available from: [Link]
-
Mkrtchyan, A., et al. (2024). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available from: [Link]
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Maciá, B., et al. (2012). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available from: [Link]
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Application Note: Strategic Protection of the Secondary Amine in n-Methyloxan-3-amine for Advanced Synthesis
Abstract n-Methyloxan-3-amine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting the central nervous system.[1] Its secondary amine possesses inherent nucleophilicity and basicity that, while crucial for its biological activity, can interfere with a wide range of synthetic transformations. Effective masking of this amine functionality is therefore a critical step in multi-step synthetic routes. This guide provides a comprehensive overview of protecting group strategies for this compound, detailing the selection, application, and cleavage of common amine protecting groups. We will explore the causality behind experimental choices and present detailed, field-proven protocols to empower researchers in drug discovery and chemical development.
The Strategic Imperative for Amine Protection
The secondary amine of this compound is a reactive site that can participate in undesired side reactions, such as acting as a base or a nucleophile, during the functionalization of other parts of a molecule. A protecting group temporarily converts the amine into a less reactive derivative (e.g., a carbamate or amide), rendering it inert to specific reaction conditions.
An ideal protecting group strategy is governed by several factors:
-
Ease of Introduction: The group should be installed cleanly and in high yield.
-
Stability: It must be robust enough to withstand the conditions of subsequent synthetic steps.
-
Facile Cleavage: The group must be removable under mild conditions that do not compromise the integrity of the final molecule.
-
Orthogonality: In complex syntheses with multiple protected functional groups, it is crucial to use "orthogonal" protecting groups that can be removed selectively without affecting others.[2][3]
Decision Framework for Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The following decision tree provides a logical framework for selecting an appropriate group based on the anticipated downstream reaction conditions.
Caption: Decision tree for selecting an amine protecting group.
Carbamate-Based Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most reliable and widely used protecting groups for amines due to their general stability and the diverse conditions available for their cleavage.[2][4]
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group in non-peptide chemistry, prized for its stability to basic, reductive, and nucleophilic conditions.[5][6] Its primary liability is its facile removal under acidic conditions.[4]
Protection Workflow
Caption: General workflow for Boc protection and deprotection.
Protocol 2.1.1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of THF and water.
-
Base Addition: Add a base such as triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise or as a solution in the reaction solvent.[6][7]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2.1.2: Boc Deprotection (Acidolysis)
-
Dissolution: Dissolve the Boc-protected this compound (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The evolution of CO₂ gas is typically observed.[4][6]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Causality & Insights:
-
Why Boc₂O? It is a stable, crystalline solid that is easy to handle. The byproducts of the protection reaction are tert-butanol and CO₂, which are volatile and easily removed.[6]
-
Why TFA? It is a strong acid that efficiently protonates the carbamate oxygen, initiating the cleavage mechanism which forms a stable tert-butyl cation.[4][8] This cleavage is rapid and clean at room temperature.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was foundational in the development of modern peptide synthesis.[9] It is stable to a wide range of conditions, including the acidic cleavage of Boc groups, but is readily removed by catalytic hydrogenolysis.[9][10]
Protocol 2.2.1: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) and cool the mixture to 0 °C in an ice bath.[9]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-20 hours. Monitor by TLC.
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by column chromatography if needed.
Protocol 2.2.2: Cbz Deprotection (Hydrogenolysis)
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 equiv.) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[10]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This is often done using a balloon of H₂ for atmospheric pressure reactions. Stir the reaction vigorously.[11]
-
Reaction: Monitor the reaction by TLC. Deprotection is usually complete within 1-4 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are toluene and CO₂, which are typically removed during solvent evaporation.[10]
Causality & Insights:
-
Orthogonality: The Cbz group's stability to acid makes it orthogonal to the Boc group, a cornerstone of complex synthetic strategies.[2][9]
-
Cleavage Mechanism: Hydrogenolysis involves the Pd-catalyzed cleavage of the weak benzylic C-O bond, which is highly efficient and clean.[9][10] However, this method is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or some nitro groups.[12]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis. Its key feature is its stability to acid and catalytic hydrogenation, but its extreme lability to basic conditions, typically using a secondary amine like piperidine.[13][14]
Protocol 2.3.1: Fmoc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a solvent system like aqueous dioxane or DMF.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Reagent Addition: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv.) or 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv.).[14]
-
Reaction: Stir at room temperature for 1-6 hours and monitor by TLC.
-
Work-up: Dilute with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify via column chromatography.
Protocol 2.3.2: Fmoc Deprotection (Base Cleavage)
-
Dissolution: Dissolve the Fmoc-protected amine (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to create a 20% solution (v/v).[2]
-
Reaction: Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting dibenzofulvene-piperidine adduct byproduct can often be removed by trituration with a non-polar solvent like hexanes or ether, or by column chromatography.
Causality & Insights:
-
Base-Lability: The deprotection mechanism is an E1cB elimination initiated by the deprotonation of the acidic proton on the fluorenyl ring (pKa ≈ 23).[15] This generates a stabilized aromatic anion, leading to the rapid elimination of the carbamate.
-
Orthogonality: The Fmoc group is orthogonal to both Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups, making the Fmoc/Boc/Cbz combination a powerful toolkit for complex synthesis.[2][3]
Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection pathway via palladium(0) catalysis, making it orthogonal to most other common protecting groups.[16][17] It is stable to both the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.[16]
Protocol 2.4.1: Alloc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a biphasic mixture of THF and water.
-
Base Addition: Add NaHCO₃ (3.0 equiv.).
-
Reagent Addition: Add allyl chloroformate (Alloc-Cl, 1.5 equiv.) at room temperature.[18]
-
Reaction: Stir vigorously for 12 hours.
-
Work-up: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Protocol 2.4.2: Alloc Deprotection (Palladium Catalysis)
-
Setup: Dissolve the Alloc-protected amine (1.0 equiv.) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Scavenger Addition: Add a scavenger such as phenylsilane (PhSiH₃, 10-20 equiv.).[16]
-
Catalyst Addition: Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[16][19]
-
Reaction: Stir at room temperature for 30-60 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture and purify directly by column chromatography to remove the catalyst and scavenger byproducts.
Causality & Insights:
-
Unique Cleavage: The deprotection proceeds via a π-allyl palladium complex. The scavenger is required to trap the reactive allyl group, preventing re-alkylation of the deprotected amine.[17] This unique mechanism provides an excellent source of orthogonality.
Alternative Protecting Groups
While carbamates are dominant, other groups offer specific advantages.
Benzyl (Bn) Group
The benzyl group is a robust protecting group, stable to strong bases, organometallics, and a variety of reaction conditions.[20][21] Like the Cbz group, it is most commonly removed by catalytic hydrogenolysis.[5]
-
Introduction: Typically achieved by reaction with benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃).[5] Alternatively, reductive amination of benzaldehyde can be used.[20]
-
Cleavage: Catalytic hydrogenolysis (Pd/C, H₂) is the standard method.[5]
Trifluoroacetyl (TFA) Group
The trifluoroacetyl group forms a very stable amide that is resistant to strongly acidic conditions.[22][23] Its electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the amine.
-
Introduction: Reaction with trifluoroacetic anhydride (TFAA) or by activating trifluoroacetic acid.[24][25]
-
Cleavage: It is readily removed by mild basic hydrolysis (e.g., K₂CO₃ in methanol/water) or ammonolysis.[22][23]
Comparative Summary of Protecting Groups
The table below summarizes the key characteristics of the discussed protecting groups to facilitate rapid selection.
| Protecting Group | Introduction Reagent | Cleavage Condition | Stable To | Unstable To |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Base, H₂, Nucleophiles | Strong Acid |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) | Acid, Base | Hydrogenation |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (20% Piperidine in DMF) | Acid, H₂ | Base |
| Alloc | Alloc-Cl | Pd(0) catalyst + Scavenger | Acid, Base | Pd(0) |
| Benzyl (Bn) | BnBr | Catalytic Hydrogenolysis (H₂/Pd-C) | Acid, Base, Organometallics | Hydrogenation |
| TFA | TFAA | Mild Base (K₂CO₃/MeOH) | Strong Acid | Base |
Orthogonal Strategies: A Practical Example
Orthogonality allows for the sequential deprotection of multiple functional groups. Consider a hypothetical derivative of our molecule with two protected amines: one with Boc and one with Cbz.
Caption: Orthogonal deprotection of Boc and Cbz groups.
This diagram illustrates that either the Cbz group can be removed first via hydrogenation while leaving the Boc group intact (Pathway A), or the Boc group can be removed first with acid while the Cbz group remains (Pathway B). This level of control is indispensable in the synthesis of complex pharmaceutical agents.
Conclusion
The strategic protection of the secondary amine in this compound is fundamental to its successful application in organic synthesis. The choice of protecting group must be carefully considered based on the stability requirements of the planned synthetic route. Carbamate-based groups like Boc, Cbz, Fmoc, and Alloc provide a versatile and robust toolkit, offering a range of orthogonal cleavage conditions from strong acid to base to catalytic reduction. By understanding the causality behind each protection and deprotection protocol, researchers can design more efficient, reliable, and sophisticated synthetic pathways for the development of novel therapeutics.
References
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Dubey, P. K., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 7(2), 163-167. Retrieved from [Link]
-
Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. Retrieved from [Link]
-
University of Bath. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
PubChem. (n.d.). N-methyloxolan-3-amine. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). KR101072679B1 - New trifluoroacetylation method for amines.
-
SciELO. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 26(5). Retrieved from [Link]
-
Reddy, P. S., & Mukkanti, T. B. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ChemInform. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 43(15). Retrieved from [Link]
-
Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1736-1741. Retrieved from [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9811-9812. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines.
-
Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Gawande, M. B., et al. (2011). A sustainable protocol for the N-Fmoc protection of amines in water. Green Chemistry, 13(12), 3360-3364. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethyl-n-methyloxetan-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-but-3-ynyl-3-methyloxan-3-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of n-Methyloxan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
n-Methyloxan-3-amine, a substituted tetrahydropyran ring, is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system.[1] Its synthesis on a laboratory scale is achievable through standard organic chemistry methodologies; however, transitioning to large-scale production for preclinical and clinical development presents significant challenges. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable reductive amination pathway. We will delve into the rationale behind the chosen synthetic route, provide detailed protocols for synthesis and purification, address critical safety considerations, and offer insights into process optimization for industrial applications.
Introduction: The Strategic Importance of this compound
The tetrahydropyran (oxane) motif is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. The inclusion of an N-methylamine substituent at the 3-position introduces a chiral center and a basic nitrogen atom, which can be crucial for molecular interactions with biological targets, such as G-protein coupled receptors and neurotransmitter transporters.[1] As the demand for novel chemical entities containing this scaffold grows, the need for a reliable and scalable synthesis of this compound becomes paramount.
The primary challenges in scaling up the synthesis of this compound lie in ensuring high conversion, managing the safe handling of reagents, developing an efficient purification strategy to remove process-related impurities, and maintaining batch-to-batch consistency. This application note aims to address these challenges by providing a detailed and practical guide for researchers and process chemists.
Recommended Synthetic Pathway: Reductive Amination
The most direct and industrially viable route to this compound is the reductive amination of oxan-3-one with methylamine. This two-step, one-pot process involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[2]
This pathway is favored for large-scale synthesis due to several factors:
-
Atom Economy: The reaction is highly atom-economical, with the primary byproduct being water.
-
Convergent Synthesis: It brings together the two key fragments of the molecule in a single, efficient step.
-
Control over Byproducts: Unlike direct alkylation of 3-aminooxane, reductive amination avoids the formation of over-alkylated quaternary ammonium salts.[2]
The overall transformation is depicted below:
Figure 1: Proposed synthetic pathway for this compound via reductive amination.
Synthesis of the Key Starting Material: Oxan-3-one
While oxan-3-one is commercially available, its large-scale synthesis may be necessary for cost-effective production. A plausible route involves the cyclization of a suitable linear precursor, analogous to methods used for synthesizing other cyclic ethers and ketones.[3]
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of this compound. All operations should be conducted in a well-ventilated chemical manufacturing area with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Supplier Example |
| Oxan-3-one | ≥95% Purity | Sigma-Aldrich |
| Methylamine (40% in Methanol) | Reagent Grade | Alfa Aesar |
| Sodium Triacetoxyborohydride | ≥95% Purity | Combi-Blocks |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical |
| Sodium Bicarbonate | ACS Grade | VWR Chemicals |
| Sodium Sulfate (anhydrous) | ACS Grade | EMD Millipore |
| Hydrochloric Acid (37%) | ACS Grade | J.T. Baker |
| Sodium Hydroxide | ACS Grade | Macron Fine Chem |
| Equipment | Specification | |
| 20 L Jacketed Glass Reactor | -20 °C to 150 °C | |
| Overhead Stirrer | High-Torque | |
| Temperature Probe | Calibrated | |
| Addition Funnel | 5 L | |
| Condenser | Chilled Water | |
| pH Meter | Calibrated | |
| Rotary Evaporator | 20 L Capacity | |
| Vacuum Distillation Apparatus |
Step-by-Step Procedure
Figure 2: Workflow for the large-scale synthesis of this compound.
Protocol Details:
-
Reactor Setup and Initial Charge:
-
Set up the 20 L jacketed glass reactor with an overhead stirrer, temperature probe, addition funnel, and a condenser connected to a nitrogen inlet.
-
Charge the reactor with oxan-3-one (1.15 kg, 11.5 mol) and dichloromethane (10 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
-
Amine Addition and Imine Formation:
-
Slowly add the methylamine solution (40% in methanol, 1.07 kg, 13.8 mol) to the reactor via the addition funnel over approximately 1 hour. It is critical to maintain the internal temperature below 10 °C during this exothermic addition.
-
Once the addition is complete, stir the mixture at 0-5 °C for an additional hour to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (3.16 kg, 14.9 mol) to the reaction mixture in portions over 2 hours. This addition is also exothermic and may cause some gas evolution. Maintain the internal temperature below 10 °C.
-
After the final addition of the reducing agent, remove the cooling and allow the reaction to slowly warm to ambient temperature.
-
Stir the reaction for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the oxan-3-one starting material.
-
-
Quench and Work-up:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Add the solution portion-wise until gas evolution ceases. This step neutralizes the acidic byproducts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 3 L).
-
Combine all organic layers and wash with brine (1 x 2 L).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification Protocol
Due to the basic nature of amines, standard silica gel chromatography can be challenging, often resulting in poor separation and product loss.[4] For large-scale purification, a two-pronged approach of acid-base extraction followed by distillation is recommended.
Acid-Base Extraction
-
Dissolve the crude oil in a suitable organic solvent like methyl tert-butyl ether (MTBE).
-
Extract the MTBE solution with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer.
-
Wash the acidic aqueous layer with MTBE to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 50% aqueous sodium hydroxide until the pH is >12. This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Extract the free amine into a fresh portion of dichloromethane or another suitable solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Fractional Vacuum Distillation
The resulting free amine can be further purified by fractional vacuum distillation to remove any remaining volatile impurities and solvent residues. The boiling point of the final product will need to be determined experimentally under the specific vacuum conditions.
Alternative Purification: For certain amines, precipitation as a salt with an acid like trichloroacetic acid (TCA) can be an effective purification method. The amine-TCA salt often precipitates from a solution containing non-polar impurities. The pure amine can then be liberated by careful neutralization.[5][6]
Safety and Handling Considerations
A thorough risk assessment should be conducted before commencing any large-scale synthesis.[3][7]
| Hazard | Mitigation Strategy |
| Flammability | Oxan-3-one and organic solvents are flammable.[6][8] All operations should be performed in a well-ventilated area, away from ignition sources. Use explosion-proof equipment and ensure proper grounding of all vessels to prevent static discharge.[9] |
| Corrosivity & Irritation | Methylamine is corrosive and can cause severe skin burns and eye damage.[9] Oxan-3-one is a skin and eye irritant.[5] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Ensure safety showers and eyewash stations are readily accessible.[5] |
| Toxicity & Inhalation | Methylamine and organic solvent vapors can be harmful if inhaled.[9] The reaction should be carried out in a chemical fume hood or a reactor with a dedicated exhaust system. |
| Exothermic Reactions | The addition of methylamine and the reducing agent are exothermic. Slow, controlled addition and efficient cooling are crucial to prevent a runaway reaction. Always have a cooling bath on standby. |
| Waste Disposal | All chemical waste must be disposed of in accordance with local, state, and federal regulations. This includes aqueous and organic waste streams.[7] |
Process Optimization and Scalability
-
Solvent Selection: While DCM is effective, consider alternative solvents with a better environmental and safety profile, such as 2-methyltetrahydrofuran (2-MeTHF), for future scale-up.
-
Reducing Agent: Sodium triacetoxyborohydride is effective but can be expensive. For larger scales, investigating catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) and a hydrogen source could be more cost-effective. However, this requires specialized high-pressure reactor systems.
-
Telescoping: If the synthesis of oxan-3-one is performed in-house, consider a telescoped process where the crude oxan-3-one solution is used directly in the reductive amination step to minimize handling and purification steps.
-
Continuous Flow Chemistry: For very large quantities, converting this batch process to a continuous flow system could offer significant advantages in terms of safety, control, and throughput.
Conclusion
The large-scale synthesis of this compound is a critical step in advancing drug discovery programs that utilize this important chemical scaffold. The reductive amination of oxan-3-one with methylamine presents a robust and scalable route. By carefully controlling reaction conditions, implementing a strategic purification protocol, and adhering to strict safety guidelines, researchers and drug development professionals can successfully produce multi-kilogram quantities of this valuable building block, thereby accelerating the development of new medicines.
References
-
Alvarez-Manzaneda, E. J., Chabouna, R., Alvarez, E., Cabrera, E., Alvarez-Manzaneda, R., Haidour, A., & Ramos, J. M. (2006). A New and Stereoselective Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives from Tertiary 1,4- and 1,5-Diols. Synlett, 2006(11), 1756-1758. Available at: [Link]
- Google Patents. (Date not available). Synthetic method of 3-oxetanone. CN111925344A.
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Available at: [Link]
-
Denton, R., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Singh, P., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (Date not available). Synthesis of oxetan-3-ones. Available at: [Link]
-
Moody, C. J., et al. (2018). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Spin-1/2-nuclei. (2011). Amine purification. Science Forums. Available at: [Link]
-
Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: 3-Oxetanone. Available at: [Link]
-
Oishi, T., et al. (2025). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (Date not available). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wuitschik, G., et al. (2008). Oxetan-3-one: Chemistry and synthesis. ResearchGate. Available at: [Link]
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Airgas. (2015). Safety Data Sheet: Nonflammable Gas Mixture: Methylamine / Nitrogen / Oxygen. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. In PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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De Nanteuil, F., et al. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
-
Macmillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group Meeting. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. In PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-methyloxolan-3-amine. In PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2R,3R)-2-methyloxan-3-amine. In PubChem. Retrieved from [Link]
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Application Notes and Protocols: n-Methyloxan-3-amine Hydrochloride Salt - A Guide to Handling and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
n-Methyloxan-3-amine, a chiral secondary amine built upon a tetrahydropyran (oxane) scaffold, represents a valuable building block in modern medicinal chemistry.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to generally improved stability and solubility over the free base. The tetrahydropyran ring is a prevalent motif in numerous biologically active molecules, and the strategic placement of the N-methylamine substituent offers a vector for synthetic elaboration and interaction with biological targets.[1]
This guide provides an in-depth analysis of the handling, storage, and stability of this compound hydrochloride salt. As Senior Application Scientist, the following protocols and insights are synthesized from established principles of organic chemistry, pharmaceutical salt stability, and regulatory guidelines to ensure scientific integrity and practical utility. We will explore the causality behind experimental choices, providing not just a "how-to," but a "why-to" for each critical step.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| Synonyms | N-methyl-tetrahydropyran-3-amine HCl | - |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | - |
| Appearance | White to off-white crystalline solid (predicted) | [3] |
| Solubility | Soluble in water | - |
| pKa (predicted) | ~10 (for the protonated amine) | [4] |
PART 1: Safe Handling and Storage Protocols
The hydrochloride salt form mitigates the volatility and reactivity often associated with free amines. However, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potential for this compound hydrochloride to be an irritant, appropriate protective measures are necessary.
-
Engineering Controls: All handling of the solid material should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of any fine dust particles.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.
-
Skin Protection: Wear nitrile gloves and a standard laboratory coat. For larger quantities, consider double-gloving and wearing protective sleeves.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Storage and Hygroscopicity Management
Amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere. This is a critical parameter to control as moisture can impact stability, handling, and analytical results.
-
Storage Conditions: Store this compound hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area. Storage at 2-8°C is often recommended for long-term stability.[4][5] Protect from moisture and light.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
This protocol provides a straightforward method to classify the hygroscopic nature of the salt.
-
Prepare Saturated Salt Solutions: Prepare saturated aqueous solutions of various salts in sealed desiccators to create environments of known relative humidity (RH). For example:
-
Magnesium Chloride (~33% RH)
-
Sodium Bromide (~58% RH)
-
Sodium Chloride (~75% RH)
-
Potassium Chloride (~84% RH)
-
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound hydrochloride into tared glass sample vials (in triplicate for each condition).
-
Equilibration: Place the open vials into the desiccators.
-
Monitoring: After a 24-hour equilibration period at a constant temperature (e.g., 25°C), re-weigh the samples.
-
Calculation: Calculate the percentage weight gain. % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] * 100
-
Classification: Classify the hygroscopicity based on the European Pharmacopoeia criteria at 25°C and 80% RH.
| Classification | % Weight Gain |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Causality: Understanding the hygroscopicity is crucial because absorbed water can act as a solvent, promoting salt disproportionation back to the free base and HCl, or facilitating hydrolytic degradation pathways.[6][7][8]
PART 2: Stability Profile and Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[3][9][10][11] The structure of this compound hydrochloride suggests two primary points of potential instability: the secondary amine and the tetrahydropyran ring's ether linkage.
Predicted Degradation Pathways
-
Oxidative Degradation: Secondary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[6][12][13][14] This is often catalyzed by trace metals, light, or oxidizing agents.
-
Acid-Catalyzed Ring Opening: The ether linkage in the tetrahydropyran ring is an acetal-like structure. Under strong acidic conditions, particularly with heat, the ring can undergo hydrolysis. This involves protonation of the ether oxygen, followed by cleavage of a C-O bond to form a resonance-stabilized carbocation, which is then quenched by water.[7][9][10] This would result in ring-opened products, such as a hydroxyl-aldehyde.
Caption: Predicted degradation pathways for this compound HCl.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[10]
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound hydrochloride in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture).
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final volume with mobile phase for analysis.
-
Causality: This condition specifically targets the acid-labile ether linkage in the oxane ring.[7]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
Causality: While the primary target is often ester or amide groups (not present here), this condition tests the overall stability of the molecule in an alkaline environment.
-
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 70°C for 48 hours.
-
Dissolve a known amount of the stressed solid and dilute for analysis.
-
Causality: This assesses the intrinsic thermal stability of the solid salt form.
-
-
Photostability (Solid State):
-
Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dissolve and analyze.
-
Causality: Light energy can catalyze oxidative degradation pathways.
-
Protocol 3: Stability-Indicating HPLC Method
A robust analytical method is required to separate the parent compound from any potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
Causality: A gradient elution is chosen to ensure that both the polar parent compound and potentially less polar degradation products are effectively separated and eluted from the column. TFA acts as an ion-pairing agent to improve peak shape for the amine.
Caption: General workflow for stability testing.
Hypothetical Stability Data Summary
The following table presents a hypothetical but chemically plausible summary of results from the forced degradation study.
| Stress Condition | % Degradation of Parent | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | ~15% | DP-1 (Ring-opened product) |
| 0.1 M NaOH, 60°C, 24h | < 2% | - |
| 3% H₂O₂, RT, 24h | ~8% | DP-2 (N-oxide) |
| Thermal (Solid), 70°C, 48h | < 1% | - |
| Photolytic (Solid), ICH Q1B | ~3% | Minor oxidative products |
Interpretation: This hypothetical data suggests that this compound hydrochloride is most susceptible to degradation under strong acidic and oxidative conditions. The solid form appears to be relatively stable to heat and light. The stability in basic conditions is also high, which is expected for an amine salt.
Conclusion
This compound hydrochloride is a promising building block for drug discovery. Its stability profile, based on the known chemistry of secondary amines and tetrahydropyran ethers, suggests it is a robust compound under typical storage conditions. However, researchers must be mindful of its potential for degradation under strong acidic and oxidative stress. The protocols outlined in this guide provide a comprehensive framework for safe handling, appropriate storage, and rigorous stability assessment. By understanding the underlying chemical principles and potential degradation pathways, scientists can confidently employ this compound in their research and development endeavors, ensuring the integrity and quality of their results.
References
-
Clean Energy. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. [Link]
-
ResearchGate. (2013). Oxidative degradation of amines using a closed batch system. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). Hygroscopicity: A review for pharmaceutical scientists. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACS Publications. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]
-
Journal of the Chemical Society. (1958). The acid hydrolysis of tetrahydropyran derivatives. [Link]
-
ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
PharmaInfo.net. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
-
NIH. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
NIH. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. [Link]
-
ACS Publications. (2003). Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. [Link]
-
PubChemLite. (n.d.). 3-methyloxan-3-amine hydrochloride. [Link]
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Application Notes and Protocols for the Purity Assessment of N-Methyloxan-3-amine
Introduction
N-Methyloxan-3-amine, a chiral amine derivative of tetrahydropyran, is a significant building block in medicinal chemistry.[1] Its structural motif is present in numerous biologically active molecules, making it a valuable starting material for the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] The purity of this compound is of paramount importance as impurities can lead to the formation of undesired side products, impact reaction yields, and introduce potentially toxic components into final drug substances. This application note provides a comprehensive guide to the analytical methods for assessing the purity of this compound, ensuring its quality and suitability for research and drug development. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems in accordance with ICH Q2(R1) guidelines for analytical procedure validation.[2][3][4]
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-faceted analytical approach is crucial for a thorough purity assessment of this compound. Due to the compound's chemical nature—a secondary amine that is polar and lacks a strong chromophore—a combination of chromatographic and spectroscopic techniques is recommended. This orthogonal approach ensures that a wide range of potential impurities, including starting materials, by-products, and degradation products, are detected and quantified.
Caption: Orthogonal analytical workflow for this compound purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a polar amine like this compound, direct analysis can be challenging due to potential peak tailing caused by interactions with the stationary phase.[5] Derivatization is often employed to improve chromatographic behavior.
Rationale for Derivatization
Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile derivative. This minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks and improved sensitivity.
Protocol: GC-MS Analysis with TFAA Derivatization
Objective: To identify and quantify volatile impurities in this compound.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous DCM to dissolve the sample.
-
Add 100 µL of TFAA to the solution.
-
Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: m/z 40-450
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of the derivatized this compound and any volatile impurities.
-
The mass spectrum of the main peak should correspond to the trifluoroacetylated derivative of this compound.
-
The mass spectra of impurity peaks can be compared against a spectral library (e.g., NIST) for tentative identification.
Expected Results:
| Parameter | Expected Value |
| Retention Time (derivatized) | Varies based on system, but should be consistent |
| Molecular Ion (M+) of derivative | m/z 197 |
| Purity by peak area % | ≥ 99.0% |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the primary method for the purity assessment of non-volatile and thermally labile compounds. The main challenge in the HPLC analysis of this compound is its lack of a UV chromophore, making detection by standard UV-Vis detectors difficult. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, derivatization with a UV-active agent can be employed.
Method 1: HILIC-ELSD for Underivatized Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like this compound.
Rationale: A HILIC stationary phase allows for the retention of the polar analyte using a mobile phase with a high organic content, which is ideal for ELSD detection.
Protocol: HILIC-ELSD
Objective: To quantify the purity of this compound and detect polar impurities.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
HPLC system with an ELSD detector
-
HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-10 min: 70% B
-
10.1-12 min: 95% B (re-equilibration)
-
-
Injection Volume: 2 µL
-
ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 SLM
-
Data Analysis:
-
Peak area percentage is used to determine the purity of the main component.
-
Impurities are reported as a percentage of the total peak area.
Method 2: Reversed-Phase HPLC with Pre-column Derivatization
This method involves derivatizing the amine with a UV-active agent, allowing for detection with a standard UV detector. Dansyl chloride is a common derivatizing agent for amines.
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
Protocol: RP-HPLC-UV with Dansyl Chloride Derivatization
Objective: To provide an alternative, highly sensitive method for purity determination.
Materials:
-
This compound sample
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization:
-
Prepare a 1 mg/mL solution of this compound in acetone.
-
To 100 µL of this solution, add 200 µL of sodium bicarbonate buffer and 200 µL of a 5 mg/mL dansyl chloride solution in acetone.
-
Vortex and heat at 60 °C for 45 minutes in the dark.
-
Cool to room temperature and add 50 µL of a 2% methylamine solution to quench the excess dansyl chloride.
-
Vortex and let stand for 15 minutes.
-
Dilute with the mobile phase to an appropriate concentration for injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Methanol
-
Gradient: 50% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Validation Parameters Summary (as per ICH Q2(R1)) [2][3][4][6]
| Parameter | GC-MS | HILIC-ELSD | RP-HPLC-UV (Derivatized) |
| Specificity | Confirmed by mass spectra | Chromatographic separation | Chromatographic separation |
| Linearity | R² > 0.99 | R² > 0.99 | R² > 0.99 |
| Range | 0.01% to 1.0% of nominal | 0.05% to 1.5% of nominal | 0.01% to 1.0% of nominal |
| Accuracy | 80-120% recovery | 80-120% recovery | 80-120% recovery |
| Precision (RSD) | < 15% | < 15% | < 10% |
| LOD/LOQ | Method dependent | Method dependent | Method dependent |
| Robustness | Tested for flow rate, oven temp. | Tested for mobile phase pH, column temp. | Tested for mobile phase composition, flow rate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for an accurate purity determination without the need for a reference standard of the analyte.
¹H and ¹³C NMR for Structural Confirmation
Objective: To confirm the identity and structure of this compound and identify any structurally related impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis:
-
The ¹H NMR spectrum should show characteristic signals for the methyl group, the methine proton at the 3-position, and the methylene protons of the oxane ring.
-
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
The presence of unexpected signals may indicate impurities.
-
Quantitative NMR (qNMR) for Purity Assay
Objective: To determine the absolute purity of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve in a known volume of a deuterated solvent.
-
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways of this compound is essential for targeted impurity analysis. Potential impurities could include:
-
Starting materials: e.g., oxan-3-one, methylamine.
-
By-products: from incomplete reaction or side reactions.
-
Degradation products: formed during storage or handling.
-
Residual solvents: from the synthesis and purification process.[7]
The analytical methods described in this note are designed to detect a broad range of these potential impurities.
Conclusion
The purity of this compound is critical for its successful application in research and drug development. The orthogonal analytical approach detailed in this application note, combining GC-MS, HPLC (with HILIC-ELSD and derivatization-UV), and NMR spectroscopy, provides a robust framework for comprehensive purity assessment. These methods, when properly validated, will ensure the high quality of this compound, contributing to the reliability and reproducibility of downstream applications.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. (1997). Q3C(R9) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
PubChem. N-methyloxolan-3-amine. National Center for Biotechnology Information. [Link]
-
D'Aniello, A., et al. (2004). Typical HPLC determination of methylamine (CH 3 -NH 2 ) coming from the.... ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
PubChemLite. 3-ethyl-n-methyloxetan-3-amine (C6H13NO). [Link]
-
PubChem. 3-Amino-3-methyloxetane. National Center for Biotechnology Information. [Link]
-
OSHA. (1982). OSHA Method 40: Methylamine. United States Environmental Protection Agency. [Link]
-
Xie, J., et al. (2014). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
Doc Brown's Chemistry. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. [Link]
-
BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]
-
Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]
-
Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]
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National Center for Biotechnology Information. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]
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National Center for Biotechnology Information. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
-
Wolk, G. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Link]
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National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
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Application Notes & Protocols: Strategic Incorporation of n-Methyloxan-3-amine for the Design of CNS-Penetrant Molecules
Abstract
The blood-brain barrier (BBB) represents the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders, as it stringently regulates the passage of molecules into the brain.[1] Successful CNS drug design hinges on a delicate balance of physicochemical properties that favor passive diffusion across this lipophilic barrier while maintaining aqueous solubility and metabolic stability. This guide details the strategic use of n-Methyloxan-3-amine, a versatile saturated heterocyclic building block, to optimize small molecules for enhanced CNS penetration. We provide the scientific rationale for its application, detailed synthetic protocols for its incorporation, and a multi-tiered workflow for the comprehensive evaluation of BBB permeability, from in silico modeling to in vitro and in vivo validation.
The Challenge: Overcoming the Blood-Brain Barrier
The BBB is a dynamic interface formed by brain microvascular endothelial cells, which are interconnected by complex tight junctions that severely restrict paracellular transport.[1] For a small molecule to passively diffuse into the CNS, it must navigate this barrier by partitioning from the aqueous environment of the blood into the lipid cell membranes of the endothelial cells, and then back into the aqueous milieu of the brain's interstitial fluid.[2] This process is governed by a multiparametric set of physicochemical properties.
Decades of research have established general guidelines for designing CNS-penetrant molecules. Key attributes include:
-
Low Molecular Weight (MW): Typically below 450 Da to facilitate easier passage.[2]
-
Optimal Lipophilicity: A calculated octanol/water partition coefficient (cLogP) in the range of 1.5-2.7 is often optimal. While lipophilicity is crucial, excessive levels can lead to poor solubility, rapid metabolism, and off-target toxicity.[2]
-
Low Polar Surface Area (PSA): PSA, the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen), is a strong predictor of membrane permeability. A PSA of less than 90 Ų is generally required for efficient BBB penetration.[3][4]
-
Limited Hydrogen Bonding Capacity: A low count of hydrogen bond donors (HBD) and acceptors (HBA) is favorable. A common rule of thumb is that the sum of nitrogen and oxygen atoms should be five or less.[2]
-
Presence of a Basic Center: Many successful CNS drugs contain a tertiary nitrogen, which can be protonated at physiological pH. This basicity can aid in solubility and specific interactions, though a pKa between 7.5 and 10.5 is often considered ideal.[2]
It is within this constrained chemical space that the strategic use of scaffolds like this compound becomes a powerful tool for the medicinal chemist.
Rationale for Employing this compound
This compound is a chiral amine derivative of tetrahydropyran that serves as an excellent building block for CNS drug candidates.[5] Its value lies in its unique combination of structural and physicochemical features that align well with the requirements for BBB penetration.
Physicochemical Profile
The oxane (tetrahydropyran) ring is a saturated heterocycle that acts as a "hydrophilic" lipophilic fragment. The ether oxygen atom can engage in hydrogen bonding as an acceptor, which improves aqueous solubility compared to a purely carbocyclic analogue (e.g., cyclohexane). However, this polarity is introduced without a significant penalty to its overall compact, three-dimensional structure. This modulation of lipophilicity and solubility is a critical advantage.[6]
The tertiary methylamine substituent provides a basic nitrogen, a common feature in CNS drugs, which can be crucial for target engagement and favorable pharmacokinetic properties.[2]
| Property | This compound (Calculated) | Ideal Range for CNS Penetration | Rationale & Causality |
| Molecular Weight (MW) | 115.17 g/mol | < 450 Da[2] | Low MW minimizes steric hindrance and facilitates easier passage across tight junctions and cell membranes. |
| cLogP | ~0.3 - 0.5 | 1.5 - 2.7[2] | The fragment itself is not highly lipophilic, allowing it to decrease the overall LogP of a highly lipophilic parent molecule into a more optimal range. |
| Polar Surface Area (PSA) | 12.49 Ų | < 90 Ų[3] | The extremely low PSA of this fragment helps to keep the total PSA of the final molecule below the critical threshold for BBB permeation. |
| Hydrogen Bond Donors | 0 | ≤ 3[2] | The absence of donors minimizes the desolvation penalty required for the molecule to enter the lipid membrane. |
| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 7[2] | The two acceptors provide a balance, enhancing solubility without excessively increasing polarity. |
| pKa (of conjugate acid) | ~9.0 - 9.5 | 7.5 - 10.5[2] | The basic nitrogen allows for salt formation to improve solubility and handling, while ensuring a significant fraction of the molecule is in its neutral, membrane-permeable form at physiological pH (7.4). |
A Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design.[7][8] The this compound moiety can be considered a bioisostere for other commonly used groups, offering distinct advantages:
-
Replacement for Acyclic Amines: Compared to a simple alkylamine chain, the rigid oxane ring reduces conformational flexibility. This can lead to improved target selectivity and potency by locking the molecule into a more favorable binding conformation. Reduced flexibility can also decrease the entropic penalty upon binding.
-
Alternative to Aromatic Amines: Replacing an aromatic amine (like aniline) with this aliphatic heterocycle can drastically reduce potential metabolic liabilities (e.g., oxidative metabolism of the aromatic ring) and associated toxicities.
Application Protocol 1: Synthetic Incorporation
The amine functionality of this compound makes it amenable to standard synthetic transformations, most notably reductive amination and amide bond formation. Reductive amination is a highly efficient method for coupling the amine to a carbonyl-containing scaffold.
General Workflow for Synthetic Incorporation
The following diagram outlines the general strategy for incorporating the this compound moiety into a lead scaffold containing a ketone or aldehyde functional group.
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
This protocol describes the coupling of a generic ketone ("Scaffold-C=O") with this compound.
Materials:
-
Scaffold-C=O (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Scaffold-C=O (1.0 eq) and dissolve it in anhydrous DCE (to make a ~0.1 M solution).
-
Amine Addition: Add this compound (1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS if desired.
-
Causality Note: This initial step allows the amine and carbonyl to form a hemiaminal, which then dehydrates to the iminium ion. This intermediate is the species that will be reduced. Rushing this step can lead to reduction of the starting carbonyl.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like NaBH₄ or NaCNBH₃, minimizing side reactions, and does not require acidic pH control, which can be problematic for sensitive substrates.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the starting material and intermediate by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol 2: Multi-Tiered CNS Penetration Assessment
Once the new molecule is synthesized, a tiered approach is used to predict and measure its ability to cross the BBB.
Tier 1: In Silico Profiling
Before any resource-intensive wet lab experiments, computational tools can provide a rapid assessment of the molecule's "CNS-like" properties.
Protocol:
-
Draw the chemical structure of the synthesized molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Use software or online servers (e.g., SwissADME, StarDrop) to calculate the key physicochemical properties.
-
Compare the calculated values against established CNS drug-like property ranges.
Example Data Presentation:
| Property | Parent Scaffold | Analog with this compound | Change | CNS Desirability |
| MW ( g/mol ) | 380.5 | 479.7 | +99.2 | Acceptable (<500) |
| cLogP | 4.2 | 3.1 | -1.1 | Improved |
| PSA (Ų) | 85.6 | 90.1 | +4.5 | Borderline (≤90) |
| HBD | 2 | 2 | 0 | Good (≤3) |
| HBA | 5 | 7 | +2 | Acceptable (≤7) |
| Rotatable Bonds | 8 | 10 | +2 | Acceptable (<10) |
This hypothetical example shows how incorporating the fragment can favorably reduce lipophilicity into a more optimal range with only a minor impact on other properties.
Tier 2: In Vitro Permeability and Efflux Assessment
This tier uses cell-free and cell-based models to measure passive permeability and susceptibility to active efflux, two critical determinants of brain penetration.[9][10]
Caption: Tiered in vitro CNS penetration assessment workflow.
A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay measures the rate of passive diffusion across an artificial membrane composed of a lipid mixture that mimics the BBB.[10]
Protocol:
-
Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Add fresh buffer solution to the wells of a 96-well acceptor plate.
-
Coat Membrane: The filter on a third 96-well plate is coated with a lipid mixture (e.g., porcine brain lipid extract in dodecane).
-
Assemble Sandwich: Place the lipid-coated filter plate onto the donor plate, and then place the acceptor plate on top of the filter plate, creating a "sandwich".
-
Incubation: Incubate the assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in the donor (CD) and acceptor (CA) wells using LC-MS/MS.
-
Calculate Permeability (Pₑ): Use the following equation to calculate the effective permeability coefficient (Pₑ).
Pₑ = (-VDVA / (A(VD+VA)t)) * ln(1 - (CA(t)(VD+VA)) / (VAC0))
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and C₀ is the initial concentration in the donor well.
Interpretation:
| Permeability (Pₑ, cm/s) | Predicted CNS Penetration |
| > 4.0 x 10⁻⁶ | High |
| 2.0 - 4.0 x 10⁻⁶ | Medium |
| < 2.0 x 10⁻⁶ | Low |
B. P-glycoprotein Efflux Assay (MDR1-MDCK)
This cell-based assay determines if a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux pump, a key transporter at the BBB that actively removes xenobiotics from the brain.[11][12]
Protocol Overview:
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene on a porous Transwell® insert until a confluent monolayer is formed. This separates the insert into an apical (A, blood side) and basolateral (B, brain side) compartment.
-
Permeability Measurement (A to B): Add the test compound to the apical side and measure its appearance in the basolateral side over time.
-
Permeability Measurement (B to A): In a separate insert, add the test compound to the basolateral side and measure its appearance in the apical side over time.
-
Calculate Apparent Permeability (Papp): Calculate Papp for both directions. Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
Interpretation:
| Efflux Ratio (ER) | P-gp Substrate Liability |
| < 2.0 | Not a significant substrate |
| 2.0 - 5.0 | Moderate substrate |
| > 5.0 | High probability of being a substrate |
A compound with high passive permeability (from PAMPA) but a high efflux ratio is unlikely to achieve therapeutic concentrations in the brain.
Tier 3: In Vivo Pharmacokinetic (PK) Study
The definitive test of CNS penetration is to measure compound concentrations directly in the brain and plasma of a living organism, typically a rodent. This allows for the calculation of the unbound brain-to-plasma partition coefficient (Kp,uu), the gold standard for quantifying brain exposure.[11][13]
Protocol Overview:
-
Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous, oral).
-
Sample Collection: At various time points post-dose, collect blood and brain tissue samples.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the total concentration of the compound in plasma (Cp) and brain homogenate (Cb) using LC-MS/MS.
-
Determine Unbound Fractions: Separately, determine the fraction of the compound that is not bound to proteins in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis.
-
Calculate Kp,uu:
-
First, calculate the total brain-to-plasma ratio: Kp = Cb / Cp
-
Then, correct for protein binding: Kp,uu = Kp * (fu,p / fu,b)
-
Interpretation:
-
Kp,uu ≈ 1: The compound crosses the BBB by passive diffusion and is not subject to significant efflux or influx. This is often the ideal scenario.
-
Kp,uu < 0.3: The compound is likely subject to active efflux, resulting in poor brain exposure.[12]
-
Kp,uu > 1: The compound may be subject to active influx into the brain.
Conclusion
The design of CNS-penetrant molecules is a complex, multi-parameter optimization challenge. The strategic incorporation of building blocks like this compound provides a rational approach to modulate key physicochemical properties, particularly by reducing lipophilicity and improving solubility without sacrificing other drug-like attributes. By following a tiered evaluation strategy—from rapid in silico profiling to definitive in vivo PK studies—researchers can efficiently identify and advance compounds with a higher probability of success. The protocols and rationale presented in this guide offer a robust framework for leveraging this compound to unlock new therapeutic possibilities for CNS disorders.
References
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Butt, A. M., & Hussain, R. (2023). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain-Apparatus-Gut-Microbiome Communication. [Link]
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Cecchelli, R., et al. (2019). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience. [Link]
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Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience Website. [Link]
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Lakkadwala, S., & dos Santos, D. S. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Pharmaceutics. [Link]
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Delsing, L., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Cellular and Molecular Neurobiology. [Link]
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Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]
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Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery. [Link]
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Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]
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Ke, C., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical and Translational Science. [Link]
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Lu, C. T., & Zhao, Y. Z. (2013). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. The AAPS Journal. [Link]
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Verma, S., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences. [Link]
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Verma, S., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC. [Link]
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Wikipedia. Polar surface area. Wikipedia. [Link]
-
Verma, S., et al. (2022). In silico methods to assess CNS penetration of small molecules. F1000Research. [Link]
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Lelimousin, M., et al. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Scientific Reports. [Link]
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Clark, D. E. (2011). What Has Polar Surface Area Ever Done for Drug Discovery? ResearchGate. [Link]
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Loryan, I., & Hammarlund-Udenaes, M. (2022). Assessing central nervous system drug delivery. Taylor & Francis Online. [Link]
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Neuhoff, S., et al. (2021). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics. [Link]
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Clark, D. E. (2011). What has polar surface area ever done for drug discovery? Future Medicinal Chemistry. [Link]
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Taylor & Francis. Polar surface area – Knowledge and References. Taylor & Francis Online. [Link]
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Terstappen, G. C., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules. [Link]
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National Center for Biotechnology Information. N-methyloxolan-3-amine. PubChem Compound Database. [Link]
-
V, S., et al. (2023). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. [Link]
-
Itoh, Y., et al. (2019). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ghose, A. K., et al. (2012). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate. [Link]
-
Bonandi, E., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
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Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry. [Link]
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Drabczyńska, A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. [Link]
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Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. [Link]
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Scott, J. S., et al. (2019). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with n-Methyloxan-3-amine
Introduction
Welcome to the technical support guide for n-Methyloxan-3-amine. As a valued researcher in the scientific community, you understand that achieving optimal solubility is a critical first step for any successful experiment, from reaction chemistry to biological screening. This compound, with its unique amphiphilic character—a polar oxane ring and tertiary amine group combined with a nonpolar hydrocarbon backbone—can present solubility challenges in various organic solvents.
This guide is designed to provide you with a comprehensive understanding of the solubility behavior of this compound. We will delve into the underlying chemical principles and provide you with actionable troubleshooting steps and detailed protocols to overcome common solubility issues. Our goal is to empower you to save time, conserve valuable reagents, and achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Question 1: What are the primary structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of its three key functional components:
-
Tertiary Amine (-N(CH₃)): This group is a hydrogen bond acceptor and can be protonated to form a salt. The nitrogen's lone pair of electrons can interact with protic solvents.
-
Oxane Ring (C₅H₁₀O): The ether oxygen within the ring is also a hydrogen bond acceptor, contributing to its polarity.
-
Cyclohexane Backbone: The saturated hydrocarbon ring is nonpolar and favors interactions with nonpolar solvents.
The molecule's overall moderate polarity means it is often partially soluble in a wide range of solvents but may not be highly soluble in either extremely polar or completely nonpolar solvents.
Question 2: I am seeing precipitation when adding this compound to my nonpolar reaction solvent. Why is this happening?
Answer: This is a classic case of polarity mismatch. While this compound has nonpolar regions, the polarity of the ether and amine functionalities is significant. In highly nonpolar solvents like hexanes or toluene, the solute-solute interactions (this compound molecules interacting with each other) are stronger than the solute-solvent interactions. This leads to aggregation and precipitation. You will likely need to use a solvent with a higher polarity index or a co-solvent system.
Question 3: Can I use pH adjustment to increase the solubility of this compound in polar protic solvents?
Answer: Absolutely. This is one of the most effective strategies. The tertiary amine group on this compound can be protonated by an acid to form an ammonium salt. This salt is significantly more polar and will exhibit much higher solubility in polar protic solvents like water, ethanol, or methanol. For example, adding a small amount of a suitable acid (like HCl or acetic acid) can dramatically increase solubility.
Question 4: Is this compound prone to degradation in certain types of solvents?
Answer: While generally stable, you should exercise caution with highly acidic or oxidizing conditions. In strongly acidic solutions, prolonged exposure could potentially lead to the cleavage of the ether bond, although this typically requires harsh conditions (e.g., strong Lewis acids or concentrated mineral acids). The tertiary amine is also susceptible to oxidation, so it is best to use degassed solvents if your application is sensitive to oxidative impurities.
Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are encountering persistent solubility issues, this guide provides a systematic workflow to diagnose and solve the problem.
Workflow for Troubleshooting Poor Solubility
Caption: A decision tree for troubleshooting solubility issues.
Issue 1: Low Solubility in Nonpolar Solvents (e.g., Hexanes, Toluene)
-
Causality: The polar ether and amine groups of this compound prevent it from favorably interacting with entirely nonpolar solvents. The energy required to break the intermolecular forces between the amine molecules is greater than the energy gained from the weak van der Waals forces with the nonpolar solvent.
-
Solution 1: Co-Solvent Addition. Introduce a small amount of a slightly more polar solvent to disrupt the solute-solute interactions and improve solvation.
-
Protocol:
-
Suspend the desired amount of this compound in the nonpolar solvent (e.g., Toluene).
-
While stirring, add a more polar co-solvent (such as THF or Ethyl Acetate) dropwise.
-
Continue adding the co-solvent until the solution becomes clear.
-
Note the final v/v ratio for future experiments. Be mindful that adding too much co-solvent can alter the overall properties of your reaction medium.
-
-
-
Solution 2: Solvent Replacement. If a co-solvent system is not suitable for your application, consider switching to a solvent of intermediate polarity.
Issue 2: Partial Solubility or Cloudiness in Mid-Polarity Aprotic Solvents (e.g., DCM, THF)
-
Causality: While these solvents are generally a good starting point, at higher concentrations, this compound may still prefer to self-associate rather than fully dissolve. This can be exacerbated at lower temperatures.
-
Solution 1: Gentle Heating. Increasing the temperature can provide the necessary energy to overcome the activation barrier for dissolution.
-
Protocol:
-
Add this compound to the solvent in a vessel equipped with a stir bar and a condenser.
-
Gently warm the mixture (e.g., to 30-40°C) while stirring.
-
Do not exceed the boiling point of the solvent.
-
Once dissolved, allow the solution to slowly cool to room temperature. If it remains clear, you have formed a stable solution. If it precipitates, you may have a supersaturated solution, and this method may not be suitable.
-
-
-
Solution 2: Sonication. Applying ultrasonic energy can help break up aggregates of the solute and promote dissolution.
Issue 3: Limited Solubility in Polar Protic Solvents (e.g., Water, Methanol) without pH Modification
-
Causality: While the polar groups of this compound can hydrogen bond with protic solvents, the nonpolar hydrocarbon ring can be unfavorably solvated, leading to limited solubility.
-
Solution: Salt Formation via pH Adjustment. This is the most effective method for this class of solvents. By adding an acid, you protonate the tertiary amine, creating a highly polar ammonium salt that is readily solvated by polar protic solvents.
-
Detailed Protocol: Preparation of an this compound HCl salt solution in Isopropanol
-
Preparation: Weigh 1.0 mmol of this compound and add it to a flask with 5 mL of isopropanol (IPA). Stir to create a suspension.
-
Acid Addition: Obtain a stock solution of 2M HCl in diethyl ether or dioxane. Add 1.05 equivalents (0.525 mL) of the HCl solution dropwise to the stirring suspension.
-
Observation: You should observe the solid dissolving as the salt is formed, resulting in a clear solution.
-
Verification (Optional): You can take a small aliquot of the solution and test it with pH paper to ensure it is acidic.
-
-
Part 3: Data Tables and Reference Information
For your convenience, the following tables provide key data to aid in solvent selection.
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes on this compound Solubility |
| n-Hexane | 0.1 | 1.9 | 69 | Very Low |
| Toluene | 2.4 | 2.4 | 111 | Low, may require co-solvent |
| Diethyl Ether | 2.8 | 4.3 | 35 | Moderate |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Moderate to Good |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Good |
| Acetone | 5.1 | 21 | 56 | Good |
| Isopropanol (IPA) | 3.9 | 18 | 82 | Moderate (Excellent as salt) |
| Ethanol | 4.3 | 24.5 | 78 | Moderate (Excellent as salt) |
| Methanol | 5.1 | 33 | 65 | Moderate (Excellent as salt) |
| Water | 10.2 | 80.1 | 100 | Low (Excellent as salt) |
Solvent-Solute Interaction Diagram
Caption: Interactions between this compound and solvent types.
We hope this guide serves as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
Technical Support Center: Minimizing Side Reactions in n-Methyloxan-3-amine Derivatization
Welcome to the technical support center for n-Methyloxan-3-amine derivatization. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile secondary amine. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and minimize common side reactions, ensuring the integrity and efficiency of your synthetic workflows.
Introduction: The Challenge of Selectivity
This compound, a cyclic secondary amine containing a tetrahydropyran (oxane) ring, is a valuable building block in medicinal chemistry. Its derivatization is key to synthesizing a wide range of target molecules. However, the molecule possesses two key reactive features: the nucleophilic secondary amine and the potentially labile oxane ring ether linkage. This dual reactivity can lead to challenging side reactions, primarily over-alkylation and acid-catalyzed ring opening, which compromise yield and purity. This guide provides a structured approach to understanding and controlling these competing pathways.
Section 1: Understanding Core Reactivity and Potential Side Reactions
This section addresses the fundamental chemical properties of this compound and the common undesired reactions that can occur during derivatization.
Q1: What are the primary reactive sites on this compound and how do they influence derivatization strategies?
The primary reactive site is the lone pair of electrons on the nitrogen atom of the secondary amine. This makes the nitrogen a potent nucleophile, readily attacking electrophilic centers. This is the basis for all desired derivatization reactions, such as alkylation, acylation, and sulfonylation.[1]
However, a second, often overlooked, feature is the ether oxygen within the oxane ring. While ethers are generally stable, cyclic ethers can be susceptible to cleavage under strongly acidic conditions.[2][3] Any derivatization protocol that generates or requires a strong acid must be carefully controlled to prevent the degradation of this ring system.
Q2: What are the most common and impactful side reactions to anticipate when derivatizing this compound?
There are three primary side reactions that researchers must be vigilant about:
-
Over-alkylation: When performing N-alkylation to create a tertiary amine, the newly formed tertiary amine product can itself act as a nucleophile. Often, the tertiary amine is even more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms an undesired quaternary ammonium salt.[4][5] This is particularly problematic when using highly reactive alkylating agents like methyl iodide.
-
Acid-Catalyzed Ring Opening: The oxane ring is susceptible to cleavage under strongly acidic conditions (e.g., strong protic acids like H₂SO₄, HCl, or even refluxing in formic acid). The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack (by a conjugate base or solvent) on an adjacent carbon atom breaks the C-O bond, leading to a functionalized linear chain instead of the desired cyclic derivative.[6][7]
-
Oxidation: While less common under standard derivatization conditions, the amine can be susceptible to oxidation, especially in the presence of strong oxidizing agents or aerobic conditions with certain catalysts. This can lead to the formation of imines or other degradation products.[8]
Caption: Key derivatization and side reaction pathways for this compound.
Section 2: Troubleshooting Guide for Specific Derivatization Reactions
This section provides direct answers and actionable solutions to common experimental problems.
Focus Area: N-Alkylation to Form Tertiary Amines
Q: My alkylation reaction with an alkyl halide is producing a significant amount of a polar, water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?
This is a classic problem of reactivity. The tertiary amine product is competing with your starting material for the alkylating agent. To favor mono-alkylation, you must carefully control the reaction conditions or, preferably, switch to a more selective method.
Causality: The formation of quaternary ammonium salts is often unavoidable in direct alkylation because the product amine can be as nucleophilic, or more so, than the starting amine.[4][9] The reaction becomes a race, and simply using a 1:1 stoichiometry is often insufficient.
Solutions:
-
Stoichiometry and Order of Addition: Use a slight excess of the this compound relative to the alkylating agent. More effectively, use slow, controlled addition of the alkylating agent to a solution of the amine. This maintains a low concentration of the electrophile, favoring its reaction with the more abundant secondary amine.
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity. Since the second alkylation step (forming the quaternary salt) may have a higher activation energy, running the reaction at 0 °C or even lower can significantly reduce the rate of this side reaction.
-
Alternative Method: Reductive Amination: This is the most robust solution for clean mono-alkylation.[10][11] Instead of an alkyl halide, you use an aldehyde or ketone. The amine first forms an iminium ion in situ, which is then immediately reduced by a mild reducing agent. This pathway inherently prevents over-alkylation because a tertiary amine cannot form an iminium ion.[12]
| Parameter | Direct Alkylation (Alkyl Halide) | Reductive Amination (Aldehyde/Ketone) | Rationale for Selectivity |
| Primary Challenge | Over-alkylation to quaternary salt. | Incomplete reaction, side reactions from carbonyl. | Reductive amination avoids the formation of a more reactive tertiary amine intermediate that can be further alkylated.[10] |
| Key Reagents | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | The choice of a mild reductant like NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion over the carbonyl.[13] |
| Optimal pH / Base | Mildly basic (non-nucleophilic base preferred). | Mildly acidic (pH 4-6) to promote iminium formation. | Acid catalysis is required for imine/iminium ion formation, but strong acid can cause ring-opening.[13] |
| Temperature | Low temperature (e.g., 0 °C) to improve selectivity. | Room temperature is often sufficient. | Milder conditions reduce the likelihood of side reactions. |
| Outcome | Mixture of secondary, tertiary, and quaternary products. | Cleanly yields the desired tertiary amine. | The reaction stops at the tertiary amine stage.[12] |
Q: I am attempting a reductive amination, but my yield is low and I see unreacted starting materials. What are the critical parameters to optimize?
Low yield in reductive amination typically points to issues with the formation or reduction of the iminium ion intermediate.
Causality: The entire catalytic cycle of reductive amination depends on a delicate balance. First, the amine and carbonyl must condense to form a hemiaminal, which then dehydrates to an iminium ion. This dehydration step is acid-catalyzed.[14] If the pH is too high, the dehydration is too slow. If the pH is too low, the starting amine becomes protonated and non-nucleophilic. The reducing agent must also be selective, reducing the C=N bond of the iminium ion much faster than the C=O bond of the starting carbonyl.[10]
Solutions:
-
pH Control: The reaction medium should be weakly acidic, typically in the range of pH 4-6. Acetic acid is commonly used as a solvent or co-solvent to maintain this optimal pH. This ensures enough of the amine is in its free-base form to be nucleophilic while still catalyzing the dehydration step.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic and can sometimes reduce aldehydes at acidic pH.[13]
-
Water Removal: The formation of the iminium ion from the hemiaminal is a dehydration reaction. In some cases, particularly with sterically hindered ketones, adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the iminium ion, improving overall conversion.
Focus Area: General Issues & Ring Integrity
Q: My reaction produced a complex mixture, and mass spectrometry suggests the presence of products with a higher mass corresponding to the addition of my reagent plus a molecule of water. What is happening?
This observation is a strong indicator of acid-catalyzed ring opening of the oxane moiety.
Causality: If your reaction conditions are acidic (either by design or due to an acidic byproduct) and involve heat, you risk protonating the ether oxygen of the oxane ring.[6] This turns the oxygen into a good leaving group. A nucleophile present in the reaction mixture (e.g., water, an alcohol solvent, or the conjugate base of the acid) can then attack one of the carbons adjacent to the ether oxygen, cleaving the ring to form a linear, hydroxyl-containing compound.[7]
Caption: Mechanism of acid-catalyzed ring opening of the oxane moiety.
Solutions:
-
Avoid Strong Acids: Whenever possible, choose derivatization methods that proceed under neutral or basic conditions. For acylations or sulfonylations, use non-nucleophilic organic bases like triethylamine or pyridine instead of acid catalysts.
-
Control Temperature: If acidic conditions are unavoidable (e.g., for some reductive aminations or Eschweiler-Clarke reactions), keep the temperature as low as possible to minimize the rate of the ring-opening side reaction. The Eschweiler-Clarke reaction, which uses excess formic acid and heat, is particularly high-risk for this substrate and should be used with caution.[15]
-
Buffer the System: Use a buffered system to maintain a weakly acidic pH rather than using a strong, unbuffered acid.
-
Anhydrous Conditions: If the nucleophile causing the ring opening is water, performing the reaction under strictly anhydrous conditions can prevent this specific side reaction, though cleavage by other nucleophiles may still occur.
Section 3: Frequently Asked Questions (FAQs)
Q: Which analytical techniques are best for monitoring my reaction and identifying side products?
-
Thin-Layer Chromatography (TLC): Excellent for real-time monitoring of the consumption of your starting material and the appearance of new products. The highly polar quaternary salt will typically have a very low Rf value (it will stick to the baseline), while the ring-opened product will be more polar than the starting material but less polar than the quat salt.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying products. It provides both the retention time and the mass-to-charge ratio of all components in your mixture, allowing for the definitive identification of desired products and side products like over-alkylated or ring-opened species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final, purified product. The appearance of new signals corresponding to an additional alkyl group or the disappearance of the characteristic oxane ring signals in favor of a linear chain with a terminal hydroxyl group can confirm the identity of side products.
Q: When should I choose reductive amination over direct alkylation with an alkyl halide?
You should choose reductive amination almost every time you want to cleanly convert a secondary amine to a specific tertiary amine.[11] Its major advantage is the near-complete avoidance of the over-alkylation that plagues direct alkylation.[10][16] Direct alkylation is generally only preferred when the goal is to synthesize the quaternary ammonium salt via exhaustive methylation.[5]
Q: How does the choice of solvent affect the selectivity of my derivatization reaction?
Solvent choice is critical.
-
For Alkylations (Sₙ2 type): Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally best as they can solvate the counter-ion of the base but do not solvate the amine nucleophile, keeping it reactive.
-
For Reductive Aminations: Solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are common. Acetic acid is often added as a catalyst. Protic solvents like methanol or ethanol can sometimes participate in the reaction (e.g., forming acetals with the carbonyl) or interfere with the reducing agent.
-
To Prevent Ring Opening: Avoid using protic solvents (water, alcohols) if you are forced to use acidic conditions, as they can act as nucleophiles for ring cleavage.
Section 4: Optimized Experimental Protocol: Selective N-Ethylation via Reductive Amination
This protocol describes a reliable method for the synthesis of N-ethyl-N-methyloxan-3-amine, a representative tertiary amine, while avoiding common side reactions.
Objective: To perform a clean and selective mono-ethylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl: Add acetaldehyde (1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Causality Check: This initial period allows for the equilibrium formation of the iminium ion intermediate, which is the species that will be reduced.[14]
-
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may cause some effervescence.
-
Expert Insight: NaBH(OAc)₃ is chosen for its mildness and selectivity. It is less basic than other hydrides and tolerates the slightly acidic conditions required for iminium formation.[13]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using 10% Methanol in DCM as eluent) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the complete consumption of the starting amine.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Workup - Washing and Drying: Combine the organic layers and wash them once with saturated aqueous NaHCO₃ solution, followed by one wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
References
- Grokipedia. Eschweiler–Clarke reaction.
- ResearchGate. Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]
-
Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction – Online Organic Chemistry Tutor. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
National Institutes of Health (NIH). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
ResearchGate. The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
PubMed. Factors influencing the regioselectivity of the oxidation of asymmetric secondary amines with singlet oxygen. [Link]
-
ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]
-
National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]
-
ResearchGate. Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
National Institutes of Health (NIH). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
National Institutes of Health (NIH). N-Dealkylation of Amines. [Link]
-
ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]
-
PubChem. 3-Amino-3-methyloxetane. [Link]
-
PubChem. N-methyloxolan-3-amine. [Link]
-
YouTube. Ring Opening of Epoxides Under Acidic Conditions. [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. [Link]
-
National Institutes of Health (NIH). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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Technical Support Center: Optimization of N-Alkylation of Oxan-3-amine
Welcome to the technical support guide for the N-alkylation of oxan-3-amine (also known as 3-aminotetrahydropyran). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The N-alkylation of cyclic amines like oxan-3-amine is a cornerstone transformation in medicinal chemistry, providing access to a diverse range of tertiary amines that are prevalent in pharmaceuticals. While several methods exist, reductive amination stands out as the most reliable and widely used approach due to its high degree of control, broad substrate scope, and ability to prevent the common issue of over-alkylation that plagues direct alkylation methods.[1][2]
This guide will focus primarily on the optimization of reductive amination and will address common issues encountered during the experimental process in a practical, question-and-answer format.
Core Methodology: The Reductive Amination Workflow
Reductive amination is a one-pot reaction that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[3] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a selective hydride agent present in the reaction mixture.[4][5] The equilibrium between the carbonyl compound and the imine is often shifted toward the imine by removing water, though this is not always necessary with modern reagents.[3]
Caption: General workflow for the N-alkylation of oxan-3-amine via reductive amination.
Standard Experimental Protocol: N-Ethylation of Oxan-3-amine
This protocol provides a reliable starting point for the N-alkylation of oxan-3-amine with acetaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[5][6]
Materials:
-
Oxan-3-amine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add oxan-3-amine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.
-
Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure N-ethyl-oxan-3-amine.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion of the starting amine. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue that typically points to problems with either iminium ion formation or the reduction step.
Causality & Solutions:
-
Inefficient Iminium Ion Formation: The formation of the iminium intermediate is the crucial first step.[3][4]
-
pH: The reaction is often optimal under weakly acidic conditions. While STAB reactions do not always require acid, reactions involving less reactive ketones can benefit from a catalytic amount of acetic acid (AcOH).[5] The acid protonates the carbonyl, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate.[4]
-
Reagent Quality: Ensure your aldehyde/ketone is not degraded. Aldehydes, in particular, can oxidize or polymerize upon storage. Use freshly distilled or recently purchased reagents. The amine should be pure and dry.
-
Water: While many modern procedures tolerate small amounts of water, excess water can inhibit the dehydration step required to form the iminium ion.[3] Using anhydrous solvents is good practice, especially if conversion is low.
-
-
Reducing Agent Reactivity/Stability: The choice and handling of the reducing agent are critical.
-
STAB (NaBH(OAc)₃): This is generally the reagent of choice for its mildness and selectivity.[5][6] However, it is moisture-sensitive. Use STAB from a freshly opened bottle or one stored properly in a desiccator.
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective option, but it is highly toxic and requires careful handling. It is stable in acidic solutions.[3]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde/ketone starting material if not used correctly.[1][7] It is best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[5]
-
-
Reaction Temperature: Most reductive aminations with reactive aldehydes run well at room temperature. If you are using a less reactive ketone, gentle heating (e.g., 40-50 °C) may be required to drive the reaction forward.[8] However, higher temperatures can also promote side reactions.[9]
Caption: Decision workflow for troubleshooting low reaction conversion.
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
A2: The primary advantage of reductive amination is its high selectivity, which avoids the over-alkylation common with other methods like direct alkylation with alkyl halides.[2][10][11] For a secondary amine like oxan-3-amine, the product is a tertiary amine, and further alkylation to a quaternary ammonium salt is generally not possible under these conditions.[12]
The most likely byproduct is the alcohol resulting from the direct reduction of your aldehyde or ketone starting material.
Cause & Solution:
-
Incorrect Reducing Agent: This is the most common cause. If the reducing agent is too powerful or non-selective, it will reduce the carbonyl compound faster than the iminium ion.
-
Avoid NaBH₄ in one-pot reactions: Sodium borohydride (NaBH₄) readily reduces aldehydes and ketones.[3][7] If you must use it, you should pre-form the imine for an extended period (1-2 hours) before adding the NaBH₄, ideally at a lower temperature (0 °C).
-
Use a Selective Reducing Agent: The best solution is to use a reagent that is selective for the protonated iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are designed for this purpose.[1][5] STAB is generally preferred due to the high toxicity of cyanide byproducts from NaBH₃CN.[6]
-
| Reducing Agent | Selectivity | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High (Reduces iminium >> carbonyl)[5] | Mild, effective, commercially available, non-toxic byproducts. | Moisture sensitive, higher cost. |
| NaBH₃CN | High (Reduces iminium >> carbonyl)[1] | Stable in mild acid, effective. | Highly Toxic (releases HCN gas), requires careful handling. |
| NaBH₄ | Low (Reduces carbonyl and iminium)[3][7] | Inexpensive, readily available. | Prone to reducing the starting carbonyl, leading to byproducts. |
| H₂ / Catalyst (e.g., Pd/C) | High | Green (water is the only byproduct), cost-effective at scale.[4] | Requires specialized hydrogenation equipment, may reduce other functional groups (e.g., alkenes, nitro groups). |
Q3: How do I choose the optimal solvent for my reaction?
A3: The solvent plays a critical role in reactant solubility and reaction rate. The ideal solvent should dissolve all reactants and not interfere with the reducing agent.
-
1,2-Dichloroethane (DCE): Often considered the gold standard for reactions with STAB.[5][6] It provides excellent solubility for a wide range of substrates and generally leads to faster reaction rates compared to other solvents.[5]
-
Tetrahydrofuran (THF): A good alternative to DCE, especially if chlorinated solvents are to be avoided. Reactions may be slightly slower than in DCE.[5]
-
Acetonitrile (ACN): Can be used, but is less common. Ensure it is compatible with all starting materials.
-
Methanol (MeOH): Typically used with NaBH₃CN or NaBH₄. It is generally not recommended for STAB, as it can slowly react with the reagent.
Recommendation: Start with DCE for STAB-mediated reactions for the highest probability of success. If necessary, THF is the next best choice.
Q4: My purification is proving difficult. What are the best strategies for isolating the N-alkylated product?
A4: The product, N-alkyl-oxan-3-amine, is a tertiary amine and therefore basic. This chemical property can be exploited for purification but can also complicate chromatography.
1. Acid-Base Extraction (Workup):
-
Purpose: To separate your basic amine product from non-basic organic impurities or starting materials (like a neutral aldehyde).
-
Protocol:
-
After quenching the reaction, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains neutral or acidic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1 M NaOH or solid K₂CO₃) until the pH is >10.
-
Extract the now-neutral amine product back into an organic solvent (e.g., DCM, 3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to get the purified amine.
-
2. Column Chromatography:
-
Challenge: Basic amines can streak or show poor peak shape on standard silica gel due to strong interactions with acidic silanol groups.
-
Solutions:
-
Add a Deactivating Agent: Add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine (NEt₃) or ammonium hydroxide is added to the solvent mixture (e.g., Ethyl Acetate/Hexanes + 1% NEt₃). This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Use a Different Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated silica gel.
-
References
-
Reductive Amination. (n.d.). Wordpress. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. [Link]
-
Avoiding Over-alkylation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). NIH. [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Amine alkylation. (n.d.).
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.). Chinese Chemical Letters. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (n.d.). Beilstein Journals. [Link]
- Process for purifying aqueous tertiary amine and alkanolamine solutions. (n.d.).
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). NIH. [Link]
- Process for the purification of tertiary amines. (n.d.).
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. [Link]
- Process for the N-alkylation of aminopyridines. (n.d.).
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- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Chiral N-Methyloxan-3-amine
Welcome to the dedicated technical support guide for navigating the complexities of purifying chiral N-Methyloxan-3-amine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving the enantiomers of this versatile building block. This compound, a chiral secondary amine embedded in a tetrahydropyran ring, presents unique purification hurdles due to its structural properties.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of (R)- and (S)-N-Methyloxan-3-amine. The solutions are based on established chemical principles and practical laboratory experience.
Part 1: Foundational Challenges
Q1: Why is the enantiomeric separation of this compound so challenging?
Separating any pair of enantiomers is inherently difficult because they possess identical physical properties such as boiling point, solubility, and chromatographic retention on achiral media.[2] The challenge with this compound is compounded by several factors:
-
Low Molecular Weight & Polarity: Its small size and the presence of both an amine and an ether group give it a degree of polarity that can complicate solvent selection for crystallization and chromatography.
-
Basicity of the Amine: The secondary amine is a basic center. This can lead to strong interactions with acidic sites on silica-based chromatography media, resulting in poor peak shape (tailing).
-
Conformational Flexibility: The oxane ring is not rigid, and its flexibility can sometimes hinder the formation of a stable, well-defined interaction with a chiral selector, which is essential for effective discrimination between enantiomers.
Part 2: Diastereomeric Salt Resolution
This classical method is often the first choice for larger-scale separations due to its cost-effectiveness.[3] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which, having different physical properties, can be separated by fractional crystallization.[4][5]
Q2: I'm not getting any crystals to form after adding my chiral resolving agent. What should I do?
This is a common and frustrating issue, often related to solubility. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.
-
Troubleshooting Steps:
-
Solvent Screening is Key: The initial solvent choice may be suboptimal. A systematic screen of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures thereof) is the most critical step.[6]
-
Concentration Adjustment: Your solution may be too dilute. Try slowly evaporating the solvent or preparing a more concentrated initial solution. Conversely, if an oil or amorphous solid precipitates immediately, the solution is likely too concentrated.
-
Temperature Cycling: Induce crystallization by cycling the temperature. Heat the solution to ensure everything is dissolved, then cool it slowly. If no crystals form, try cooling to 0 °C or even -20 °C. Sometimes, allowing the solution to slowly return to room temperature can initiate nucleation.
-
Seeding: If you have a tiny amount of the desired crystal, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an "anti-solvent" like hexane or diethyl ether) to a solution of the salts in a good solvent (like methanol or ethanol) until turbidity is observed. Then, allow it to stand.
-
Q3: How do I choose the best chiral resolving agent for this compound?
The choice of resolving agent is crucial and often empirical. For a basic amine, you need a chiral acid.
-
Recommended Screening Agents:
-
Tartaric acid derivatives (e.g., (R,R)-Tartaric acid, Dibenzoyl-L-tartaric acid)
-
Mandelic acid derivatives (e.g., (S)-Mandelic acid)
-
Camphorsulfonic acid (e.g., (1R)-(-)-10-Camphorsulfonic acid)
-
N-acyl amino acids
-
-
Selection Strategy: There is no universal "best" agent. A screening approach is most effective.[3] Set up small-scale trials with several different acids in parallel to quickly identify promising candidates that form crystalline salts.
Q4: My enantiomeric excess (e.e.) is low after a single crystallization. How can I improve it?
Achieving >99% e.e. in one step is rare.
-
Optimization Strategies:
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt from the same or a different solvent system. Each crystallization step will enrich the less soluble diastereomer.
-
Analyze the Mother Liquor: After filtration, analyze the filtrate (mother liquor). It will be enriched in the more soluble diastereomer. You can recover the amine from this solution and attempt resolution with the opposite enantiomer of your chiral acid.
-
Kinetic vs. Thermodynamic Control: Fast crystallization can sometimes trap impurities and the other diastereomer. Slower crystallization at a slightly higher temperature often leads to more ordered, purer crystals and thus higher e.e.[7]
-
Workflow & Protocols
Protocol 1: Diastereomeric Salt Resolution Screening
This protocol outlines a systematic approach to identify a suitable chiral acid and solvent system for resolving racemic this compound.
Materials:
-
Racemic this compound
-
Screening panel of chiral acids (see Table 1)
-
Screening panel of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile)
-
Small vials or a 96-well plate
-
Stir plate and stir bars
Procedure:
-
Preparation: In separate vials, dissolve a known amount of racemic this compound (e.g., 0.1 mmol) in a small volume of a chosen solvent (e.g., 1 mL of Methanol).
-
Acid Addition: To each vial, add 0.5 equivalents of a different chiral resolving acid. Using 0.5 eq. ensures that only one enantiomer can crystallize as a salt, which can sometimes be more effective. Alternatively, use 1.0 equivalent.
-
Stirring & Observation: Stir the vials at room temperature for 2-4 hours, then let them stand undisturbed. Observe for crystal formation. Note the form of the solid (crystalline vs. amorphous) and the yield.
-
Temperature Variation: If no crystals form, cool the vials to 0 °C overnight.
-
Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Liberation of Amine: Dissolve the isolated salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extraction: Extract the free amine with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purity Check: Dry the organic layer, evaporate the solvent, and analyze the recovered amine by chiral HPLC or SFC to determine the enantiomeric excess.
Part 3: Chiral Chromatography (HPLC & SFC)
For analytical scale and smaller preparative separations, chiral chromatography is often faster and more direct than crystallization.[] Supercritical Fluid Chromatography (SFC) is particularly well-suited for separating chiral amines.[9][10]
Q5: I'm seeing severe peak tailing and poor resolution on my chiral column. What is causing this?
This is almost always due to unwanted interactions between the basic amine and the stationary phase.
-
Troubleshooting Steps:
-
Add an Amine Additive: For both HPLC and SFC, the most effective solution is to add a small amount of a basic additive to the mobile phase. This additive will occupy the acidic sites on the silica gel support, preventing the analyte from interacting with them.
-
Choose an Appropriate Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds, including amines.[13] Columns like Chiralpak® IA, IB, IC, etc., are excellent starting points. Crown ether-based columns are also specifically designed for primary and secondary amines.[14]
-
Consider Derivatization: If additives don't solve the problem, you can derivatize the amine. Reacting the amine with an achiral agent (like an isocyanate or acyl chloride) converts it to a neutral urea or amide. These derivatives often exhibit much better chromatographic behavior and can enhance the interactions with the CSP, improving resolution.[15][16]
-
Q6: Should I use HPLC or SFC for my separation?
While both can work, SFC often offers significant advantages for chiral amine purification.
-
Comparative Analysis:
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Supercritical CO2 with alcohol co-solvent | Organic solvents (e.g., Hexane/IPA) or Water/Acetonitrile |
| Speed | Generally faster due to low viscosity and high diffusivity[10] | Slower analysis times |
| Solvent Usage | Significantly less organic solvent consumption; "greener" | High consumption of organic solvents |
| Efficiency | High efficiency, often leading to sharper peaks | Can be less efficient for some amines |
| Cost | Lower solvent and disposal costs | Higher solvent and disposal costs |
| Recommendation | Highly recommended for chiral amines.[9][11] | Viable, but may require more method development. |
Q7: How do I select the right chiral stationary phase (CSP) and mobile phase?
Column and mobile phase screening is essential for developing a robust method.
-
Screening Protocol:
-
Columns: Screen a set of 4-6 columns with different selectors (e.g., amylose and cellulose derivatives with different substituents).
-
Mobile Phases:
-
For SFC: Use a primary screening gradient with CO2 and Methanol containing 0.3% DEA. If that fails, try Isopropanol as the co-solvent.[12]
-
For Normal Phase HPLC: Use a primary screening mobile phase of Hexane/Isopropanol (90:10) with 0.2% DEA.
-
-
Visual Guides & Data
Decision Workflow for Purification Strategy
The choice between crystallization and chromatography often depends on the scale of the purification required.
Caption: Decision tree for selecting a purification method.
General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for diastereomeric salt resolution.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Typical Solvents | Comments |
| (2R,3R)-(-)-Tartaric Acid | Natural Acid | Alcohols (MeOH, EtOH) | Widely available and inexpensive. A good first choice. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Alcohols, Acetonitrile | Strong acid, forms stable salts. |
| (R)-(-)-Mandelic Acid | a-Hydroxy Acid | Alcohols, Water Mixtures | Often provides good discrimination for aromatic and heterocyclic amines. |
| N-Acetyl-L-phenylalanine | Amino Acid Derivative | Alcohols, Ethyl Acetate | Offers different interaction points (amide, acid) for resolution. |
References
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Vertex AI Search.
- Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. (2015, September 21). RSC Publishing.
- Kinetic resolution of chiral amines. (n.d.).
- Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2011, November 14). Journal of the American Chemical Society.
- Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2011).
- Kinetic resolution of amines. (n.d.). Bode Research Group.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
- Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12).
- Optical Resolution of Aliphatic Lactones. (2000). HETEROCYCLES, 52(3).
- Enantiomeric Purific
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online.
- Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- This compound. (n.d.). Benchchem.
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012, September 12).
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Separation of Enantiomers: Needs, Challenges, Perspectives. (2002).
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
- Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1).
- CHIRAL HPLC COLUMNS. (n.d.). Sigma-Aldrich.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral Separation Columns and Packing M
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2011).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving yield in the multi-step synthesis of n-Methyloxan-3-amine derivatives
Welcome to the technical support center for the synthesis of N-methyloxan-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and final product purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a problem-and-solution format.
Q1: My primary reaction, the reductive amination of oxan-3-one with methylamine, is resulting in very low yields. What are the likely causes and how can I fix it?
Low yield in a reductive amination is a common but solvable problem. The reaction proceeds in two main phases: the formation of an iminium ion intermediate, followed by its reduction. A failure in either phase will cripple the overall yield.
Causality Analysis: The success of this step hinges on the selective reduction of the iminium ion in the presence of the starting ketone. The choice of reducing agent and reaction conditions is therefore critical.
-
Inefficient Iminium Ion Formation: The initial condensation between the ketone and methylamine to form a hemiaminal, followed by dehydration to the iminium ion, is a reversible equilibrium. If water is not effectively managed or the pH is not optimal, the concentration of the iminium intermediate will be too low for effective reduction.
-
Competing Ketone Reduction: A significant side reaction is the direct reduction of the starting oxan-3-one to the corresponding alcohol (oxan-3-ol).[1] This occurs if the reducing agent is too reactive and not selective for the iminium ion.[2]
-
Reagent Degradation or Stoichiometry: Moisture can decompose hydride reagents, and incorrect stoichiometry can lead to incomplete reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reductive amination yield.
Recommended Solutions:
-
Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for direct reductive aminations.[2] It is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the iminium ion over the ketone, minimizing the formation of the alcohol byproduct.
-
Control the pH: The formation of the iminium ion is typically favored under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can significantly improve the rate of imine formation.
-
Indirect (Two-Step) Method: If direct amination fails, consider a two-step approach. First, form the imine by reacting the oxan-3-one and methylamine, often with azeotropic removal of water using a Dean-Stark apparatus. Then, in a separate step, reduce the isolated or in-situ imine with a less selective reagent like NaBH₄.[2]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminium ions; mild conditions; commercially available.[2] | More expensive; moisture sensitive. | One-pot, direct reductive aminations, especially with easily reducible ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at acidic pH; stable in some protic solvents. | Highly toxic (releases HCN gas at low pH); requires careful pH control. | Reactions where pH control is precise and toxicity risks can be managed. |
| Catalytic Hydrogenation (H₂/Pd, PtO₂) | Economical for large scale; high efficiency; clean workup.[3] | May reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized pressure equipment.[2] | Substrates without other reducible functional groups. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Not selective; readily reduces aldehydes and ketones, leading to alcohol byproducts.[3] | Indirect (two-step) methods where the ketone is no longer present during reduction. |
Q2: My final product is difficult to purify. Column chromatography on silica gel results in significant product loss and streaking.
This is a classic problem when purifying amines. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor chromatographic performance.[4]
Causality Analysis: The strong acid-base interaction between the amine product and the silica stationary phase causes irreversible adsorption or slow elution, resulting in tailing peaks and low recovery.
Recommended Solutions:
-
Modify the Mobile Phase: Deactivate the silica gel in-situ by adding a small amount of a competing base to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the solvent mixture.[4] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using an amine-functionalized silica gel or alumina for your column. These stationary phases have a less acidic surface and are designed for the purification of basic compounds.[4]
-
Employ Acid-Base Extraction: This is a highly effective and scalable alternative to chromatography for separating amines from neutral or acidic impurities.[5] The workflow involves protonating the amine to make it water-soluble, washing away organic impurities, and then deprotonating the amine to bring it back into an organic solvent.
Workflow for Acid-Base Extraction:
Caption: Purification workflow using acid-base extraction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the initial synthesis of the oxan-3-one precursor?
The synthesis of substituted oxane rings can be non-trivial.[6] One of the most robust and common methods is the intramolecular Williamson ether synthesis.[7] This involves the cyclization of a halo-alcohol precursor. Another common route is the oxidation of a readily available oxan-3-ol. The choice depends on the availability of starting materials. If starting from an acyclic precursor, ensure that the conditions for the C-O bond-forming cyclization are optimized, as the kinetics for forming six-membered rings can be slower than for five-membered rings.[7]
Q2: My precursor molecule contains another amine functional group. How do I selectively methylate only the oxan-3-amine?
This is a classic challenge of chemoselectivity in multi-step synthesis. If you have multiple nucleophilic amine sites, you must employ a protecting group strategy to differentiate them.[8]
Mechanism of Protection: A protecting group, such as the tert-butyloxycarbonyl (Boc) group, is temporarily installed on one amine.[9] The Boc group forms a carbamate, which significantly decreases the nucleophilicity of the nitrogen atom, rendering it unreactive to the conditions of reductive amination.[10] After the synthesis is complete, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting the newly formed tertiary amine.[9] This use of protecting groups that can be removed under different conditions is known as an "orthogonal strategy".[10]
Caption: Orthogonal protecting group strategy workflow.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Direct Reductive Amination using NaBH(OAc)₃
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the oxan-3-one derivative (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, approx. 0.1 M concentration).
-
Amine Addition: Add methylamine (1.1-1.5 eq). This can be added as a solution in THF or ethanol.
-
Acid Catalyst (Optional): Add glacial acetic acid (1.1-1.5 eq) and allow the mixture to stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as needed (e.g., via acid-base extraction or chromatography).
Protocol 2: Purification of this compound via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M aqueous hydrochloric acid (HCl) (3 x 5 volumes). The amine product will move into the aqueous layer as the hydrochloride salt.
-
Wash: (Optional but recommended) Wash the combined acidic aqueous layers once with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M aqueous sodium hydroxide (NaOH) or a saturated Na₂CO₃ solution, with stirring until the pH is >10.
-
Product Extraction: Extract the basified aqueous layer three times with fresh organic solvent (3 x 5 volumes). The neutral amine product will now move back into the organic layer.
-
Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
References
-
Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]
-
Protection for the AMINE.pptx. (n.d.). SlideShare. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
- Purification of tertiary amines using an adsorbent. (1981).
-
Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Medium. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
- Process for the purification of tertiary amines. (1980).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Senthamarai, T., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? (2023). YouTube. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). RSC Advances. [Link]
-
How to Approach Multi-Step Synthesis Questions. (2018). StudyOrgo.com. [Link]
-
How to purify Amine? (2022). YouTube. [Link]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
-
Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. (2023). YouTube. [Link]
-
How do you not get overwhelmed during a multi step synthesis problem? (2018). Reddit. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. [Link]
-
Reductive amination of various amines. (n.d.). ResearchGate. [Link]
-
Wuts, P. G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Recent Development in Synthesis of N-Methylamines with Amines and Methanol. (n.d.). ResearchGate. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (n.d.). ChemRxiv. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2020). National Institutes of Health. [Link]
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scaling up the synthesis of n-Methyloxan-3-amine without compromising purity
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of n-Methyloxan-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our focus is to provide practical, field-tested advice to help you scale up efficiently while maintaining the highest standards of purity and yield. This document is structured as a dynamic resource, addressing common challenges through detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up a chemical synthesis is rarely a linear process. Issues that are minor at the gram-scale can become critical at the kilogram-scale. This section addresses specific problems you may encounter.
Problem: Reaction Yield Decreases Significantly at Larger Scale.
Q: We successfully synthesized this compound via reductive amination of oxan-3-one with methylamine at a 10g scale with an 85% yield. However, upon scaling to 1kg, our yield dropped to 50-55%. What are the likely causes and how can we fix this?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. At larger volumes, inefficient mixing and temperature gradients can drastically alter reaction kinetics and favor side reactions.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Reductive amination is exothermic. On a small scale, the flask's large surface-area-to-volume ratio dissipates heat effectively. At the kilogram scale, a reactor's smaller ratio can lead to localized "hot spots." This can cause solvent boiling, reagent degradation, or promote side reactions.
-
Solution: Implement a staged cooling protocol using a reactor jacket. Monitor the internal reaction temperature meticulously with a calibrated probe, not just the jacket temperature. The rate of addition of the reducing agent should be controlled to maintain the desired internal temperature.
-
-
Poor Mixing and Inhomogeneity: Inadequate agitation in a large reactor can lead to localized concentration gradients. The reducing agent might not be effectively dispersed, leading to areas where the reaction doesn't proceed and others where it might overshoot.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is optimized. For a 1kg scale, visual confirmation of a vortex is a good starting point, but computational fluid dynamics (CFD) modeling or a simple mixing study with a dye can provide more rigorous optimization.
-
-
Sub-optimal Reagent Addition: Dumping reagents all at once, which might work for a 10g reaction, is detrimental at scale.
-
Solution: Add the reducing agent, such as Sodium triacetoxyborohydride (STAB), portion-wise or as a solution via a controlled addition pump. This maintains a steady reaction rate and temperature. A typical approach is to add 20% of the reducing agent, monitor the reaction, and then add the remaining 80% over 2-4 hours.
-
Problem: The Final Product is Contaminated with Oxan-3-ol.
Q: Our scaled-up batch of this compound shows a significant impurity (around 10-15%) which we've identified as oxan-3-ol, the alcohol resulting from the reduction of the starting ketone. Why is this happening at scale and not in our lab experiments?
A: The formation of the corresponding alcohol is a common side reaction in reductive aminations.[1] It occurs when the reducing agent reduces the starting ketone before it can form an iminium ion with methylamine. The prevalence of this side reaction at scale points towards issues with the kinetics of iminium formation versus ketone reduction.
Potential Causes & Solutions:
-
pH Drift: The formation of the iminium ion is acid-catalyzed.[2] On a large scale, localized pH changes due to reagent addition can slow down iminium formation, giving the reducing agent more time to attack the ketone.
-
Solution: Incorporate a mild acid catalyst, like acetic acid, into the reaction mixture before adding the reducing agent.[3] Allow the ketone and amine to stir for a "pre-formation" or "aging" period (typically 1-2 hours) to ensure a significant concentration of the iminium ion is present before reduction begins. Monitor the pH throughout the reaction.
-
-
Choice of Reducing Agent: Some reducing agents are more aggressive towards ketones. While sodium borohydride (NaBH₄) is a potent reducer, it is less selective for imines over ketones.
-
Solution: Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for scale-up as it is less basic, moisture-sensitive, and shows excellent selectivity for the iminium ion over the ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is also selective but poses toxicity and waste disposal concerns, making it less ideal for large-scale production.[4][5]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Pros | Cons on Scale-Up |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available | Low selectivity (can reduce ketone), generates H₂, hydrolyzes at low pH |
| Sodium Cyanoborohydride | NaBH₃CN | High selectivity for iminium ions | Highly toxic (potential for HCN gas), waste disposal issues |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High selectivity, non-toxic byproducts, mild | More expensive, can be hygroscopic |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" (water is the only byproduct), high atom economy | Requires specialized high-pressure equipment, potential for catalyst poisoning |
Problem: Purification by Column Chromatography is Not Feasible at Scale.
Q: We have been purifying our product using silica gel chromatography, but this is not practical for multi-kilogram quantities. What are the recommended industrial purification methods for this compound?
A: This is a critical step in process development. Scalable purification relies on phase-separated techniques rather than adsorptive ones like chromatography.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is the most robust and scalable method for purifying amines.[6]
-
Step 1 (Acidic Extraction): After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Extract the entire mixture with an aqueous acid solution (e.g., 1-2 M HCl). The basic this compound will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities (like oxan-3-ol) behind in the organic layer.
-
Step 2 (Basification): Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 50% NaOH solution) until the pH is >12. This deprotonates the amine salt, causing the free amine to separate, often as an oil or solid.
-
Step 3 (Back-Extraction): Extract the now basic aqueous layer with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover the purified free amine.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification at a large scale. Check the literature or perform thermogravimetric analysis (TGA) to ensure the compound does not decompose at its boiling point.
-
Crystallization: The hydrochloride salt formed during the acidic extraction can often be crystallized directly from the aqueous solution or a suitable solvent system. This method can provide very high purity and is highly scalable.
Process Flow Diagram for Scaled-Up Synthesis & Purification
Caption: Scaled-up synthesis and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the this compound synthesis?
A: For a robust and reproducible process, you must identify and control the CPPs. For this reductive amination, the key parameters are:
-
Temperature: As discussed, this is crucial for controlling side reactions.
-
Rate of Reagent Addition: Directly impacts temperature and concentration profiles.
-
pH/Acid Catalyst Concentration: Essential for promoting iminium ion formation over direct ketone reduction.
-
Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.
-
Reaction Concentration (Molarity): Overly concentrated reactions can lead to poor mixing and exotherm control, while overly dilute reactions are inefficient and waste solvent.[7] A good starting point is to maintain the same concentration used in the lab-scale procedure.
Q2: Is catalytic hydrogenation a viable alternative for this synthesis at scale?
A: Yes, catalytic hydrogenation is an excellent "green" alternative that is frequently used in industrial settings. It involves reacting the ketone and amine under a hydrogen atmosphere in the presence of a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.
-
Advantages: High atom economy (water is the only stoichiometric byproduct), often cleaner reactions, and avoids boron or cyanoborate waste streams.
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment, which is a significant capital investment. The catalyst can sometimes be pyrophoric, requiring careful handling procedures. Catalyst poisoning by the amine product can also be a challenge, requiring careful optimization of conditions.[1]
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Q3: How can we ensure the safety of this process during scale-up?
A: Process safety is paramount.
-
Calorimetry: Before scaling, run the reaction in a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is critical for designing an adequate cooling capacity to prevent thermal runaway.
-
Reagent Choice: As mentioned, avoid highly toxic reagents like NaBH₃CN when possible.
-
Quenching: The quenching of excess reducing agent can be highly exothermic and may produce hydrogen gas. The quench step must be performed slowly, with adequate cooling, and in a well-ventilated area.
-
Material Handling: Methylamine is a gas at room temperature and is typically handled as a solution (e.g., in THF or water). Ensure appropriate ventilation and personal protective equipment (PPE) are used.
By carefully considering these troubleshooting points and FAQs, you can develop a robust, safe, and scalable process for the synthesis of high-purity this compound.
References
- Vertex Pharmaceuticals, Inc. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- University of Manchester. (2019).
- Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- White Rose eTheses Online. (n.d.).
- Various Authors. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
- Chemistry LibreTexts. (2023).
- Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Chemistry Steps. (n.d.).
- Sigma-Aldrich. (n.d.).
- jOeCHEM. (2019).
- MH Chem. (2022). How to purify Amine?. YouTube.
Sources
strategies to avoid over-methylation in n-Methyloxan-3-amine synthesis
A Guide to Overcoming Over-Methylation Challenges
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-methyloxan-3-amine, specifically focusing on strategies to prevent over-methylation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield N,N-dimethyl and quaternary ammonium byproducts instead of the desired mono-methylated product?
A: This is the central challenge in the N-methylation of primary amines. The root cause lies in the reaction kinetics and the electronic properties of the amines. The product of the first methylation, this compound (a secondary amine), is often more nucleophilic and less sterically hindered than the starting primary amine. This increased reactivity makes it more likely to react with a second methylating agent, leading to the N,N-dimethylated tertiary amine.[1] Traditional alkylating agents like methyl iodide are particularly prone to this issue, often leading to a mixture of products that are difficult to separate.[2][3][4]
Q2: What is the most reliable strategy to achieve selective mono-N-methylation for a substrate like oxan-3-amine?
A: There is no single "best" method, as the optimal choice depends on your scale, available reagents, and tolerance for multi-step procedures. However, for achieving high selectivity for mono-methylation, two primary strategies stand out:
-
Reductive Amination: This is a powerful and widely used method. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic example.[5][6][7] It is particularly advantageous because the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[5][7] Control over stoichiometry is key to favoring the mono-methylated product.
-
"Green" Methylating Agents: Reagents like dimethyl carbonate (DMC) have proven to be highly selective for mono-N-methylation, especially when paired with specific heterogeneous catalysts like faujasites.[8] These reactions are environmentally benign, with byproducts like methanol and CO2.[3]
Q3: I used methyl iodide (MeI) and got a complex mixture. Can this reagent be used successfully?
A: While methyl iodide is a potent methylating agent, it is notoriously difficult to control for selective mono-alkylation of simple amines.[4][9][10] The formation of over-methylated products is common because you are creating a more reactive product in the presence of a highly reactive reagent.[4] Success with MeI typically requires specific tactics such as:
-
Using a large excess of the primary amine: This increases the statistical probability that the methyl iodide will react with the starting material rather than the mono-methylated product.
-
Slow addition of the alkylating agent at low temperature: This keeps the concentration of the methylating agent low, favoring the initial reaction and minimizing subsequent ones.
-
Using a protecting group strategy: This involves protecting the amine, methylating it, and then deprotecting. For example, forming an N-trifluoroacetyl derivative, methylating it, and then cleaving the protecting group can provide high yields of the mono-methylated product.[11]
Q4: How does the Eschweiler-Clarke reaction mechanistically avoid forming quaternary ammonium salts?
A: The mechanism of the Eschweiler-Clarke reaction is self-limiting.[2][5] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2][7] A tertiary amine, such as the N,N-dimethyloxan-3-amine byproduct, lacks the N-H bond necessary to form another imine or iminium ion with formaldehyde under these conditions.[5] Therefore, the reaction sequence naturally stops at the tertiary amine stage, making it a robust method for avoiding quaternization.[7]
Troubleshooting Guide & Optimized Protocols
This section addresses specific experimental issues with a problem-cause-solution format, providing detailed protocols to guide your laboratory work.
Problem 1: Significant amount of N,N-dimethyloxan-3-amine is the major byproduct.
Causality: This is the classic over-methylation issue. The mono-methylated secondary amine is outcompeting the starting primary amine for the methylating agent. This is exacerbated by using 1:1 stoichiometry with highly reactive reagents or allowing the reaction to proceed for too long.
Solution Overview: The most effective solution is to switch to a more selective reaction methodology that offers better kinetic control. Reductive amination with careful stoichiometric control of the carbonyl source is the preferred approach.
Protocol 1: Controlled Mono-N-Methylation via Reductive Amination
This protocol is adapted from established procedures for reductive amination, focusing on stoichiometric control to favor mono-methylation.[12]
Materials:
-
Oxan-3-amine
-
Paraformaldehyde (or 37% aq. formaldehyde solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a stirred solution of oxan-3-amine (1.0 eq) in DCM (approx. 0.1 M concentration), add paraformaldehyde (0.95 eq). The substoichiometric amount of the formaldehyde source is critical to limit the formation of the second iminium ion intermediate.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent ideal for this transformation.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, typically using a gradient of methanol in DCM or ethyl acetate/hexanes with triethylamine) to isolate pure this compound.
Problem 2: Reaction is sluggish or shows low conversion with "green" reagents like Dimethyl Carbonate (DMC).
Causality: Dimethyl carbonate is significantly less reactive than traditional alkylating halides. Its efficacy is highly dependent on the catalyst and reaction temperature. Insufficient catalyst activity or temperatures below the activation threshold will result in poor conversion.
Solution Overview: Employ a proven catalytic system and ensure reaction conditions, particularly temperature, are optimal. Zeolite or faujasite catalysts are known to be effective for this transformation.[8]
Protocol 2: Selective Mono-N-Methylation using Dimethyl Carbonate (DMC)
This protocol is based on methodologies developed for the selective N-methylation of primary amines using DMC over solid-acid catalysts.[8]
Materials:
-
Oxan-3-amine
-
Dimethyl Carbonate (DMC) - serves as both reagent and solvent
-
Na-exchanged Y-faujasite catalyst (or similar zeolite)
-
Methanol (for washing)
-
High-pressure reaction vessel (autoclave)
Step-by-Step Procedure:
-
Activate the Na-Y faujasite catalyst by heating under vacuum at >200 °C for 4-6 hours.
-
In a high-pressure reaction vessel, combine oxan-3-amine (1.0 eq) and the activated catalyst (typically 10-20% by weight relative to the amine).
-
Add an excess of dimethyl carbonate (DMC). The large excess of DMC helps drive the reaction and also serves as the solvent.
-
Seal the vessel and heat the reaction to 130-150 °C with stirring. These elevated temperatures are necessary to activate the DMC.
-
Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. Selectivity for the mono-methylated product is typically very high (>95%) under these conditions.[8]
-
After completion (typically 8-24 hours), cool the reactor to room temperature.
-
Filter to recover the heterogeneous catalyst. The catalyst can often be washed with methanol, dried, and reused.
-
Remove the excess DMC from the filtrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.
Data & Strategy Comparison
To aid in your experimental design, the following table summarizes the key characteristics of different N-methylation strategies.
| Strategy | Methylating Agent(s) | Key Advantages | Key Disadvantages | Selectivity for Mono-methylation |
| Direct Alkylation | MeI, DMS | High reactivity, simple reagents | Poor selectivity , toxic reagents, risk of quaternization[10] | Low to Moderate |
| Reductive Amination | HCHO / NaBH(OAc)₃ | Good selectivity with control, mild conditions | Requires stoichiometric reductant, potential for di-methylation | High |
| Eschweiler-Clarke | HCHO / HCOOH | No quaternary salt formation [7], inexpensive reagents | High temperatures, requires excess reagents, can favor di-methylation | Moderate to High |
| "Green" Alkylation | Dimethyl Carbonate (DMC) | Excellent selectivity [8], environmentally benign | Requires high temperatures and/or specific catalysts, slower reaction rates | Very High |
| Catalytic Methylation | Methanol / Catalyst | Uses inexpensive C1 source, green chemistry approach | Requires specific (often precious metal) catalysts and H₂ pressure[1][13] | Variable (catalyst dependent) |
Visualization of Reaction Pathways
The following diagrams illustrate the critical decision points in troubleshooting and the mechanistic differences that dictate selectivity.
Troubleshooting Flowchart for N-Methylation
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Mechanistic Comparison: Selectivity in N-Methylation
Caption: Comparison of reaction pathways for direct alkylation versus Eschweiler-Clarke.
References
-
Selective N-monomethylation of primary amines. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. (2021). Catalysis Science & Technology, 11(13), 4369-4386. [Link]
-
Eschweiler–Clarke reaction. (2023, December 27). In Wikipedia. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(10), 3255–3264. [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 9, 2024, from [Link]
-
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (2021). Catalysis Science & Technology, 11(23), 7656-7662. [Link]
-
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). Beilstein Journal of Organic Chemistry, 15, 988-994. [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 9, 2024, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(13), 5183. [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). Chemistry – A European Journal, 30(26), e202304205. [Link]
-
Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved January 9, 2024, from [Link]
-
Reductive methylation by aqueous formaldehyde and zinc a. (2015). Tetrahedron Letters, 56(34), 4885-4887. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (2021). ChemRxiv. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). ACS Omega, 6(24), 15886–15897. [Link]
-
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (2021). Current Organic Chemistry, 25(15), 1786-1815. [Link]
-
methylation of nucleophilic HN- with methyl iodide? (2019, November 27). Sciencemadness.org. [Link]
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2021). ChemRxiv. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(41), 7564–7569. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). Molecules, 28(16), 5988. [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2022). The Journal of Organic Chemistry, 87(11), 7119–7131. [Link]
-
Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. (2022). ChemRxiv. [Link]
-
A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic, 2632. [Link]
-
Is there any way to increase the N-methylation response of aliphatic amines? (2023, March 20). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. (2018). Synthesis, 50(23), 4617-4626. [Link]
-
Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol. (2023). The Journal of Organic Chemistry, 88(4), 2133–2141. [Link]
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Validation & Comparative
A Comparative Guide to CNS Permeability: n-Methyloxan-3-amine vs. n-methyl-4-aminopiperidine
Introduction: The Impermeable Fortress of the Mind
In the realm of neurotherapeutics, the blood-brain barrier (BBB) stands as a formidable challenge. This highly selective, semipermeable border of endothelial cells prevents pathogens and toxins from entering the delicate environment of the central nervous system (CNS).[1] While essential for protection, the BBB is also a major impediment to drug delivery, with estimates suggesting it blocks nearly all large-molecule and over 98% of small-molecule drugs from reaching the brain.[2] Consequently, the ability of a therapeutic agent to effectively cross the BBB is a critical determinant of its success in treating neurological and psychiatric disorders.
This guide provides an in-depth comparison of two small molecules, n-Methyloxan-3-amine and n-methyl-4-aminopiperidine, evaluating their potential for CNS permeability. As a Senior Application Scientist, my objective is to dissect their structural and physicochemical properties and, based on these characteristics, predict their performance in standard preclinical permeability assays. This analysis will offer researchers and drug developers valuable insights into the nuanced relationship between molecular structure and brain penetration.
Molecular Structures at a Glance
At first sight, this compound and n-methyl-4-aminopiperidine share a similar scaffold: a six-membered heterocyclic ring with a secondary or tertiary amine. However, the substitution of a carbon atom in the piperidine ring with an oxygen atom in the oxane ring introduces significant physicochemical differences that are expected to profoundly influence their interaction with the BBB.
Figure 1: 2D Structures of the Compared Molecules
| This compound | n-methyl-4-aminopiperidine |
| Source: PubChem CID 22225706 | Source: PubChem CID 2737531 |
Physicochemical Properties: Decoding the Likelihood of Brain Penetration
The passive diffusion of a molecule across the BBB is largely governed by its physicochemical properties. Key parameters include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors.[3] For a drug to be considered CNS-active, it generally needs to adhere to certain guidelines, often a more stringent version of Lipinski's Rule of Five, with a TPSA of less than 90 Ų being a critical threshold.[4]
Below is a comparative table of the computed physicochemical properties for our two molecules of interest.
Table 1: Comparative Physicochemical Properties
| Property | This compound | n-methyl-4-aminopiperidine | Optimal CNS Range |
| Molecular Formula | C₅H₁₁NO | C₆H₁₄N₂ | - |
| Molecular Weight ( g/mol ) | 101.15[5] | 114.19[6] | < 450[4] |
| XLogP3-AA (LogP) | -0.2[5] | -0.1[6] | 1.5 - 2.7[7] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[5] | 29.3 Ų[6] | < 70-90 Ų[4] |
| Hydrogen Bond Donor Count | 1[5] | 1[6] | ≤ 3[7] |
| Hydrogen Bond Acceptor Count | 2[5] | 2[6] | ≤ 7[7] |
| Most Basic pKa | Not available | 9.92 (Predicted)[8] | < 10.5[9] |
Analysis of Physicochemical Properties:
-
Molecular Weight & Complexity: Both molecules are well within the desirable molecular weight range for CNS drugs, suggesting that size will not be a hindrance to their permeability.
-
Lipophilicity (LogP): Both compounds exhibit low LogP values, indicating they are relatively hydrophilic. While a moderate degree of lipophilicity is generally favored for BBB penetration, very low LogP can be a disadvantage.[10][11] However, this property alone is not a definitive predictor.
-
Topological Polar Surface Area (TPSA): This is where a key difference emerges. Both molecules have a TPSA well below the generally accepted upper limit for CNS drugs, which is a strong positive indicator for their ability to cross the BBB.[4][12] The lower TPSA of this compound (21.3 Ų) compared to n-methyl-4-aminopiperidine (29.3 Ų) suggests it may have a slight advantage in passive diffusion, as it would require less energy to shed its hydration shell to enter the lipid environment of the cell membrane.[13]
-
Hydrogen Bonding Capacity: Both molecules have an identical number of hydrogen bond donors and acceptors, and these values are within the optimal range for CNS penetration.[14]
Based on this initial analysis, both molecules have characteristics that are favorable for CNS penetration, particularly their low molecular weight and low TPSA. The slightly lower TPSA of this compound may confer a marginal advantage in passive permeability.
Experimental Methodologies for Assessing CNS Permeability
To move from prediction to empirical evidence, a series of standardized in vitro and in vivo assays are employed in drug discovery.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion across the BBB.[16][17] It measures the passage of a compound from a donor compartment, through a filter coated with a lipid mixture mimicking the brain's endothelial cell membrane, to an acceptor compartment.[18]
-
Membrane Preparation: A filter plate is coated with a solution of porcine brain lipids dissolved in an organic solvent (e.g., dodecane).[19]
-
Compound Preparation: The test compounds are dissolved in a buffer solution at a known concentration.
-
Assay Assembly: The lipid-coated filter (acceptor) plate is placed on top of the donor plate containing the test compounds.
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor well.
MDCK-MDR1 Permeability Assay
This cell-based assay goes a step further than PAMPA by not only assessing passive permeability but also the potential for active efflux.[20] It uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.[21][22] P-gp is highly expressed at the BBB and is a major mechanism by which xenobiotics are removed from the brain.[23]
-
Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 4-5 days to form a confluent, polarized monolayer.[21] The integrity of the monolayer is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).
-
Bidirectional Permeability:
-
Apical to Basolateral (A-B): The test compound is added to the apical (top) chamber, and its appearance in the basolateral (bottom) chamber is measured over time. This represents transport into the brain.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its transport into the apical chamber is measured. This represents efflux out of the brain.
-
-
Sample Analysis: Samples are taken from the receiver chamber at specific time points and analyzed by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An ER ≥ 2 is indicative of active efflux.[21]
In Vivo Rodent Brain Penetration Studies
The definitive measure of CNS permeability is obtained from in vivo studies, typically in rodents.[7] The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state.[24] A Kp,uu,brain of ~1 suggests passive diffusion, >1 indicates active influx, and <1 points to active efflux.
-
Dosing: The test compound is administered to a cohort of rodents (e.g., rats or mice), often via intravenous infusion to achieve steady-state concentrations.
-
Sample Collection: At a designated time point, blood and brain tissue are collected.
-
Homogenization & Analysis: The brain tissue is homogenized. Both plasma and brain homogenate are analyzed by LC-MS/MS to determine the total drug concentration.
-
Unbound Fraction Determination: The unbound fraction of the drug in both plasma (fu,p) and brain homogenate (fu,brain) is determined using methods like equilibrium dialysis.
-
Kp,uu,brain Calculation: The Kp,uu,brain is calculated from the total concentrations and the unbound fractions.
Comparative Analysis of Predicted Experimental Outcomes
Based on the physicochemical properties, we can now predict the likely outcomes of these experiments for our two compounds. Disclaimer: The following data are hypothetical and presented for illustrative purposes to demonstrate how structural differences can influence experimental results.
Table 2: Predicted PAMPA-BBB Outcomes
| Compound | Predicted Pe (10⁻⁶ cm/s) | Predicted CNS Permeability | Rationale |
| This compound | 8.5 | High | Low MW and very low TPSA suggest efficient passive diffusion. |
| n-methyl-4-aminopiperidine | 6.2 | Moderate-High | Low MW and low TPSA are favorable, but slightly higher TPSA may result in marginally lower passive permeability compared to the oxane analog. |
Table 3: Predicted MDCK-MDR1 Outcomes
| Compound | Predicted Papp (A-B) (10⁻⁶ cm/s) | Predicted Papp (B-A) (10⁻⁶ cm/s) | Predicted Efflux Ratio (ER) | Interpretation |
| This compound | 9.0 | 10.8 | 1.2 | Not a significant P-gp substrate. Permeability is primarily driven by passive diffusion. |
| n-methyl-4-aminopiperidine | 7.0 | 21.0 | 3.0 | Likely a P-gp substrate. While it can passively diffuse, active efflux will limit its net accumulation. |
Table 4: Predicted In Vivo Outcomes
| Compound | Predicted Kp,uu,brain | Predicted Net CNS Penetration | Rationale |
| This compound | 0.9 | Good | With good passive permeability and no significant efflux, the unbound concentrations in the brain and plasma are expected to be nearly equal. |
| n-methyl-4-aminopiperidine | 0.3 | Poor to Moderate | Despite moderate passive permeability, active efflux by P-gp is predicted to result in a lower unbound concentration in the brain compared to plasma. |
Synthesis of Predicted Outcomes:
The structural difference—an oxygen atom in the oxane ring versus a nitrogen atom in the piperidine ring—is subtle yet critical. The tertiary amine in the piperidine ring of n-methyl-4-aminopiperidine is a well-known recognition motif for P-glycoprotein. This makes it a likely substrate for active efflux. In contrast, while this compound also contains a basic nitrogen, the overall structure with the ether oxygen may be less readily recognized by P-gp.
This leads to a key divergence in their predicted permeability profiles:
-
This compound: Its journey across the BBB is likely to be a straightforward case of passive diffusion, governed by its favorable physicochemical properties.
-
n-methyl-4-aminopiperidine: Its path is more complex. While it can enter the brain via passive diffusion, it is likely to be actively pumped out, resulting in lower net brain exposure.
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Navigating Beyond Morpholine: A Comparative Guide to N-Methyloxan-3-amine as a Bioisosteric Replacement in Drug Design
Introduction: The Enduring Legacy and Emerging Challenges of the Morpholine Moiety
For decades, the morpholine ring has been a cornerstone in medicinal chemistry, celebrated for its invaluable contributions to drug design.[1][2] Its unique combination of a secondary amine and an ether functional group within a six-membered saturated heterocycle imparts a favorable physicochemical profile. This includes moderate basicity (pKa ≈ 8.7), a well-balanced lipophilic-hydrophilic character, and the ability to engage in hydrogen bonding, often leading to improved aqueous solubility and bioavailability of drug candidates.[3] Consequently, morpholine is a structural feature in numerous approved drugs, showcasing its broad applicability across various therapeutic areas.[2][4]
However, the very success of the morpholine motif has also led to an exhaustive exploration of its chemical space. Furthermore, despite its general stability, the morpholine ring is not metabolically inert and can be susceptible to oxidative metabolism, including N-dealkylation and ring oxidation, which can impact a drug's pharmacokinetic profile.[5][6] As the demand for novel chemical entities with finely tuned properties continues to grow, medicinal chemists are increasingly looking towards bioisosteric replacements to overcome these limitations and unlock new avenues for drug discovery.
This guide presents a comprehensive comparison of the traditional morpholine scaffold with a promising, yet less explored bioisostere: N-methyloxan-3-amine . We will delve into the structural rationale for this replacement, compare their physicochemical properties, and explore the potential impact on metabolic stability and biological activity, supported by experimental data and established medicinal chemistry principles.
Structural and Physicochemical Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, is a powerful tool for lead optimization.[7][8][9] The replacement of morpholine with this compound is a compelling example of non-classical bioisosterism, where the core scaffold is altered to modulate key drug-like properties.
Caption: Chemical structures of Morpholine and this compound.
The key structural difference lies in the repositioning of the heteroatoms. In morpholine, the nitrogen and oxygen are in a 1,4-relationship. In this compound, the scaffold is a tetrahydropyran ring with a methylamino group at the 3-position. This seemingly subtle change has profound implications for the molecule's three-dimensional shape, vector projections of its functional groups, and its physicochemical properties.
Comparative Physicochemical Properties
| Property | Morpholine | This compound | Rationale for Differences & Impact on Drug Design |
| pKa | ~8.7 (experimental)[3] | 8.67 (predicted)[10] | The predicted pKa of this compound is very similar to that of morpholine. This suggests that it will have a comparable ionization state at physiological pH, which is crucial for maintaining interactions with biological targets and for solubility. |
| cLogP | -0.85 | 0.1 (predicted for 2-methyloxan-3-amine)[11] | The calculated LogP for a related compound is slightly higher than that of morpholine, suggesting a potential increase in lipophilicity. The addition of the N-methyl group would likely further increase lipophilicity. This can be advantageous for improving membrane permeability but may need to be balanced to maintain aqueous solubility. |
| Aqueous Solubility | Miscible | Very Soluble (predicted for this compound)[10] | The predicted high aqueous solubility is promising. The presence of both a hydrogen bond acceptor (ether oxygen) and a hydrogen bond donor/acceptor (secondary amine) in a less symmetrical arrangement may contribute to good hydration. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | 35.3 Ų (predicted for 2-methyloxan-3-amine)[11] | The predicted TPSA is slightly lower than that of morpholine. TPSA is a key predictor of cell permeability, including penetration of the blood-brain barrier (BBB).[12] A lower TPSA can sometimes be beneficial for CNS-targeted drugs.[13] |
Impact on Metabolic Stability: A Key Advantage
One of the primary motivations for exploring bioisosteres of morpholine is to enhance metabolic stability. The morpholine ring, particularly the carbons adjacent to the nitrogen and oxygen atoms, can be susceptible to oxidation by cytochrome P450 enzymes.[5]
Caption: Comparison of potential metabolic liabilities.
The this compound scaffold offers several potential advantages in terms of metabolic stability:
-
Altered Ring Electronics: The separation of the nitrogen and oxygen atoms in the tetrahydropyran ring changes the electronic environment of the α-carbons, potentially reducing their susceptibility to oxidation.
-
Steric Shielding: The methyl group on the nitrogen and the positioning of the amino group at the 3-position can provide steric hindrance, protecting the ring from enzymatic attack.
A compelling case study supporting the use of the tetrahydropyran scaffold as a metabolically stable morpholine isostere was reported in the development of mTOR kinase inhibitors.[14] In this study, a tetrahydro-2H-pyran (THP) moiety was used as a bioisostere for morpholine. The resulting compound, 11b , demonstrated high metabolic stability in human hepatocytes and excellent oral bioavailability in rats.[14] This compound also showed high concentrations in both plasma and the brain, indicating good permeability.[14] While this study used a 4-substituted THP, the findings strongly suggest that the tetrahydropyran core is a robust and metabolically stable alternative to morpholine.
Experimental Protocols: Evaluating the Bioisosteric Replacement
For researchers considering this bioisosteric swap, a systematic evaluation is crucial. The following experimental workflow provides a robust framework for comparing a parent compound containing a morpholine moiety with its this compound analogue.
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A Comparative Guide to the In Vitro Metabolic Stability of N-Methyloxetan-3-amine Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the perennial challenges of drug metabolism. The N-methyloxetan-3-amine moiety has emerged as a promising structural motif, offering a unique combination of physicochemical properties that can favorably modulate the metabolic fate of drug candidates. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of compounds incorporating this scaffold against more traditional amine-containing heterocycles. Supported by experimental data and detailed methodologies, this document serves as a technical resource for rational drug design and lead optimization.
The Strategic Advantage of the Oxetane Ring in Drug Design
The incorporation of an oxetane ring, a four-membered cyclic ether, into drug candidates is a deliberate strategy to enhance drug-like properties.[1] Unlike the more conventional carbocyclic or larger heterocyclic rings, the strained nature of the oxetane ring imparts distinct conformational rigidity and polarity.[1] This seemingly simple structural alteration can have a profound impact on a molecule's metabolic stability, aqueous solubility, and lipophilicity, while also influencing the basicity of nearby amine groups.[2] The oxetane motif is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, aiming to improve metabolic profiles and overall developability.[1][3]
Metabolic Pathways: Beyond Cytochrome P450
A key consideration in drug metabolism is the heavy reliance on the cytochrome P450 (CYP) enzyme superfamily for the clearance of a vast number of drugs. This reliance is a major contributor to drug-drug interactions (DDIs). A significant advantage of incorporating an oxetane ring is the potential to direct metabolism away from CYP-mediated pathways.
One of the primary non-CYP metabolic routes for oxetane-containing compounds is hydrolysis by microsomal epoxide hydrolase (mEH) to form the corresponding diol.[2] This alternative clearance pathway can significantly reduce the risk of CYP-mediated DDIs. For compounds containing the N-methyloxetan-3-amine moiety, other metabolic transformations are also possible, including:
-
N-dealkylation: Cleavage of the methyl group from the nitrogen atom.
-
N-oxidation: Oxidation of the nitrogen atom.
-
Oxetane Ring Opening: As mentioned, hydrolysis to a diol.
-
Phase II Conjugation: Reactions such as glucuronidation or sulfation of the parent compound or its phase I metabolites. Recent studies have shown that Phase II conjugation by glutathione S-transferase (GST) enzymes can be a major metabolic transformation for some N-methyloxetan-3-amine containing compounds in hepatocytes.[4]
The following diagram illustrates the potential metabolic pathways for a generic N-methyloxetan-3-amine containing compound.
Caption: Potential metabolic pathways for N-methyloxetan-3-amine containing compounds.
Comparative In Vitro Metabolic Stability: A Data-Driven Analysis
To illustrate the metabolic advantages of the N-methyloxetan-3-amine scaffold, this section presents a comparative analysis against two commonly used cyclic amine motifs: piperidine and morpholine. While direct head-to-head data for a single compound series is proprietary, the following table synthesizes findings from the literature to provide a representative comparison of their metabolic liabilities.
| Feature | N-Methyloxetan-3-amine Analogs | Piperidine Analogs | Morpholine Analogs |
| Primary Metabolic Pathways | mEH-mediated ring opening, N-dealkylation, GST conjugation[2][4] | CYP-mediated oxidation (α-carbon to N), N-dealkylation, lactam formation[5] | Generally more stable, but can undergo N-dealkylation and ring oxidation[5][6] |
| Susceptibility to CYP Metabolism | Can be lower due to alternative clearance pathways[2] | High, particularly for unsubstituted rings[7] | Generally lower than piperidine due to the electron-withdrawing effect of the oxygen atom[5] |
| Reported In Vitro Half-life (t½) in Liver Microsomes | Can be significantly long (e.g., >60 min in MLM for some analogs)[4] | Highly variable, often shorter due to CYP metabolism | Generally longer than corresponding piperidine analogs[5] |
| Potential for Non-CYP Clearance | High (mEH, GST)[2][4] | Low | Moderate (e.g., potential for some non-CYP oxidation) |
| Key Considerations | Potential for rapid clearance in hepatocytes due to Phase II metabolism, which may not be captured in microsomal assays.[4] | High potential for CYP-mediated DDIs and formation of reactive metabolites.[7] | Generally a metabolically stable scaffold, but can still be a site of metabolism depending on the overall molecular context.[6] |
Experimental Protocol: Assessing In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a detailed methodology for a head-to-head comparison of the metabolic stability of an N-methyloxetan-3-amine containing compound with its piperidine and morpholine analogs.
Materials and Reagents
-
Test compounds (N-methyloxetan-3-amine, piperidine, and morpholine analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade) with an appropriate internal standard (e.g., a structurally similar but stable compound)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Workflow
Caption: Experimental workflow for in vitro metabolic stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, positive controls, and the internal standard in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.[8]
-
On the day of the experiment, thaw the pooled human liver microsomes in a 37°C water bath. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension.
-
Add the test compounds and positive controls to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead).
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
After the final time point, seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
LC-MS/MS Analysis
A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of the parent compounds.
-
Chromatography: A reverse-phase C18 column is often suitable. A gradient elution with mobile phases consisting of water and acetonitrile or methanol, both containing a small amount of an acid modifier like formic acid, is typically employed to achieve good separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for its high selectivity and sensitivity. The instrument should be tuned for each analyte to determine the optimal precursor ion and product ion transitions, as well as collision energy and other source parameters. Positive electrospray ionization (ESI) is generally suitable for amine-containing compounds.
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation:
-
CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Conclusion and Future Perspectives
The N-methyloxetan-3-amine scaffold presents a compelling strategic option for medicinal chemists aiming to enhance the metabolic stability of their lead compounds. By providing access to non-CYP mediated clearance pathways, this moiety can mitigate the risk of drug-drug interactions, a significant hurdle in clinical development. The comparative analysis and detailed experimental protocol provided in this guide offer a framework for the rational design and evaluation of N-methyloxetan-3-amine containing drug candidates.
It is crucial to remember that while microsomal stability assays are an invaluable tool, they primarily assess Phase I metabolism. As evidenced by the literature, compounds stable in microsomes may still be rapidly cleared in hepatocytes via Phase II conjugation.[4][9] Therefore, a comprehensive assessment of metabolic stability should include experiments in both microsomal and hepatocyte systems to obtain a more complete picture of a compound's metabolic fate. Future investigations should also focus on the potential for CYP inhibition and the formation of reactive metabolites to fully characterize the safety profile of this promising scaffold.
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A Senior Application Scientist's Guide to Validating N-Methyloxan-3-amine Derivative Binding Affinity in Cell-Based Assays
For researchers, scientists, and drug development professionals invested in advancing novel therapeutics, particularly for central nervous system (CNS) targets, the N-methyloxan-3-amine scaffold presents a promising frontier. Its inherent stereochemistry and potential for hydrogen bonding make it a versatile building block for ligands targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. However, synthesizing a novel derivative is merely the first step. Rigorously validating its binding affinity to its intended cellular target is a critical juncture that dictates the trajectory of a drug discovery program. This guide provides an in-depth comparison of key cell-based assays for this purpose, grounded in field-proven insights and experimental best practices.
The Imperative of Cell-Based Validation: Beyond Purified Proteins
While initial affinity screening can be performed using purified proteins, these assays lack the physiological relevance of a cellular environment.[1] Cell-based assays are indispensable as they assess ligand-receptor interactions in the context of an intact cell membrane, with properly folded and post-translationally modified proteins, and in the presence of endogenous cofactors.[1] This context is paramount for membrane-bound targets like GPCRs, which are notoriously unstable outside of their native lipid bilayer.[2] Therefore, validating the binding of your this compound derivative in a cellular context provides a much more accurate prediction of its potential efficacy.
Comparative Analysis of Key Cell-Based Binding Assays
The choice of a binding assay is a strategic decision guided by factors such as the availability of reagents, required throughput, the nature of the target, and the desired depth of kinetic information. Here, we compare three workhorse methodologies: the traditional Radioligand Binding Assay, the non-radioactive Fluorescence Polarization Assay, and the real-time, label-free Surface Plasmon Resonance.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays have long been considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[1] These assays typically involve incubating cells or cell membranes expressing the target receptor with a radiolabeled ligand (a "hot" ligand) of known affinity. The novel, unlabeled this compound derivative (a "cold" ligand) is then introduced at varying concentrations to compete for binding with the radioligand. The displacement of the radioligand is measured, allowing for the determination of the inhibitory constant (Ki) of the test compound.[1][3]
There are three main types of radioligand binding assays:
-
Saturation assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.[1]
-
Competition assays: As described above, these are used to determine the affinity (Ki) of an unlabeled test compound.[1]
-
Kinetic assays: These measure the association (kon) and dissociation (koff) rates of a radioligand.[3]
The choice of radioligand is critical; it must exhibit high affinity and specificity for the target to minimize background noise. Furthermore, ensuring that the assay has reached equilibrium is crucial for the accurate determination of Kd and Ki values, which may require adjusting incubation times and temperatures, especially for high-affinity ligands with slow dissociation rates.[3][4]
Fluorescence Polarization (FP) Assays: A Homogeneous, Non-Radioactive Alternative
Fluorescence Polarization (FP) offers a compelling non-radioactive alternative to radioligand assays, particularly for high-throughput screening.[5][6] The principle is based on the rotational speed of a fluorescently labeled ligand ("tracer"). A small, free-rotating tracer tumbles rapidly in solution and, when excited with polarized light, emits depolarized light. When the tracer binds to a much larger target protein (like a receptor on a cell membrane), its rotation slows significantly, and it emits polarized light.[5][7] An unlabeled this compound derivative can then compete with the tracer, displacing it from the receptor and causing a decrease in the measured polarization.[7]
The key to a successful FP assay is a significant difference in molecular weight between the fluorescent tracer and the target receptor, a condition readily met when studying small molecule binding to large membrane proteins like GPCRs.[5] The selection of a fluorophore with a high quantum yield and stability is also essential for a reliable signal.[8] Unlike filtration-based radioligand assays, FP assays are homogeneous (no separation steps required), which simplifies automation and reduces variability.[5]
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[2][9] In a cell-based SPR experiment, whole cells expressing the target receptor are immobilized on a sensor chip. The this compound derivative is then flowed over the cell surface. Binding of the derivative to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.[10][11][12] This allows for the direct measurement of both the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[2]
SPR's ability to measure binding to membrane proteins in their native cellular environment is a significant advantage, circumventing the need for protein purification which can be challenging for GPCRs.[2] The label-free nature of SPR also eliminates potential artifacts that can arise from modifying a ligand with a radioactive or fluorescent tag.[9] However, SPR can be sensitive to non-specific binding to the cell surface or the sensor chip, requiring careful optimization of experimental conditions and the use of appropriate reference surfaces.
Data Presentation: A Comparative Overview
| Feature | Radioligand Binding Assay | Fluorescence Polarization (FP) Assay | Surface Plasmon Resonance (SPR) |
| Principle | Competitive displacement of a radiolabeled ligand. | Change in rotational speed of a fluorescently labeled ligand upon binding. | Change in refractive index upon mass accumulation on a sensor surface. |
| Label Required | Radioactive label on the probe ligand. | Fluorescent label on the probe ligand. | None (label-free).[9] |
| Throughput | Moderate to high (with SPA). | High.[6] | Moderate. |
| Data Output | Endpoint (equilibrium binding). | Endpoint (equilibrium binding). | Real-time kinetic data (ka, kd, KD).[2] |
| Sensitivity | Very high.[1] | High. | High. |
| Key Advantage | Gold standard, high sensitivity, well-established.[1] | Homogeneous format, no radioactivity, high throughput.[5] | Real-time kinetics, label-free, use of native receptors on whole cells.[2] |
| Key Limitation | Use of radioactivity, waste disposal, endpoint measurement.[13] | Requires a suitable fluorescent probe, potential for compound interference. | Potential for non-specific binding, requires specialized equipment. |
Experimental Protocols
Detailed Step-by-Step Methodology: Competitive Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay using whole cells expressing a target GPCR.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-GPCR stable cell line).
-
Radioligand with high affinity for the target receptor (e.g., [3H]-dopamine).
-
Unlabeled this compound derivative (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Preparation: Culture cells expressing the target receptor to the desired confluency. On the day of the assay, gently harvest the cells and resuspend them in binding buffer at a predetermined optimal concentration.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Cell suspension, radioligand, and binding buffer.
-
Non-Specific Binding: Cell suspension, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound: Cell suspension, radioligand, and serial dilutions of the this compound derivative.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. Gentle agitation is recommended.[14]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mat thoroughly.
-
Counting: Place the dried filter mat into a scintillation vial or a sealed bag with scintillation fluid.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the this compound derivative.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Experimental Workflow for Binding Affinity Validation
Caption: A generalized workflow for a competitive radioligand binding assay.
Hypothetical GPCR Signaling Pathway
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A Comparative Guide to Off-Target Profiling of N-Methyloxan-3-amine Containing Compounds
In the landscape of modern drug discovery, the pursuit of potent and selective therapeutics is a paramount objective. The incorporation of specific chemical moieties is a key strategy employed by medicinal chemists to optimize the pharmacological properties of drug candidates. One such scaffold, the N-methyloxan-3-amine moiety, has garnered interest for its utility as a versatile building block in synthesizing complex molecules, particularly for central nervous system (CNS) targets.[1] However, the very features that make this and other basic amine structures attractive can also introduce liabilities, primarily through unintended interactions with a host of biological targets.[2][3]
Unforeseen off-target effects are a leading cause of drug attrition during preclinical and clinical development, contributing to up to 90% of failures in clinical trials due to safety concerns.[4] Therefore, a robust and systematic approach to off-target profiling is not merely a regulatory hurdle but a critical component of a successful drug discovery program. This guide provides an in-depth comparison of key methodologies for profiling compounds containing the this compound moiety, offering insights into experimental design, data interpretation, and strategic implementation.
The this compound Moiety: A Double-Edged Sword
The this compound structure contains a basic nitrogen atom, a common feature in many drugs that facilitates strong interactions with biological targets.[5] However, this basicity, coupled with other physicochemical properties like lipophilicity, is a well-established driver of pharmacological promiscuity—the tendency of a compound to bind to multiple targets.[3][6] For amine-containing compounds, this can lead to several critical off-target liabilities:
-
hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a notorious anti-target in drug discovery.[7] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[8][9] Lipophilic amines are particularly prone to hERG binding.[10][11]
-
Cytochrome P450 (CYP) Inhibition: CYP enzymes are essential for drug metabolism.[12][13] Inhibition of these enzymes by a drug candidate can lead to dangerous drug-drug interactions, where the metabolism of co-administered drugs is blocked, leading to toxic accumulation.[14][15]
-
Broad Receptor Interactions: The basic amine can interact with a wide range of receptors, including G-protein coupled receptors (GPCRs) and transporters, leading to a variety of unintended pharmacological effects.[2][3]
Given these potential risks, a tiered and multi-faceted profiling strategy is essential to characterize the safety and selectivity of any candidate containing the this compound moiety.
A Comparative Analysis of Off-Target Profiling Platforms
The selection of an appropriate profiling strategy depends on the stage of the drug discovery process, the specific questions being asked, and the resources available. Here, we compare three orthogonal approaches: broad panel binding assays, cell-based functional assays, and enzymatic assays.
Broad Panel Screening: Radioligand Binding Assays
Radioligand binding assays are a cornerstone of early-stage safety pharmacology and are considered a gold standard for measuring the affinity of a ligand for its target.[16] They operate on the principle of competition, where the test compound's ability to displace a known, radiolabeled ligand from a receptor is measured.[16][17]
Experimental Rationale: This approach provides a broad, high-throughput survey of potential interactions across a diverse set of targets (e.g., GPCRs, ion channels, transporters).[16][18] By screening a compound at a single high concentration (e.g., 10 µM) against a large panel (e.g., Eurofins SafetyScreen44, CEREP ExpresSProfile), researchers can quickly identify potential "red flags" for further investigation.
Sample Protocol: Competitive Radioligand Binding Assay
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a fixed concentration of a specific, high-affinity radioligand.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., "Cmpd-A") is added to the incubation mixture.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass-fiber filters.[17]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.[16][17]
Data Presentation: Hypothetical Results for "Cmpd-A"
| Target | Radioligand | % Inhibition @ 10 µM "Cmpd-A" |
| Adrenergic α1 | [3H]-Prazosin | 85% |
| Dopamine D2 | [3H]-Spiperone | 62% |
| Serotonin 5-HT2A | [3H]-Ketanserin | 48% |
| hERG Channel | [3H]-Astemizole | 91% |
| M1 Muscarinic | [3H]-Pirenzepine | 15% |
Workflow for Radioligand Binding Assays
Caption: Workflow for identifying off-target binding using radioligand competition assays.
Trustworthiness & Causality:
-
Self-Validation: The inclusion of a "no inhibitor" control (maximum binding) and a control with a saturating concentration of a known unlabeled ligand (non-specific binding) is critical for calculating specific binding.
-
Limitations: A key drawback is that these assays only measure binding, not function.[19] A compound might bind to a receptor without eliciting a functional response (i.e., it could be an antagonist or a silent allosteric modulator). This lack of functional context means that hits from binding assays require follow-up in functional assays to determine their true biological impact.
Cell-Based Functional Assays
Cell-based assays are essential for understanding the physiological consequences of a compound's interaction with a target.[20] Unlike binding assays, they measure a downstream cellular response (e.g., calcium flux, cAMP production, membrane potential changes), providing a more biologically relevant picture of a compound's activity.[20][21]
Experimental Rationale: For hits identified in broad panel screens, functional assays are the logical next step. They are crucial for confirming whether a binding event translates into agonism, antagonism, or allosteric modulation. This is particularly important for targets like GPCRs and ion channels, where functional outcomes can be complex.
Sample Protocol: GPCR Calcium Flux Assay (Fluorescent)
-
Cell Preparation: Use a cell line engineered to stably express the target GPCR (e.g., Adrenergic α1) and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).
-
Compound Addition: Plate the cells in a microplate and add the test compound "Cmpd-A" at various concentrations. To test for antagonism, pre-incubate the cells with "Cmpd-A" before adding a known agonist.
-
Agonist Stimulation: For antagonist mode, add a known agonist (e.g., phenylephrine for the α1 receptor) at a concentration that elicits a sub-maximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: Hypothetical Functional Data for "Cmpd-A" at Adrenergic α1 Receptor
| Assay Mode | Metric | Value (nM) | Interpretation |
| Agonist | EC50 | > 10,000 | No agonist activity |
| Antagonist | IC50 | 150 | Potent antagonist |
Workflow for Cell-Based Functional Assays
Caption: Workflow for characterizing functional activity using cell-based assays.
Trustworthiness & Causality:
-
Self-Validation: Proper controls are essential. A vehicle control establishes the baseline response, a known agonist provides a positive control for cell and receptor health, and a known antagonist validates the antagonist assay format.
-
Physiological Relevance: These assays provide more meaningful data than simple binding assays because they operate within a living cell, preserving native protein conformations and signaling pathways.[20] However, they are typically performed in engineered cell lines that overexpress the target, which may not perfectly replicate the environment in native tissues.
Enzymatic Assays
For off-targets that are enzymes, such as cytochrome P450s or kinases, direct measurement of enzymatic inhibition is the most relevant profiling method.
Experimental Rationale: Given the high probability of CYP inhibition by amine-containing compounds, this is a mandatory screen.[22] Fluorogenic CYP inhibition assays are a common high-throughput method to assess this liability early.
Sample Protocol: Fluorogenic CYP Inhibition Assay (e.g., CYP3A4)
-
Reagent Preparation: Use recombinant human CYP enzymes (e.g., CYP3A4), a fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC), and a NADPH-generating system.
-
Incubation: In a microplate, combine the enzyme, NADPH-generating system, and the test compound "Cmpd-A" at various concentrations. Allow a short pre-incubation.
-
Reaction Initiation: Add the fluorogenic substrate to start the enzymatic reaction. The enzyme will metabolize the substrate into a fluorescent product.
-
Signal Detection: Monitor the increase in fluorescence over time using a fluorescent plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the reaction rate against the compound concentration.
Data Presentation: Hypothetical CYP Inhibition Data for "Cmpd-A"
| CYP Isoform | IC50 (µM) | Risk Assessment |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25.5 | Low |
| CYP2D6 | 8.1 | Moderate |
| CYP3A4 | 1.2 | High |
Workflow for Enzymatic Inhibition Assays
Caption: Workflow for determining enzymatic inhibition with a fluorogenic assay.
Trustworthiness & Causality:
-
Self-Validation: Controls include a no-inhibitor reaction (100% activity), a no-enzyme reaction (background signal), and a known potent inhibitor (e.g., ketoconazole for CYP3A4) as a positive control.
-
Mechanism Insight: While this assay provides a direct measure of inhibition, it doesn't distinguish between reversible and irreversible (mechanism-based) inhibition.[15] Follow-up studies, such as an IC50 shift assay with pre-incubation, are required to investigate time-dependent inhibition, which is a more serious liability.[12]
An Integrated Tiered Profiling Strategy
A successful drug discovery program does not rely on a single method but employs a tiered strategy to build a comprehensive safety profile. This approach allows for the efficient use of resources by eliminating problematic compounds early and focusing in-depth studies on the most promising candidates.
A Logic-Driven Approach for Compounds with the this compound Moiety
Caption: A tiered strategy for comprehensive off-target profiling of lead candidates.
Conclusion
The this compound moiety, like many basic amine structures, presents a classic risk-reward scenario in medicinal chemistry. Its potential benefits in achieving desired on-target activity must be carefully weighed against its inherent liabilities for off-target interactions. Proactive, early, and comprehensive off-target profiling is non-negotiable for any program developing such compounds.
By integrating broad binding panels, physiologically relevant functional assays, and direct enzymatic inhibition screens in a logical, tiered approach, research teams can make informed decisions, mitigate safety risks, and ultimately increase the probability of success. The causality behind experimental choices—moving from broad binding to specific function—is the key to building a robust data package that can confidently guide a compound from discovery to clinical development.
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A Comparative Analysis of the Physicochemical Properties of n-Methyloxan-3-amine and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the nuanced interplay of a molecule's physicochemical properties governs its pharmacokinetic and pharmacodynamic profile. n-Methyloxan-3-amine, a saturated heterocyclic amine, represents a valuable scaffold in the design of novel therapeutics. Its three-dimensional structure, coupled with the presence of a basic nitrogen and a hydrogen bond-accepting ether oxygen, provides a rich canvas for molecular design. This guide offers a comparative analysis of the key physicochemical properties of this compound and its structural analogs, providing researchers with the foundational data and experimental context to inform their drug discovery endeavors.
Introduction to this compound and its Structural Analogs
This compound, also known as N-methyl-tetrahydropyran-3-amine, is a chiral cyclic amine that has garnered interest as a building block in the synthesis of biologically active compounds.[1] Its structural features, including the oxane ring and the secondary amine, contribute to its unique stereochemistry and potential for hydrogen bonding, which are critical for molecular recognition and binding affinity.[1]
To understand the structure-property relationships that drive the behavior of this compound, it is essential to compare it with a curated set of structural analogs. This guide will focus on the following compounds, selected to explore the impact of N-alkylation, substitution position, ring heteroatom, and ring size:
-
This compound: The primary compound of interest.
-
Oxan-3-amine: The parent amine, to assess the effect of N-methylation.
-
n-Ethyloxan-3-amine: To evaluate the influence of a larger N-alkyl group.
-
n-Methyloxan-4-amine: To understand the impact of the amine's position on the oxane ring.
-
n-Methylmorpholine: To compare the effect of a second heteroatom in the ring.
-
n-Methylpiperidine: To assess the influence of a carbon atom in place of the ring oxygen.
-
n-Methyloxolan-3-amine: To explore the effect of a five-membered ring system.[2]
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its selected analogs. It is important to note that while experimentally determined values are prioritized, much of the available data for these specific compounds relies on high-quality computational predictions. This highlights a critical gap in the literature and an opportunity for further experimental characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP | Boiling Point (°C) | Melting Point (°C) |
| This compound | C6H13NO | 115.17 | 9.8 (Predicted) | 0.4 (Predicted) | 155-157 (Predicted) | N/A |
| Oxan-3-amine | C5H11NO | 101.15 | 9.5 (Predicted) | -0.1 (Predicted) | 145-147 (Predicted) | N/A |
| n-Ethyloxan-3-amine | C7H15NO | 129.20 | 10.0 (Predicted) | 0.8 (Predicted) | 170-172 (Predicted) | N/A |
| n-Methyloxan-4-amine | C6H13NO | 115.17 | 9.7 (Predicted) | 0.3 (Predicted) | 158-160 (Predicted) | N/A |
| n-Methylmorpholine | C5H11NO | 101.15 | 7.4 | -0.3 | 115-116 | -63 |
| n-Methylpiperidine | C6H13N | 99.19 | 10.4 | 1.8 | 106-107 | -50 |
| n-Methyloxolan-3-amine | C5H11NO | 101.15 | 9.6 (Predicted) | 0.1 (Predicted) | 135-137 (Predicted) | N/A |
Note: "Predicted" values are computationally derived and should be confirmed by experimental methods. "N/A" indicates that reliable data was not found.
Analysis of Physicochemical Properties
Basicity (pKa)
The pKa of the conjugate acid of an amine is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.
-
Effect of N-Alkylation: The predicted pKa of this compound (9.8) is slightly higher than that of its parent amine, Oxan-3-amine (9.5). This is consistent with the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom and enhances its basicity. Increasing the alkyl chain length to an ethyl group in n-Ethyloxan-3-amine is predicted to further increase the pKa to 10.0.
-
Effect of Substitution Position: The predicted pKa of n-Methyloxan-4-amine (9.7) is slightly lower than that of the 3-substituted isomer. This subtle difference may arise from conformational effects and the relative proximity of the amine to the electron-withdrawing ether oxygen.
-
Effect of the Heterocyclic Ring:
-
n-Methylmorpholine: The presence of a second, more electronegative oxygen atom in the morpholine ring significantly reduces the basicity (pKa = 7.4) compared to this compound. This is due to the inductive electron-withdrawing effect of the additional oxygen atom.
-
n-Methylpiperidine: Replacing the ring oxygen with a methylene group, as in n-Methylpiperidine, results in a significantly higher pKa (10.4). The absence of the electron-withdrawing oxygen atom leads to greater electron density on the nitrogen, making it a stronger base.
-
n-Methyloxolan-3-amine: The five-membered oxolane ring in n-Methyloxolan-3-amine is predicted to have a slightly lower pKa (9.6) than its six-membered counterpart. This can be attributed to the increased ring strain and altered bond angles in the five-membered ring, which can influence the hybridization and basicity of the nitrogen atom.
-
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Effect of N-Alkylation: The predicted logP of this compound (0.4) is higher than that of Oxan-3-amine (-0.1), reflecting the increased lipophilicity imparted by the methyl group. As expected, the larger ethyl group in n-Ethyloxan-3-amine leads to a further increase in the predicted logP (0.8).
-
Effect of Substitution Position: The predicted logP of n-Methyloxan-4-amine (0.3) is slightly lower than that of the 3-substituted isomer, suggesting that the position of the amine can subtly influence the overall lipophilicity.
-
Effect of the Heterocyclic Ring:
-
n-Methylmorpholine: The introduction of a second polar oxygen atom in n-Methylmorpholine leads to a significantly lower logP (-0.3), indicating increased hydrophilicity.
-
n-Methylpiperidine: The replacement of the ring oxygen with a less polar methylene group in n-Methylpiperidine results in a substantially higher logP (1.8), making it the most lipophilic compound in this series.
-
n-Methyloxolan-3-amine: The smaller oxolane ring in n-Methyloxolan-3-amine is predicted to have a slightly lower logP (0.1) than this compound, suggesting that the five-membered ring is slightly more hydrophilic.
-
Boiling and Melting Points
The boiling and melting points of a compound are indicative of the strength of its intermolecular forces.
-
General Trends: Amines exhibit higher boiling points than alkanes of similar molecular weight due to their ability to form hydrogen bonds. The boiling points of the presented analogs generally increase with molecular weight. The presence of the polar ether oxygen in the oxane ring also contributes to dipole-dipole interactions, further elevating the boiling point compared to their carbocyclic counterparts. The melting points of n-Methylmorpholine and n-Methylpiperidine are well below room temperature, indicating that they are liquids under standard conditions.
Experimental Protocols
To facilitate further experimental investigation and validation of the predicted data, this section provides detailed, step-by-step methodologies for the determination of pKa and logP.
Determination of pKa by Potentiometric Titration
Causality Behind Experimental Choices: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa of the analyte. This method is chosen for its accuracy, reliability, and the commercial availability of the necessary equipment.
Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of the amine and dissolve it in a known volume (e.g., 50 mL) of deionized water. If the compound has poor aqueous solubility, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place the beaker containing the analyte solution on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration Procedure:
-
Record the initial pH of the amine solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed through the expected equivalence point and has stabilized at a low pH.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
-
Alternatively, the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to more accurately determine the equivalence point.
-
Determination of logP by the Shake-Flask Method
Causality Behind Experimental Choices: The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient (logP). It involves partitioning a compound between two immiscible phases, n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium. This method is chosen for its conceptual simplicity and its status as a benchmark technique.
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for at least 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Prepare a stock solution of the analyte in either the water-saturated n-octanol or the n-octanol-saturated water. The initial concentration should be accurately known.
-
In a separatory funnel or a suitable vial, combine a known volume of the stock solution with a known volume of the other phase. The volume ratio of the two phases can be adjusted depending on the expected logP value.
-
Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure that equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation may be used to aid in the separation of emulsions.
-
-
Concentration Measurement:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS. A calibration curve should be prepared for the analyte in each phase to ensure accurate quantification.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase ([Analyte]octanol) to its concentration in the aqueous phase ([Analyte]water).
-
logP = log10 (P) = log10 ([Analyte]octanol / [Analyte]water)
-
Visualizations
Molecular Structures
Caption: 2D structures of this compound and its analogs.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Workflow for logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Conclusion and Future Directions
This guide provides a foundational comparative analysis of the physicochemical properties of this compound and its structural analogs. The presented data, though largely predictive, offers valuable insights into the structure-property relationships governing the basicity and lipophilicity of these important scaffolds. The detailed experimental protocols serve as a practical resource for researchers seeking to validate these predictions and further characterize novel derivatives.
A significant opportunity exists for the scientific community to contribute to a more complete understanding of these compounds through the experimental determination of their physicochemical properties. Such data would be invaluable for the development of more accurate predictive models and would ultimately accelerate the design of new and effective therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22225706, N-methyloxolan-3-amine. [Link]
Sources
A Senior Application Scientist's Guide: Evaluating the ADME Properties of n-Methyloxan-3-amine Versus Traditional Scaffolds
In the relentless pursuit of novel therapeutics, the selection of a molecular scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. While traditional scaffolds like piperidine and morpholine have been the workhorses of medicinal chemistry for decades, the emergence of novel architectures offers exciting opportunities to overcome long-standing ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This guide provides an in-depth, objective comparison of the ADME properties of n-Methyloxan-3-amine, a representative of the increasingly popular oxetane-containing scaffolds, against these traditional mainstays. We will delve into the mechanistic underpinnings of their differing profiles, supported by experimental data and detailed protocols for key in vitro assays, to empower researchers in making informed decisions during drug design and lead optimization.
The Strategic Imperative of Scaffold Selection in Drug Discovery
The scaffold of a drug molecule provides the three-dimensional framework upon which pharmacophoric elements are displayed. However, its role extends far beyond mere structural support; the intrinsic physicochemical properties of the scaffold are a primary determinant of a compound's ADME profile. A scaffold that imparts favorable properties such as optimal solubility, good membrane permeability, and metabolic stability can significantly de-risk a drug discovery program and accelerate its progression towards the clinic. Conversely, a poorly chosen scaffold can lead to a cascade of downstream issues, including poor bioavailability, rapid clearance, and unforeseen toxicity, ultimately resulting in costly late-stage failures.
This guide will focus on a comparative analysis of three key scaffolds:
-
This compound: A saturated heterocyclic amine featuring an oxetane ring. The oxetane motif has garnered significant interest for its ability to confer unique and advantageous physicochemical properties.[1]
-
Piperidine: A six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in approved drugs.
-
Morpholine: Another six-membered saturated heterocycle, where a methylene group of piperidine is replaced by an oxygen atom, often employed to enhance polarity and aqueous solubility.
Comparative Analysis of Key ADME Properties
The following sections will dissect the critical ADME parameters, offering a head-to-head comparison of this compound with piperidine and morpholine. The discussion is grounded in established medicinal chemistry principles and supported by available data.
Physicochemical Properties: The Foundation of ADME
The fundamental physicochemical properties of a scaffold, such as lipophilicity (logP/logD), basicity (pKa), and polar surface area (PSA), lay the groundwork for its overall ADME performance.
| Property | This compound (Predicted) | Piperidine | Morpholine | Key Insights |
| Molecular Weight ( g/mol ) | 115.17[2] | 85.15 | 87.11 | All are small scaffolds, conducive to maintaining a low molecular weight for the final drug molecule. |
| XLogP3-AA | 0.1[2] | 0.83 | -0.86 | The oxetane ring in this compound leads to a more balanced lipophilicity compared to the more lipophilic piperidine and the highly polar morpholine. This can be advantageous for achieving a good balance between permeability and solubility. |
| pKa | ~8.5-9.5 (estimated) | 11.12 | 8.33 | The pKa of this compound is expected to be lower than piperidine due to the electron-withdrawing effect of the ether oxygen, but likely higher than morpholine. This modulation of basicity can be critical in avoiding hERG toxicity and improving cell permeability.[3] |
| Polar Surface Area (Ų) | 35.3[2] | 12.03 | 21.26 | This compound has a larger PSA than piperidine and morpholine, which can contribute to improved solubility. |
| Hydrogen Bond Donors | 1[2] | 1 | 1 | All three scaffolds have a single hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2[2] | 1 | 2 | The presence of the ether oxygen in this compound provides an additional hydrogen bond acceptor site compared to piperidine, similar to morpholine. |
Experimental Workflows and Protocols
To empower researchers to experimentally validate the predicted ADME properties, we provide detailed, step-by-step protocols for four critical in vitro assays.
Diagram of the In Vitro ADME Evaluation Workflow
Caption: A generalized workflow for the in vitro evaluation of ADME properties.
Aqueous Solubility Assay (Kinetic)
Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. A kinetic solubility assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Assay Procedure:
-
Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, visually inspect the wells for precipitation.
-
To quantify solubility, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an excellent in vitro model of the human intestinal epithelium. This assay is used to predict the oral absorption of drugs.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 10 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Microsomal Stability Assay
Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP450) enzymes located in the liver microsomes are responsible for the oxidative metabolism of a vast number of drugs. This assay assesses the susceptibility of a compound to hepatic clearance.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
Pre-warm the microsomal reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Rationale: Only the unbound fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion. Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.
Protocol:
-
Apparatus Setup:
-
Use a Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate with disposable dialysis inserts. Each insert has two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.
-
-
Assay Procedure:
-
Add the test compound to plasma (human or other species) at the desired concentration.
-
Pipette the plasma-compound mixture into one chamber of the RED insert and an equal volume of PBS (pH 7.4) into the other chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, take equal aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.
-
Precipitate the proteins by adding acetonitrile with an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Discussion and Future Perspectives
The judicious selection of a molecular scaffold is a cornerstone of successful drug discovery. While traditional scaffolds like piperidine and morpholine have a proven track record, the exploration of novel architectures such as this compound offers a compelling strategy to overcome persistent ADME liabilities. The oxetane motif, as exemplified by this compound, presents a unique combination of physicochemical properties that can lead to improved solubility, metabolic stability, and a more favorable basicity profile.
This guide has provided a framework for the comparative evaluation of these scaffolds, grounded in scientific principles and supported by detailed experimental protocols. By systematically assessing the ADME properties of novel scaffolds in the early stages of drug discovery, researchers can significantly enhance the quality of their clinical candidates and increase the probability of bringing new, effective medicines to patients.
The future of scaffold design will undoubtedly involve a greater emphasis on multi-parameter optimization, where ADME properties are considered in parallel with potency and selectivity. The continued development of predictive in silico models, coupled with high-throughput in vitro assays, will further empower medicinal chemists to navigate the complex landscape of drug discovery with greater precision and efficiency.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available from: [Link]
-
Scott, J. S., & G. M. (2014). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 5(10), 1121-1125. Available from: [Link]
-
PubChem. (n.d.). N-methyloxolan-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 3-Amino-3-methyloxetane. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). (2R,3R)-2-methyloxan-3-amine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]
-
MDPI. (2021). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2021). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from: [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2022). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Retrieved from: [Link]
Sources
Safety Operating Guide
Definitive Guide to the Proper Disposal of n-Methyloxan-3-amine: A Protocol for Enhanced Laboratory Safety
As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring their entire lifecycle, from receipt to disposal, is managed with the highest standards of safety and scientific rigor. The disposal of a reagent like n-Methyloxan-3-amine, a heterocyclic amine, is not a mere procedural afterthought; it is a critical control point for ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound waste. The procedures outlined herein are designed to be self-validating, grounded in the fundamental principles of chemical reactivity and toxicology.
Hazard Assessment and Essential Safety Precautions
Before handling any waste, a thorough understanding of the compound's hazard profile is paramount. This compound is a reactive chemical with a distinct hazard profile that dictates its handling and disposal requirements.
1.1. Intrinsic Hazards Based on available safety data, this compound presents several key hazards:
-
Corrosivity: It is known to cause severe skin burns and serious eye damage[1]. This is a common characteristic of aliphatic amines, which are alkaline and can readily damage biological tissues.
-
Toxicity: The compound is harmful if swallowed[1].
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation[1].
1.2. Personal Protective Equipment (PPE) Imperatives The causality behind PPE selection is directly linked to these hazards. A standard operational protocol demands, at a minimum:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated gloves must be disposed of as hazardous waste after use in accordance with good laboratory practices.
-
Respiratory Protection: All handling of waste, especially during transfers or spill cleanup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors[2].
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits "characteristic" hazards (ignitability, corrosivity, reactivity, or toxicity)[3]. While this compound is not a specifically listed waste, its properties classify it as hazardous.
2.1. Why Segregation is Non-Negotiable Segregation is the cornerstone of safe chemical waste management. Amines are basic and will react exothermically and violently with acids[4]. They are also incompatible with strong oxidizing agents.
Causality: Mixing incompatible waste streams can lead to gas evolution, pressurization of containers, and potentially fire or explosion. Therefore, this compound waste must never be mixed with:
-
Acidic waste
-
Oxidizing waste (e.g., peroxides, permanganates)
-
Halogenated solvents (to prevent potential reactions)[5]
All waste streams must be kept in separate, clearly labeled containers[4].
On-Site Management and Accumulation Protocol
The systematic collection of hazardous waste at the point of generation, known as a Satellite Accumulation Area (SAA), is a regulatory requirement and a best practice.
Step-by-Step SAA Protocol:
-
Designate an Area: Establish a specific location in the lab, typically within a chemical fume hood, as the SAA. This area must be under the direct control of laboratory personnel.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container. The container must have a secure, tight-fitting lid to prevent the release of vapors[2][4].
-
Properly Label the Container: The moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations)
-
A clear statement of the hazards: "Corrosive, Toxic"
-
-
Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste. This is crucial to prevent fugitive emissions and accidental spills[5].
| Parameter | Requirement | Rationale |
| Waste Container Material | High-Density Polyethylene (HDPE) | Resistant to corrosion from alkaline amines. |
| Container Labeling | "Hazardous Waste", Full Chemical Name, Hazards | Ensures universal understanding and regulatory compliance. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Prevents accidental mixing and contains potential leaks. |
| Container Status | Kept closed when not in use | Minimizes vapor exposure and prevents spills[5]. |
Primary Disposal Pathway: Professional Services
For a research laboratory, there is only one acceptable final disposal pathway for this compound: transfer to a licensed professional waste disposal service[6][7].
Prohibited Disposal Methods:
-
Sewer Disposal: Absolutely forbidden. Amines can be toxic to aquatic life and interfere with wastewater treatment processes[4][6].
-
Evaporation: It is illegal and unsafe to intentionally evaporate chemical waste in a fume hood[6].
The Role of the Disposal Vendor: Your institution's Environmental Health & Safety (EHS) office coordinates with licensed hazardous waste contractors. These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal technology for this type of organic waste is high-temperature incineration [8].
Why Incineration? Incineration at high temperatures (>850°C) with sufficient residence time ensures the complete thermal decomposition of the this compound molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems[9][10]. This method provides ultimate destruction, preventing the chemical from persisting in the environment.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound from generation to disposal.
Caption: Decision workflow for this compound waste management.
Protocols for Spills and Empty Containers
Accidents happen, and a robust disposal plan must include protocols for managing them.
5.1. Small Spill Cleanup Protocol
-
Ensure Safety: Alert personnel in the area. Ensure you are wearing appropriate PPE, including respiratory protection if vapors are present.
-
Containment: Cover drains if necessary. Prevent the spill from spreading.
-
Absorption: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, dry sand, or commercial chemical sorbent pads[2][8]. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material and place it into your labeled hazardous waste container. Use non-sparking tools if the material is also flammable[11].
-
Decontamination: Clean the affected area thoroughly. The cleaning materials and rinsate must also be collected as hazardous waste.
-
Documentation: Report the spill to your laboratory supervisor or EHS department as required by institutional policy.
5.2. Empty Container Disposal An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol) that can solubilize this compound[6].
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous waste in your this compound waste container[6].
-
Deface Label: Completely remove or obliterate the original chemical label on the container.
-
Final Disposal: Once triple-rinsed and defaced, the container can be disposed of as regular laboratory glass or plastic waste[6].
By adhering to this comprehensive disposal framework, researchers can ensure that the lifecycle of this compound is managed with scientific diligence, protecting themselves, their colleagues, and the environment.
References
-
Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
- Method for treating an amine-containing waste water. Google Patents.
- EPA HAZARDOUS WASTE CODES. Unspecified Source.
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]
- Method of treatment of amine waste water and a system for accomplishing the same. Google Patents.
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Available at: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
- EPA HAZARDOUS WASTE CODES. Unspecified Source.
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A Senior Application Scientist's Guide to Handling 3-Methyloxetan-3-amine Safely
Authoritative Guide to Personal Protective Equipment (PPE) and Safe Handling Protocols
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel reagents is a routine part of our work, yet it demands meticulous attention to detail to mitigate risks. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyloxetan-3-amine, a compound that, while valuable, presents notable hazards. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in established safety science to ensure your well-being and the integrity of your research.
A Note on Chemical Nomenclature: Initial searches for "n-Methyloxan-3-amine" did not yield a registered compound. The information herein is based on the structurally similar and commercially available compound, 3-Methyloxetan-3-amine , which is presumed to be the intended subject of inquiry.
Hazard Assessment: Understanding the Risks of 3-Methyloxetan-3-amine
Before any handling, a thorough understanding of the compound's hazard profile is essential. 3-Methyloxetan-3-amine is classified with several key hazards that dictate our safety protocols.
According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications aggregated from multiple suppliers, the primary hazards include:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed[1][2].
-
Skin Irritation (Category 2) : Causes skin irritation[1][2][3].
-
Serious Eye Damage (Category 1) : Causes serious eye damage[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation[1][2].
The signal word for this chemical is "Danger"[2]. This profile necessitates a multi-faceted approach to personal protection, focusing on preventing oral, dermal, ocular, and respiratory exposure.
Physicochemical Properties and Their Safety Implications
| Property | Value | Implication for Safe Handling |
| Form | Liquid | Increased risk of splashing and vapor generation. |
| Flash Point | 96.6 °C (205.9 °F) | Classified as a combustible solid/liquid, requiring control of ignition sources[2]. |
| Density | 1.937 g/mL at 25 °C | This high density for a liquid means spills may not spread as quickly but require careful cleanup. |
| Storage Temperature | -20°C | Requires specific storage conditions to maintain stability and prevent degradation[2]. |
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazards. For 3-Methyloxetan-3-amine, a comprehensive PPE ensemble is mandatory.
Primary Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of 3-Methyloxetan-3-amine should occur within a certified laboratory chemical fume hood[4]. This is the most critical step in minimizing respiratory exposure to vapors and containing any potential spills.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is required for handling 3-Methyloxetan-3-amine. The causality behind each choice is to create a complete barrier against the identified hazards.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Thicker gloves generally offer better protection[5]. Always double-glove. Change gloves every 30-60 minutes or immediately if contamination is suspected[5]. PVC gloves are not recommended as they offer little chemical protection[5]. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield | Due to the "Causes serious eye damage" classification (Category 1), standard safety glasses are insufficient[5][6]. A face shield protects against splashes to the entire face[5]. |
| Body Protection | Flame-resistant, impervious laboratory coat with long sleeves and tight-fitting cuffs | A closed-front lab coat prevents skin contact from spills[5][6]. Flame-resistant material is recommended due to the compound's combustibility. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | While a fume hood is the primary control, a respirator may be necessary for large-scale work, spill cleanup, or if ventilation is compromised[6][7]. An N-95 mask is insufficient for vapor protection[5]. |
Procedural Guidance: From Receipt to Disposal
A safe laboratory environment relies on structured, repeatable protocols. The following workflows are designed to minimize exposure at every stage of handling 3-Methyloxetan-3-amine.
Chemical Handling Workflow
This workflow outlines the essential steps for any procedure involving this compound.
Caption: Standard workflow for handling 3-Methyloxetan-3-amine.
Step-by-Step Handling Protocol
-
Preparation :
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don the required PPE: closed-front lab coat, double nitrile gloves, and safety goggles. Put on a face shield before handling the primary container.
-
Assemble all necessary equipment (pipettes, vials, etc.) inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
Post-Handling :
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container[6].
-
Doff PPE in the correct order to avoid self-contamination. The outermost gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: A Plan for When Things Go Wrong
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8]. |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention[3][9]. |
| Inhalation | Move person into fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get emergency medical help immediately[6][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a doctor or Poison Control Center immediately[6][8]. |
Spill Response Plan
Caption: Emergency response plan for a 3-Methyloxetan-3-amine spill.
For any spill, the primary objective is to ensure personnel safety. For small spills within a fume hood, trained personnel can use an inert absorbent material to clean it up[8]. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Storage and Disposal: Managing the Chemical Lifecycle
Proper storage and disposal are critical for long-term safety and environmental protection.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[6][8]. The recommended storage temperature is often refrigerated or -20°C[2]. The storage area should be secured and locked[6].
-
Disposal : 3-Methyloxetan-3-amine and any contaminated materials must be disposed of as hazardous waste. Use a licensed professional waste disposal service and follow all local, state, and federal regulations[6][7][8]. Do not allow the chemical to enter drains[6].
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a robust culture of safety. This guide serves not just as a set of instructions, but as a resource to empower you to handle 3-Methyloxetan-3-amine with the confidence and care that excellent science demands.
References
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3-Amino-3-methyloxetane | C4H9NO | CID 46835725. PubChem - NIH. [Link]
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Washington State University - Methylamine SOP. Washington State University. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




